Streptothricin F
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3808-42-2 |
|---|---|
Molecular Formula |
C19H34N8O8 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,17+/m0/s1 |
InChI Key |
NRAUADCLPJTGSF-VLSXYIQESA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
Appearance |
Solid powder |
Other CAS No. |
3808-42-2 54003-27-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acemomycin A S15-1-A streptothricin F yazumycin A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Streptothricin F: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of antibiotic discovery, the story of streptothricin is one of both immense promise and initial disappointment, ultimately leading to a renewed interest in one of its key components: Streptothricin F. First isolated in 1942 by Selman Waksman and H. Boyd Woodruff from the soil bacterium Streptomyces lavendulae, the streptothricin complex was one of the earliest broad-spectrum antibiotics identified, showing activity against both Gram-positive and Gram-negative bacteria.[1][2] This discovery predated that of streptomycin, another famous antibiotic from Waksman's laboratory.[1] However, the initial excitement surrounding streptothricin was tempered by findings of delayed toxicity in animal studies, which halted its development as a therapeutic agent.[3][4][5]
Decades later, with the rise of multidrug-resistant pathogens, researchers revisited this neglected antibiotic. It was discovered that the originally isolated "streptothricin" was, in fact, a mixture of several related compounds, collectively known as nourseothricin.[2] This complex consists of streptothricins A-F and X, which differ in the length of a β-lysine chain.[1][6] Crucially, further studies revealed that the toxicity of these components was directly related to the length of this chain, with this compound, possessing a single β-lysine residue, being the least toxic of the series.[2] This finding has reinvigorated research into this compound as a potential therapeutic agent against challenging multidrug-resistant infections.
This technical guide provides an in-depth look at the history of this compound's discovery, detailing the original experimental protocols for its isolation and characterization, presenting key quantitative data, and illustrating the discovery workflow.
The Discovery and Isolation of the Streptothricin Complex
The initial discovery of the streptothricin complex by Waksman and Woodruff was a result of a systematic screening of soil microorganisms for antimicrobial properties. The producing organism, Streptomyces lavendulae, was cultivated in a liquid medium, and the active substance was found to be secreted into the broth.
Experimental Protocols
The following methodologies are based on the early publications by Waksman and Woodruff and subsequent detailed reports.
The production of the streptothricin complex was achieved through submerged culture fermentation.
-
Producing Organism: Streptomyces lavendulae.
-
Culture Medium: A simple medium containing a carbon source (such as glucose or starch), a nitrogen source (like tryptone or various amino acids), and inorganic salts in tap water was used.[7]
-
Incubation Conditions: The organism was grown in shallow layers in flasks and incubated at 28°C for 7-12 days.[7] Shaken cultures were found to yield higher activity in a shorter period.[7]
The isolation procedure from the culture filtrate involved adsorption chromatography.
-
Adsorption: The culture filtrate was treated with activated charcoal (Norit-A), which adsorbed the active streptothricin complex.[7]
-
Elution: The streptothricin was then eluted from the charcoal using acidified alcohol.[7]
-
Neutralization and Concentration: The alcoholic extract was neutralized with NaOH solution.[7]
The potency of the streptothricin preparations was initially determined using a serial dilution method with Escherichia coli as the test organism. An "E. coli unit" was defined as the amount of streptothricin in 1 ml of a solution that just inhibits the growth of a specific strain of E. coli in 10 ml of nutrient broth.[7]
Discovery Workflow
The following diagram illustrates the workflow from the initial screening of soil microbes to the isolation of the streptothricin complex.
Characterization and Properties of this compound
The crude streptothricin complex, later termed nourseothricin, was found to be a mixture of several closely related compounds. This compound is the principal component of this mixture.[2]
Structure
The streptothricin backbone consists of three key moieties: a carbamoylated gulosamine sugar, a streptolidine lactam, and a β-lysine homopolymer.[2] The different streptothricins (A-F, X) are distinguished by the number of β-lysine residues in the homopolymer chain.[1] this compound contains a single β-lysine residue.
Antimicrobial Spectrum and Potency
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.
| Organism | Phenotype | MIC (µg/mL) of this compound |
| Staphylococcus aureus ATCC 29213 | Pan-sensitive | 1 |
| Staphylococcus aureus | Vancomycin-resistant | 1 |
| Bacillus anthracis | Active | |
| Klebsiella pneumoniae | Pan-resistant | 1 |
| Escherichia coli | Expressing mcr-1 | Active |
| Acinetobacter baumannii | Multi-drug-resistant | Active |
| Yersinia pestis | Active | |
| Francisella tularensis | Active |
Note: "Active" indicates that the compound showed activity, but a specific MIC value was not provided in the initial source.
Toxicity
A crucial aspect of this compound is its comparatively lower toxicity, which is directly related to the length of the β-lysine chain.
| Streptothricin Component | Number of β-lysine residues (n) | LD50 in mice (mg/kg) |
| This compound | 1 | 300 |
| Streptothricin E | 2 | 26 |
| Streptothricin D | 3 | ~10 |
| Streptothricin C | 4 | ~10 |
Mechanism of Action
This compound exerts its antibacterial effect by targeting the bacterial ribosome, an essential component of protein synthesis.
Ribosomal Targeting
-
Binding Site: Cryo-electron microscopy studies have shown that this compound binds to the 30S ribosomal subunit.[8]
-
Inhibition of Protein Synthesis: This binding interferes with the translocation step of protein synthesis and induces misreading of the mRNA code.[2][8] This leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.
The mechanism of action can be visualized as a signaling pathway.
Conclusion
The journey of this compound, from its discovery as part of a toxic complex to its re-emergence as a promising antibiotic candidate, highlights the importance of re-evaluating historical discoveries in the context of modern scientific capabilities. The initial work by Waksman and Woodruff laid the foundation for understanding this class of antibiotics. Modern analytical techniques have allowed for the deconvolution of the original streptothricin complex and the identification of this compound as a component with a favorable therapeutic window. As the threat of antimicrobial resistance continues to grow, the story of this compound serves as a compelling example of how revisiting the past can provide solutions for the future of infectious disease treatment. Further research and clinical development will be crucial to fully realize the therapeutic potential of this historically significant antibiotic.
References
- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. acs.org [acs.org]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Streptothricin F: Structure, Properties, and Experimental Analysis
This technical guide provides a comprehensive overview of this compound, a potent bactericidal antibiotic with significant activity against drug-resistant Gram-negative bacteria. This document details its molecular structure, chemical properties, mechanism of action, and the experimental protocols used for its synthesis and characterization.
Molecular Structure of this compound
This compound is an aminoglycoside antibiotic characterized by a unique modular structure. It is the principal component of the nourseothricin complex, a mixture of streptothricin homologs (A-F, and X) first isolated from Streptomyces lavendulae.[1][2] The backbone of this compound consists of three distinct moieties:
-
A Carbamoylated Gulosamine Sugar Core: This modified sugar is crucial for the molecule's interaction with the bacterial ribosome.[3][4]
-
A Streptolidine Lactam Moiety: A distinctive bicyclic guanidine-containing amino acid that appears to be unique to this class of natural products.[2][3] This group is attached to the gulosamine core.[1]
-
A Single β-Lysine Residue: this compound is distinguished from its homologs by the presence of a single β-lysine unit.[3][4] The length of this β-lysine homopolymer chain directly influences the antibiotic's toxicity and activity profile.[1][2]
The general structure consists of the carbamoylated gulosamine sugar, with the streptolidine lactam and the β-lysine polymer attached to its C7 and C8 amines, respectively.[1][2]
Chemical and Physical Properties
This compound presents as a powdery, off-white solid with high water solubility.[1][2][4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₉H₃₄N₈O₈ | [3][5][6][7] |
| Molecular Weight | 502.52 g/mol | [5][7][8][9] |
| Exact Mass | 502.2500 Da | [6] |
| CAS Number | 3808-42-2 | [5][6][7][8][10] |
| Appearance | Powdery, off-white solid | [4] |
| Solubility | High water solubility | [1][2][11] |
| Storage (Powder) | 2-3 years at -20°C | [5][7][8] |
| Storage (in DMSO) | 6-12 months at -80°C | [5][7][8] |
Mechanism of Action
This compound exerts its potent bactericidal effect by inhibiting prokaryotic protein synthesis.[1][6][11] This mechanism involves several key steps:
-
Ribosomal Binding: this compound interacts with the 30S subunit of the bacterial 70S ribosome.[4][6][7][9]
-
Target Site Interaction: Cryo-electron microscopy studies have revealed that the molecule binds extensively to helix 34 of the 16S rRNA.[4][12] The streptolidine moiety acts as a guanine mimetic, forming hydrogen bonds with the C1054 nucleobase, while the gulosamine moiety interacts with A1196.[3][4]
-
Induction of Miscoding: This binding event probes the ribosomal A-decoding site, stabilizing non-cognate tRNAs and leading to significant errors in the translation of mRNA into amino acids.[1][4][13][14]
-
Inhibition of Translocation: In addition to causing miscoding, this compound strongly affects the translocation of peptidyl-tRNA from the acceptor site to the donor site on the ribosome.[1][14]
-
Cell Death: The accumulation of faulty proteins is ultimately lethal to the bacterial cell.[1][11]
This mechanism is distinct from many other antibiotics, offering a potential therapeutic avenue for combating bacteria that have developed resistance to other drugs.[13]
Antimicrobial Activity and Toxicity
This compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, with particularly promising efficacy against highly drug-resistant pathogens.[1][2] A key advantage of this compound is its significantly lower toxicity compared to its homologs, which had previously hindered the clinical development of this antibiotic class.[1][2][15] Toxicity is directly correlated with the length of the β-lysine chain.[1][2]
Table 2: Antimicrobial Activity of this compound
| Organism | Strain | MIC | References |
| Klebsiella pneumoniae | Nevada AR-0636 | 1 µM | [1][2][16] |
| Carbapenem-ResistantEnterobacterales (CRE) | (various) | MIC₅₀: 2 µM | [4][7][9][17] |
| Carbapenem-ResistantEnterobacterales (CRE) | (various) | MIC₉₀: 4 µM | [4][7][9][17] |
| Escherichia coli | (various CRE) | 0.25–1 µg/mL | [6] |
Table 3: Comparative Toxicity in Murine Models
| Compound | Number of β-LysineResidues (n) | LD₅₀ (mg/kg) | References |
| This compound | 1 | 300 | [1][2][15] |
| Streptothricin E | 2 | 26 | [1][2] |
| Streptothricin D | 3 | ~10 | [1][2] |
| Streptothricin C | 4 | ~10 | [1][2] |
Experimental Protocols
Total Synthesis of this compound
A convergent, diversity-enabling total synthesis was developed to allow for the generation of this compound and its analogs for structure-activity relationship studies.[1][2][18]
-
Retrosynthetic Strategy: The synthesis plan involves the disconnection at the C7 and C8 amines on the gulosamine core. This leads to three key fragments:
-
Key Reactions:
-
Fragment 1 Synthesis: Involves a stereoselective azidation and a tandem Staudinger–aza-Wittig thioisocyanation of a lactam precursor.[1][2]
-
Fragment Coupling: The β-lysine and gulosamine fragments are coupled first. This product is then coupled with the isothiocyanate fragment to form a thiourea intermediate.[1][2]
-
Final Steps: A mercury(II) chloride-mediated desulfurization-guanidination reaction closes the streptolidine ring, followed by global deprotection to yield this compound.[1][2][18]
-
-
Overall Efficiency: The synthesis is achieved in 35 total steps, with the longest linear sequence being 19 steps, resulting in an overall yield of 0.40%.[1][2][18]
Purification from Nourseothricin
Pure this compound can be isolated from the commercially available nourseothricin mixture for analytical and biological studies.
-
Stationary Phase: Sephadex LH-20 resin.
-
Procedure:
-
A glass column (e.g., 150 x 2.4 cm) is packed with Sephadex LH-20.
-
Approximately 300 mg of commercially available nourseothricin sulfate is dissolved and loaded onto the column.
-
Elution is performed, and fractions are collected.
-
Fractions containing pure this compound are identified, combined, frozen, and lyophilized to yield an off-white powder.[2][4]
-
This process typically yields around 75 mg of pure this compound from a 300 mg sample of nourseothricin.[2]
-
Antimicrobial Susceptibility Testing
-
Method: Micro-broth dilution is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[19] This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, inoculating with a standardized bacterial suspension, and incubating. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.
Cytotoxicity Assay
-
Method: Real-time analysis of cell membrane permeabilization associated with cell death.[4]
-
Cell Lines: J774 macrophages and LLC-PK-1 renal epithelial cells.
-
Procedure:
-
Cells are treated with two-fold serial dilutions of this compound.
-
SYTOX-Green, a cell-impermeant nucleic acid dye, is added to the culture.
-
The dye fluoresces upon entering a cell with a compromised membrane and binding to DNA.
-
Fluorescence is monitored continuously over several days to quantify the level and onset of cytotoxicity.[4]
-
Structural Characterization
-
Methods: The definitive structure of isolated or synthesized this compound is confirmed using a combination of spectroscopic and spectrometric techniques, including:
-
Mechanism of Action Studies: Cryo-electron microscopy (Cryo-EM) is employed to visualize the binding of this compound to its ribosomal target at high resolution.[4][12]
References
- 1. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. This compound (3808-42-2) for sale [vulcanchem.com]
- 4. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound|3808-42-2|COA [dcchemicals.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Streptothricin - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. goldbio.com [goldbio.com]
- 15. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 16. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 19. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Streptothricin F in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptothricin F is a member of the streptothricin class of antibiotics, characterized by a unique structure comprising a β-lysine homopolymer, a D-gulosamine sugar moiety, and a streptolidine lactam. Produced by various species of Streptomyces, notably Streptomyces lavendulae, these antibiotics exhibit broad-spectrum activity against Gram-negative and Gram-positive bacteria. This technical guide provides an in-depth overview of the biosynthesis of this compound, focusing on the enzymatic pathway, genetic organization, and regulatory mechanisms. We present a compilation of the current quantitative data, detailed experimental protocols for key research techniques, and visual representations of the biosynthetic and regulatory pathways to serve as a comprehensive resource for researchers in natural product biosynthesis and antibiotic development.
Introduction
First isolated in 1942 from Streptomyces lavendulae, the streptothricins are a class of potent antibiotics with a distinctive chemical architecture[1]. This compound, the principal component of this family, consists of three key structural components: a streptolidine lactam, a carbamoylated gulosamine sugar core, and a single β-lysine residue[1][2]. The broader family of streptothricins (A-F and X) are distinguished by the length of their β-lysine homopolymer chain[3]. While their broad-spectrum activity has long been recognized, initial concerns about toxicity hampered their clinical development[1][4]. However, recent research has renewed interest in this compound due to its efficacy against multidrug-resistant pathogens and a better understanding of its structure-toxicity relationship[4]. This guide delves into the molecular machinery underlying the biosynthesis of this promising antibiotic in Streptomyces.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). The assembly of the final molecule can be conceptually divided into the formation of its three constituent parts: the streptolidine core, the gulosamine sugar, and the β-lysine moiety, followed by their subsequent linkage.
Biosynthesis of the Streptolidine Core
The formation of the unique streptolidine lactam is a critical step in this compound biosynthesis. This process involves a series of enzymatic transformations starting from the amino acid L-arginine. Two key enzymes, a dihydroxylase (OrfP) and a cyclase (OrfR), have been characterized in vitro and are essential for this pathway[5].
-
Step 1: Dihydroxylation of L-Arginine. The enzyme OrfP, an Fe(II)-dependent dihydroxylase, catalyzes the double hydroxylation of L-arginine to produce (3R,4R)-dihydroxy-L-arginine. This reaction proceeds through a (3S)-hydroxy-L-arginine intermediate[5].
-
Step 2: Cyclization to form (4R)-OH-capreomycidine. The PLP-dependent cyclase, OrfR, then catalyzes an unusual elimination and addition reaction to cyclize (3R,4R)-dihydroxy-L-arginine into the six-membered ring structure, (4R)-OH-capreomycidine[5]. Feeding experiments have confirmed that this product is incorporated into the final this compound molecule[5].
Formation of the D-gulosamine Moiety
The gulosamine sugar component of this compound is derived from D-glucose. Isotope labeling studies have shown that D-glucosamine is a direct precursor to the gulosamine moiety in this compound[6]. The biosynthetic gene cluster contains genes predicted to be involved in sugar modification, including a carbamoyltransferase (Orf17), which is responsible for the carbamoylation of the D-gulosamine sugar[7].
Synthesis of the β-Lysine Moiety
The β-lysine component is formed from α-lysine through the action of a transaminase, designated as Orf15[7]. This enzymatic step is crucial as the β-amino group is the site of acylation-based resistance mechanisms in some bacteria[2]. In this compound, there is a single β-lysine unit.
Assembly of the Final Molecule
The final assembly of this compound involves the formation of amide bonds to connect the three precursors. The streptolidine moiety is attached to the C7 amine of the gulosamine core, while the β-lysine is linked to the C8 amine[2]. This assembly is believed to be carried out by enzymes with similarities to nonribosomal peptide synthetases (NRPS)[8]. The streptothricin biosynthetic gene cluster contains open reading frames (ORFs) whose deduced products show strong resemblance to enzymes involved in peptide formation via a nonribosomal mechanism[8].
Quantitative Data
Table 1: Production Yield of this compound in Streptomyces lavendulae
| Fermentation Condition | Titer (g/L) | Reference |
| Co-fermentation of FWD and soluble starch | 0.5144 | [7] |
Table 2: Toxicity of Streptothricin Variants (LD50 in mice)
| Streptothricin Variant | Number of β-lysine residues | LD50 (mg/kg) | Reference |
| This compound | 1 | 300 | [2] |
| Streptothricin E | 2 | 26 | [2] |
| Streptothricin D | 3 | ~10 | [2] |
| Streptothricin C | 4 | ~10 | [2] |
Table 3: Kinetic Parameters of Streptothricin Acetyltransferase (STAT) from Streptomyces lavendulae
| Substrate | Km (µM) | Reference |
| This compound | 2.3 | [9] |
| Acetyl-CoA | 69 | [9] |
Note: Kinetic data for the core biosynthetic enzymes (e.g., OrfP, OrfR, Orf15) are not currently available in the literature.
Regulation of this compound Biosynthesis
The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated at the transcriptional level. This regulation involves a hierarchical network of both pathway-specific and global regulators that respond to various physiological and environmental signals. While the specific regulatory network for the this compound gene cluster has not been fully elucidated, a putative model can be proposed based on the well-characterized regulatory cascades of other antibiotics in Streptomyces.
This proposed network involves cluster-situated regulators (CSRs), which directly control the expression of the biosynthetic genes, and global regulators that integrate signals such as nutrient availability and developmental stage to modulate the activity of the CSRs.
Putative Regulatory Cascade
A plausible regulatory cascade for this compound biosynthesis likely involves:
-
A Pathway-Specific Activator: Many antibiotic biosynthetic gene clusters in Streptomyces contain a pathway-specific activator, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families[10][11]. It is highly probable that a similar activator exists within the streptothricin gene cluster, directly binding to the promoter regions of the biosynthetic operons to initiate transcription.
-
Global Regulators: The expression of this putative pathway-specific activator is likely controlled by a suite of global regulators.
-
AdpA: A key pleiotropic regulator in Streptomyces, AdpA is known to control the expression of hundreds of genes involved in morphological differentiation and secondary metabolism[2][12][13]. It is a strong candidate for a positive regulator of the this compound gene cluster.
-
BldA: The bldA gene encodes the tRNA for the rare leucine codon UUA. The presence of UUA codons in the transcripts of regulatory genes often links antibiotic production to developmental signals[9][14][15]. It is possible that the transcript of a key regulatory gene in the this compound cluster contains a UUA codon, thus making its translation dependent on BldA.
-
Experimental Protocols
Gene Knockout in Streptomyces via PCR-Targeting
This protocol is a generalized method for creating gene deletions in Streptomyces and would require optimization for the specific strain and gene of interest.
Materials:
-
E. coli BW25113/pIJ790 carrying the cosmid library of the target Streptomyces strain.
-
Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends for amplifying a resistance cassette.
-
A resistance cassette (e.g., apramycin resistance, apr).
-
E. coli ET12567/pUZ8002 for conjugation.
-
Appropriate Streptomyces growth media (e.g., ISP4) and selective agents.
Procedure:
-
Amplify the Disruption Cassette: Use PCR to amplify the resistance cassette with primers that add 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the gene to be deleted.
-
Electroporate into E. coli: Electroporate the purified PCR product into electrocompetent E. coli BW25113/pIJ790 cells containing the target cosmid and induce the Red recombinase.
-
Select for Recombinant Cosmids: Plate the transformed cells on media containing the appropriate antibiotics to select for cells in which the target gene on the cosmid has been replaced by the resistance cassette.
-
Verify the Recombinant Cosmid: Isolate the recombinant cosmid DNA and verify the correct gene replacement by PCR and restriction digestion.
-
Conjugate into Streptomyces: Introduce the verified recombinant cosmid into the recipient Streptomyces strain via conjugation from E. coli ET12567/pUZ8002.
-
Select for Double Crossovers: Plate the exconjugants on media containing the antibiotic corresponding to the resistance cassette and screen for colonies that have lost the vector marker (e.g., are sensitive to kanamycin if the cosmid backbone confers kanamycin resistance). This selects for strains where a double-crossover event has occurred, resulting in the replacement of the chromosomal gene with the resistance cassette.
-
Confirm the Knockout: Confirm the gene deletion in the Streptomyces mutant by PCR and Southern blot analysis.
Heterologous Expression of the this compound Biosynthetic Gene Cluster
This protocol provides a general workflow for expressing a biosynthetic gene cluster in a heterologous Streptomyces host.
Materials:
-
A suitable heterologous host strain, such as Streptomyces coelicolor M1146 or Streptomyces albus J1074.
-
A vector for carrying the large BGC, such as a BAC or a PAC.
-
The cloned this compound BGC.
-
E. coli ET12567/pUZ8002 for conjugation.
-
Appropriate culture media and analytical equipment (HPLC, MS).
Procedure:
-
Clone the BGC: Clone the entire this compound biosynthetic gene cluster into a suitable expression vector.
-
Transform into E. coli for Conjugation: Introduce the vector containing the BGC into the non-methylating E. coli strain ET12567/pUZ8002.
-
Intergeneric Conjugation: Conjugate the BGC-containing vector from E. coli into the chosen Streptomyces heterologous host.
-
Select for Exconjugants: Plate the conjugation mixture on selective media to isolate Streptomyces colonies that have received the BGC.
-
Cultivation and Analysis: Cultivate the heterologous host containing the BGC under conditions known to support secondary metabolism.
-
Metabolite Profiling: Analyze the culture broth and mycelial extract by HPLC and mass spectrometry to detect the production of this compound and compare it to the wild-type producing strain and a negative control (the heterologous host without the BGC).
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Transcriptional Control by A-Factor of strR, the Pathway-Specific Transcriptional Activator for Streptomycin Biosynthesis in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide Distribution of AdpA, a Global Regulator for Secondary Metabolism and Morphological Differentiation in Streptomyces, Revealed the Extent and Complexity of the AdpA Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of streptolidine involved two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and biochemical characterization of streptothricin acetyltransferase coded by the cloned streptothricin-resistance gene of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pleiotropic regulatory genes bldA, adpA and absB are implicated in production of phosphoglycolipid antibiotic moenomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptothricin biosynthesis is catalyzed by enzymes related to nonribosomal peptide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. AdpA Positively Regulates Morphological Differentiation and Chloramphenicol Biosynthesis in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bldA dependence of undecylprodigiosin production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Global regulator BldA regulates morphological differentiation and lincomycin production in Streptomyces lincolnensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptothricin F: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of streptothricin F, a resurrected antibiotic with potent activity against multidrug-resistant pathogens. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.
Antibacterial Spectrum of this compound
This compound has demonstrated significant bactericidal activity, particularly against Gram-negative bacteria.[1][2] Its efficacy extends to highly drug-resistant strains, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][3] The antibacterial activity of this compound has been quantified using minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound against a range of bacterial pathogens. The data is compiled from various studies and presented for comparative analysis.
| Bacterial Species | Strain Type | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µM) | Reference |
| Gram-Negative | |||||
| Carbapenem-resistant Enterobacterales (CRE) | 2 | 4 | 1 - 4 | [1][3] | |
| Acinetobacter baumannii | Multidrug-resistant | 2 | 32 | <0.125 - 64 | [1][4] |
| Klebsiella pneumoniae | Pan-resistant (Nevada strain) | - | - | 1 | [5][6] |
| Escherichia coli | Expressing mcr-1 | - | - | - | [5][7] |
| Yersinia pestis | - | - | - | [5][7] | |
| Francisella tularensis | - | - | - | [5][7] | |
| Neisseria gonorrhoeae | Multidrug-resistant | - | - | 16 - 32 µg/mL* | [8] |
| Gram-Positive | |||||
| Staphylococcus aureus | Vancomycin-resistant | - | - | - | [5][7] |
| Bacillus anthracis | - | - | - | [5][7] |
*Note: MIC values for Neisseria gonorrhoeae were reported for nourseothricin, a mixture containing this compound.
This compound generally exhibits lower activity against Burkholderia and Pseudomonas species.[5][7]
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis.[9] Specifically, it binds to the 30S subunit of the 70S ribosome.[1][10] This interaction occurs at the A-decoding site and involves extensive hydrogen bonding between the streptolidine moiety of this compound and the 16S rRNA.[1][3] By binding to this crucial site, this compound induces miscoding during protein synthesis, leading to the production of non-functional proteins and ultimately, bacterial cell death.[5][11] This mechanism of action, while similar to aminoglycoside antibiotics in its outcome, is distinct in its specific binding interactions, suggesting it could be effective against bacteria resistant to other ribosome-targeting antibiotics.[9]
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The most commonly cited method is the broth microdilution assay performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
Broth Microdilution MIC Testing Workflow
This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Key Experimental Parameters
-
Method: Broth microdilution as per CLSI guidelines.[1]
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is a standard medium for susceptibility testing.[12]
-
Inoculum Preparation: Bacterial suspensions are standardized to a specific cell density, typically 0.5 McFarland standard, to ensure consistent results.[13]
-
Incubation: Plates are incubated at a temperature and duration suitable for the growth of the specific bacterium being tested (e.g., 35-37°C for 16-20 hours for many common pathogens).[14]
-
Reading the MIC: The MIC is determined by visual inspection of the microtiter plate for the lowest concentration of the antibiotic that shows no turbidity (no bacterial growth).[13]
Conclusion
This compound demonstrates a potent and rapid bactericidal activity, particularly against multidrug-resistant Gram-negative pathogens. Its unique mechanism of action, targeting the 30S ribosomal subunit and inducing miscoding, makes it a promising candidate for further preclinical and clinical development in an era of growing antimicrobial resistance. The standardized methodologies for determining its antibacterial spectrum provide a solid foundation for ongoing research and comparative studies.
References
- 1. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 5. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 7. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. goldbio.com [goldbio.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel and Validated Protocol for Performing MIC Tests to Determine the Susceptibility of Piscirickettsia salmonis Isolates to Florfenicol and Oxytetracycline [frontiersin.org]
- 14. youtube.com [youtube.com]
Streptothricin F: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of streptothricin F, a potent antibiotic with renewed interest for its activity against multidrug-resistant bacteria. This document details its natural origins, provides in-depth protocols for its isolation and purification, and explores the genetic basis and regulatory mechanisms of its biosynthesis.
Natural Sources of this compound
This compound is a member of the streptothricin class of antibiotics, which are naturally produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces. Historically, these antibiotics are found as a mixture of closely related congeners, collectively known as nourseothricin. This compound is often the principal component of this complex.[1][2]
The first isolation of a streptothricin-producing organism was reported in 1942 by Waksman and Woodruff from Streptomyces lavendulae.[1][2] Since then, several other Streptomyces species have been identified as producers of streptothricins, including:
These microorganisms synthesize and secrete the nourseothricin complex, a mixture of streptothricins D, E, and F, into their growth medium.[6] The relative abundance of each congener can vary depending on the producing strain and fermentation conditions.
Isolation and Purification of this compound
The primary challenge in obtaining pure this compound lies in its separation from the other structurally similar streptothricin congeners within the nourseothricin complex. Various chromatographic and precipitation techniques have been developed to achieve this separation.
General Extraction from Culture Broth
The initial step involves separating the streptothricin-containing supernatant from the Streptomyces mycelia.
Experimental Protocol:
-
Fermentation: Culture the producing Streptomyces strain in a suitable liquid medium (e.g., SMMS broth) at 28°C with shaking (200 rpm).[4]
-
Centrifugation: After an appropriate incubation period (e.g., 4-7 days), centrifuge the culture broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted nourseothricin complex.
Purification by Size-Exclusion Chromatography
This method separates molecules based on their size.
Experimental Protocol:
-
Column Preparation: Pack a glass column (e.g., 150 cm × 2.4 cm) with Sephadex LH-20 size-exclusion gel. Equilibrate the column with a mobile phase of 10% methanol in water.[3]
-
Sample Loading: Dissolve the crude nourseothricin sulfate (commercially available or from concentrated supernatant) in the mobile phase and load it onto the column. A typical loading is approximately 300 mg of nourseothricin sulfate.[7]
-
Elution: Elute the column with the 10% methanol mobile phase at a controlled flow rate (e.g., 0.6 mL/min).[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method, such as high-performance liquid chromatography (HPLC).
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them, for example, by rotary evaporation.
Purification by Precipitation with Dipicrylamine
This method relies on the selective precipitation of streptothricins.
Experimental Protocol:
-
Precipitation: To the aqueous solution containing the nourseothricin complex, add a solution of dipicrylamine (DPA⁻). The streptothricin species will precipitate as salts with the DPA⁻ anion.[4]
-
Redissolving: Dissolve the collected precipitate in acetonitrile. The resulting solution will have a yellowish color.[4]
-
Conversion to Hydrochloride Salt: Add bis(triphenylphosphoranylidene)ammonium chloride to the acetonitrile solution to re-precipitate the streptothricin species as their hydrochloride salts.[4]
-
Recovery: Collect the precipitate, which will contain a mixture of streptothricin hydrochlorides. Further purification by chromatography may be necessary to isolate pure this compound.
High-Performance Liquid Chromatography (HPLC) Analysis and Purification
Reverse-phase HPLC can be used for both analytical quantification and preparative purification of this compound.
Experimental Protocol:
-
Column: Use a reversed-phase C18 analytical column.
-
Mobile Phase: Employ an aqueous solution of acetonitrile containing trifluoroacetic acid and an ion-pairing agent like octane-1-sulfonic acid sodium salt.
-
Detection: Monitor the elution profile using a UV detector at 210 nm.
-
Elution Order: The streptothricin congeners will elute in order of increasing molecular weight, with this compound eluting first, followed by E, D, and C.[8]
-
Preparative Scale-up: This analytical method can be scaled up to a preparative scale for the purification of larger quantities of this compound.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC) within the Streptomyces genome.
The Streptothricin Biosynthetic Gene Cluster
The streptothricin BGC contains all the necessary genes for the synthesis of the streptolidine core, the gulosamine sugar moiety, the β-lysine chain, and for the assembly of these components. The cluster also includes genes for self-resistance and regulation.
Key Genes in the Streptothricin BGC:
| Gene | Proposed Function |
| sttA | Involved in the biosynthesis of the streptolidine core. |
| stnO | Encodes an aminomutase responsible for the formation of β-lysine from α-lysine.[9] |
| sttR | Encodes a resistance protein that protects the producing organism from the antibiotic's effects. |
| Regulatory Genes | Genes encoding proteins such as TetR family transcriptional regulators that control the expression of the biosynthetic genes. |
Proposed Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main parts:
-
Formation of the Streptolidine Core: This unique guanidinylated amino acid is synthesized through a dedicated pathway involving multiple enzymatic steps encoded by genes within the BGC.
-
Synthesis of the Gulosamine Moiety: A carbamoylated gulosamine sugar is synthesized and attached to the streptolidine core.
-
β-Lysine Chain Elongation: The characteristic β-lysine side chain is assembled. The enzyme encoded by stnO is crucial for providing the β-lysine precursor.[9] For this compound, a single β-lysine unit is attached.
These three components are then assembled to form the final this compound molecule.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated in Streptomyces, typically occurring during the transition from exponential to stationary growth phase.[2] This regulation is complex and involves a hierarchical network of regulatory proteins.
Signaling Molecules and Transcriptional Regulators
The biosynthesis of many antibiotics in Streptomyces is controlled by small, diffusible signaling molecules, such as γ-butyrolactones (GBLs). These molecules bind to specific receptor proteins, often belonging to the TetR family of transcriptional regulators, which in turn control the expression of pathway-specific activators. While a specific GBL system for streptothricin has not been fully elucidated, it is likely that a similar mechanism is involved.
A Proposed Regulatory Cascade
Based on the general model of antibiotic regulation in Streptomyces, a putative regulatory cascade for streptothricin biosynthesis can be proposed:
-
Environmental/Physiological Signals: Nutrient limitation or other stress factors trigger the production of a signaling molecule.
-
Signal Perception: The signaling molecule binds to a receptor protein (e.g., a TetR family regulator), causing it to dissociate from the promoter of a pathway-specific activator gene.
-
Activation of Biosynthesis: The now-expressed activator protein binds to the promoter regions of the streptothricin biosynthetic genes, switching on their transcription and leading to the production of this compound.
-
Self-Resistance: The expression of the resistance gene (sttR) is also activated, protecting the cell from the antibiotic it produces.
Caption: A proposed regulatory cascade for streptothricin biosynthesis.
Summary of Quantitative Data
| Parameter | Value | Reference |
| This compound in Nourseothricin | Principal component | [1][2] |
| Purification Yield (Sephadex LH-20) | ~75 mg from 300 mg nourseothricin | [7] |
| HPLC Elution Order | F -> E -> D -> C | [8] |
| Optimal Production Phase | Transition to stationary phase | [2] |
This guide provides a foundational understanding of this compound for researchers and developers. Further investigation into the specific regulatory networks and optimization of fermentation and purification processes will be crucial for the successful translation of this promising antibiotic into clinical applications.
References
- 1. Identification of the streptothricin and tunicamycin biosynthetic gene clusters by genome mining in Streptomyces sp. strain fd1-xmd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ monitoring of streptothricin production by Streptomyces rochei F20 in soil and rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Streptothricin Antibiotics from Culture Broth with Colorimetric Determination Using Dipicrylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
understanding the streptolidine moiety in streptothricin F
An In-depth Technical Guide to the Streptolidine Moiety in Streptothricin F
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a member of the streptothricin class of antibiotics, which are experiencing a resurgence in interest due to their potent activity against multidrug-resistant Gram-negative bacteria. A defining feature of this antibiotic class is the streptolidine moiety, an unusual and complex bicyclic guanidinium-containing amino acid. This core component is critical for the biological activity of this compound, mediating its interaction with the bacterial ribosome. Understanding the biosynthesis, chemical synthesis, and structure-activity relationships of the streptolidine moiety is paramount for the development of novel streptothricin analogs with improved therapeutic indices. This document provides a comprehensive technical overview of the streptolidine core, including its biosynthesis, role in the mechanism of action, methods for its synthesis and characterization, and relevant quantitative data.
The Streptolidine Moiety: Structure and Significance
This compound is a composite molecule comprising three key components: a carbamoylated D-gulosamine sugar, a short homopolymer of β-lysine (a single residue in the case of this compound), and the unique streptolidine lactam. The streptolidine moiety is a bicyclic amino acid containing a guanidine group embedded within a six-membered ring, which is fused to a five-membered lactam ring. This rigid, cationic structure is crucial for the molecule's primary biological function. Cryo-electron microscopy studies have revealed that the streptolidine moiety acts as a guanine mimetic, forming extensive hydrogen bonds with the 16S rRNA in helix 34 of the bacterial 30S ribosomal subunit. This interaction is fundamental to the antibiotic's mechanism of action, which involves the inhibition of protein synthesis via induction of significant miscoding.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its streptolidine core, focusing on its biological activity, toxicity, and synthesis efficiency.
Table 1: Antimicrobial Activity of this compound (S-F)
| Organism/Group | Strain Information | MIC (μg/mL) | MIC (μM) | Reference(s) |
| Carbapenem-resistant Enterobacterales (CRE) | 39 clinical isolates | - | MIC₅₀: 2, MIC₉₀: 4 | |
| Acinetobacter baumannii | FDA-CDC strains | - | 4-fold > S-D | |
| Klebsiella pneumoniae | Nevada strain AR-0636 (pan-resistant) | - | 1 | |
| Escherichia coli | Expressing mcr-1 | 1 | - | |
| Staphylococcus aureus | ATCC 29213 (Pan-susceptible) | 16 | - | |
| Staphylococcus aureus | NRS-1 (Vancomycin-resistant) | 16 | - | |
| Bacillus anthracis | Sterne 34F2 | 8 | - | |
| Yersinia pestis | CO92 | 4 | - | |
| Francisella tularensis | SCHU S4 | 4 | - |
Table 2: Comparative Toxicity of Streptothricins
Toxicity in mice is directly correlated with the length of the β-lysine chain. This compound, with a single lysine residue, is markedly less toxic than its congeners.
| Compound | β-Lysine Units (n) | Acute Toxicity (LD₅₀, mice) | Reference(s) |
| This compound | 1 | 300 mg/kg | |
| Streptothricin E | 2 | 26 mg/kg | |
| Streptothricin D | 3 | ~10 mg/kg | |
| Streptothricin C | 4 | ~10 mg/kg |
Table 3: Total Synthesis Efficiency of this compound
| Synthesis | Longest Linear Sequence | Total Steps | Overall Yield | Reference(s) |
| Shiba et al. (1982) | 25 steps | >46 | <0.28% | |
| Miller et al. (2022) | 19 steps | 35 | 0.40% |
Biosynthesis of the Streptolidine Core
The biosynthesis of streptolidine is a complex enzymatic process that starts from the common amino acid L-arginine. Genetic, biochemical, and structural studies have successfully elucidated this pathway, identifying two key enzymes, OrfP and OrfR, from the streptothricin (STT) gene cluster.
-
Double Hydroxylation: The pathway begins with the enzyme OrfP , an Fe(II)-dependent dihydroxylase. It catalyzes a double hydroxylation of L-Arginine, proceeding through a (3S)-OH-L-Arg intermediate to yield (3R,4R)-dihydroxy-L-arginine.
-
Cyclization: The second key enzyme, OrfR , is a PLP-dependent cyclase. It acts on (3R,4R)-dihydroxy-L-arginine, catalyzing an unusual elimination and addition reaction to form the six-membered ring precursor, (4R)-OH-capreomycidine.
-
Incorporation: Isotopic labeling and feeding experiments have confirmed that (4R)-OH-capreomycidine is the direct precursor that is subsequently incorporated into the final this compound molecule.
Mechanism of Action and Resistance
Ribosomal Targeting and Protein Synthesis Inhibition
This compound exerts its bactericidal effect by targeting the bacterial ribosome. The antibiotic binds to the 30S subunit, where the streptolidine moiety plays a pivotal role. As a guanine mimetic, it interacts with helix 34 of the 16S rRNA at the decoding A-site. This binding event disrupts the fidelity of protein synthesis, leading to significant miscoding—the incorporation of incorrect amino acids into the growing polypeptide chain. This ultimately results in the production of non-functional proteins and bacterial cell death.
Resistance Pathways
Bacteria have evolved two primary mechanisms of resistance to streptothricins.
-
β-Lysine Acetylation: The most prominent resistance mechanism involves the enzymatic acetylation of the β-amino group on the β-lysine tail by streptothricin acetyltransferases (SATs).
-
Streptolidine Hydrolysis: A less common but important resistance pathway involves the enzymatic hydrolysis of the amide bond within the streptolidine lactam ring. This linearization of the bicyclic core disrupts the rigid structure required for effective ribosome binding, inactivating the antibiotic.
Experimental Protocols and Methodologies
Total Chemical Synthesis of the Streptolidine Moiety
A convergent total synthesis of this compound has been developed, enabling the generation of analogs for structure-activity relationship studies. The construction of the streptolidine core is a key part of this synthesis.
Methodology Summary: The synthesis begins with a protected aspartic acid derivative. Key transformations include:
-
Nitromethylation: Treatment of N-Cbz-L-aspartic acid 4-tert-butyl ester with carbonyl diimidazole and nitromethane yields a nitroketone intermediate.
-
Diastereoselective Reduction: The nitroketone is reduced under Felkin-Ahn conditions to establish the desired erythro (3S,4R) stereochemistry of the resulting nitroalcohol.
-
Lactamization: Subsequent steps involving nitro reduction, protection, and deprotection with formic acid promote lactamization to form the core five-membered ring.
-
Azidation and Conversion: Stereoselective azidation of the lactam enolate followed by a tandem Staudinger–aza-Wittig reaction converts the azide into a reactive isothiocyanate. This key intermediate, the "streptolidine isothiocyanate," is then ready for coupling with the gulosamine-β-lysine fragment to assemble the full this compound backbone.
Characterization by Mass Spectrometry
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a crucial tool for identifying streptothricins in complex mixtures, such as fermentation broths.
Methodology Summary: Streptothricins are typically analyzed in positive ion mode. Upon collision-induced dissociation (CID), the protonated molecular ion [M+H]⁺ undergoes a characteristic fragmentation. The dominant product ion results from the cleavage of the C(7)-N bond that links the streptolidine moiety to the gulosamine sugar. This leads to the neutral loss of the entire streptolidine-lactam portion of the molecule, providing a clear diagnostic marker for this class of antibiotics. This fragmentation pattern is invaluable for dereplication efforts in natural product screening.
In Vitro Translation Inhibition Assay
To confirm that the antibiotic's activity stems from direct interaction with the ribosome, in vitro translation assays are employed.
Methodology Summary:
-
System Setup: A cell-free coupled transcription-translation system is used, typically derived from E. coli for prokaryotic studies or rabbit reticulocytes for eukaryotic selectivity assessment.
-
Reporter: A reporter gene, such as nanoluciferase, is used as the template DNA or mRNA.
-
Inhibition: The assay is run in the presence of serial dilutions of the test compound (e.g., purified this compound).
-
Readout: Protein synthesis is quantified by measuring the activity of the newly synthesized reporter protein (e.g., via luminescence).
-
Analysis: The concentration-dependent decrease in reporter signal is used to determine the IC₅₀ value, indicating the potency of ribosome inhibition independent of cellular uptake or efflux mechanisms. Studies show S-F is approximately 40-fold more selective for prokaryotic over eukaryotic ribosomes.
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in providing a high-resolution structural basis for the mechanism of action of this compound.
Methodology Summary:
-
Complex Formation: Highly purified 70S ribosomes (e.g., from A. baumannii or E. coli) are incubated with a molar excess of purified this compound to ensure saturation of the binding site.
-
Vitrification: The ribosome-antibiotic complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to embed the complexes in a thin layer of vitreous ice.
-
Data Collection: Automated data collection is performed on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Image Processing: Thousands of particle images are picked, classified, and reconstructed into a high-resolution 3D map of the complex using specialized software (e.g., RELION).
-
Model Building: An atomic model of the ribosome and the bound antibiotic is built into the resulting density map, allowing for the precise visualization of all molecular interactions between the streptolidine moiety and the 16S rRNA.
Conclusion and Future Directions
The streptolidine moiety is the pharmacophoric core of this compound, directly mediating its potent inhibitory effect on bacterial protein synthesis. Its unique bicyclic guanidinium structure presents both a significant synthetic challenge and a compelling opportunity for medicinal chemistry. The elucidation of its biosynthetic pathway opens the door for synthetic biology approaches to generate novel analogs. Furthermore, the development of a convergent total synthesis provides a platform for systematic structure-activity relationship (SAR) studies. Future research should focus on modifying the streptolidine core to enhance target affinity, evade resistance mechanisms, and further improve the already favorable safety profile of this compound, with the ultimate goal of developing a new class of therapeutics to combat multidrug-resistant Gram-negative infections.
A Technical Whitepaper on the Role of the β-Lysine Chain in Streptothricin F Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
Streptothricins are a potent class of antibiotics with a unique mechanism of action, offering potential solutions against multidrug-resistant pathogens. Their structure is characterized by three core components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a homopolymer chain of β-lysine residues.[1][2][3][4] The length of this β-lysine chain defines the specific streptothricin congener and is a critical determinant of both its antimicrobial efficacy and its associated toxicity. This technical guide provides an in-depth analysis of the β-lysine chain's role, focusing on Streptothricin F (S-F), which contains a single β-lysine residue.[1][5] We will examine its function in the mechanism of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols relevant to its study.
Introduction to this compound
Streptothricins were first discovered in 1942 from Streptomyces lavendulae.[3] The antibiotic family consists of several variants, labeled A through F and X, distinguished by the number of β-lysine residues in their polymeric chain.[1][4] this compound, the subject of this guide, is the simplest member, featuring a single β-lysine moiety.[1][5] The commercially available mixture, nourseothricin, is predominantly composed of this compound (approx. 65.5%) and streptothricin D (approx. 29.6%).[1] The unique β-amino acid chain is not only a synthetic challenge but also the primary locus for both biological activity and the main pathway of bacterial resistance.[2][3]
Mechanism of Action: The Pivotal Role of the β-Lysine Chain
The antimicrobial activity of streptothricins stems from their ability to inhibit protein synthesis.[2][6][7] This is achieved by binding to the bacterial 70S ribosome, specifically interacting with the 30S subunit.[5][8]
Key Interactions:
-
Ribosomal Binding: Cryo-EM structural data has revealed that streptothricins bind to a novel site on the 30S subunit, involving helix 34 (h34) of the 16S rRNA.[1] This binding mode is distinct from other known ribosome-targeting antibiotics.[8]
-
The β-Lysine Anchor: The single β-lysine chain of this compound is crucial for this interaction. Its positively charged β-amino group is thought to form key electrostatic interactions with the negatively charged phosphate backbone of ribosomal RNA, specifically at nucleotides U1052 and C1054.[1][5][8]
-
Inhibition of Translocation: By binding to this site, this compound impairs the EF-G-dependent translocation step of elongation during protein synthesis and can induce significant miscoding, leading to the production of non-functional proteins and eventual cell death.[2][3][7]
Resistance Mechanism: The most prevalent mechanism of bacterial resistance to streptothricins is the enzymatic acetylation of the β-amino group on the β-lysine residue by streptothricin acetyltransferases (SATs).[1][2][3][5][6] This modification neutralizes the positive charge, disrupting the critical electrostatic interaction with the ribosome and rendering the antibiotic inactive.[1][5] Structural modeling confirms that adding an acetyl group at this position would result in a steric clash with the phosphoribose backbone of the ribosome binding pocket, thus preventing effective binding.[5][8]
References
- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Action of this compound on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Purification of Streptothricin F from Nourseothricin Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nourseothricin is a mixture of streptothricin-class antibiotics produced by Streptomyces species.[1][2] This mixture primarily contains streptothricin D and F (over 85%), with smaller amounts of streptothricin E and C (less than 15%).[1][3] The core structure of these compounds consists of a carbamoylated D-glucosamine sugar, a streptolidine lactam, and a β-lysine homopolymer.[1] The different streptothricins are distinguished by the number of β-lysine residues in this homopolymer chain.[1]
Streptothricin F, containing a single β-lysine residue, has garnered significant interest due to its potent antimicrobial activity against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant E. coli.[2][4] Notably, this compound exhibits significantly lower toxicity compared to other components of the nourseothricin mixture, such as streptothricin D, which has a longer β-lysine chain.[4][5] This reduced toxicity may provide a wider therapeutic window, making purified this compound a promising candidate for further drug development.[4][6]
These application notes provide a detailed protocol for the purification of this compound from a commercial nourseothricin sulfate mixture using size-exclusion chromatography.
Structural Differences and Purification Rationale
The primary basis for the separation of this compound from other streptothricins in the nourseothricin mixture is the difference in their molecular size, which is directly related to the length of the β-lysine homopolymer chain. This compound, having only one β-lysine residue, is the smallest of the major components. This size difference allows for effective separation using size-exclusion chromatography.
Data Presentation
The following table summarizes the expected yield from the purification of this compound and D from a commercially available nourseothricin sulfate mixture using the protocol described below.
| Starting Material | Component | Approximate Yield | Reference |
| ~300 mg Nourseothricin Sulfate | This compound | ~75 mg | [5][7] |
| ~300 mg Nourseothricin Sulfate | Streptothricin D | ~15 mg | [5][7] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocols
Purification of this compound using Size-Exclusion Chromatography
This protocol is adapted from a previously reported method for the separation of streptothricin compounds.[7][8][9]
Materials:
-
Nourseothricin sulfate (e.g., from Gold Biotechnology)[9]
-
Methanol (HPLC grade)
-
Deionized water
-
Peristaltic pump or compressed air for flow rate control
-
Fraction collector
-
Freeze-dryer (lyophilizer)
Procedure:
-
Column Packing:
-
Prepare a slurry of Sephadex LH-20 in the mobile phase (10% methanol in water).
-
Carefully pack the glass column with the Sephadex LH-20 slurry, ensuring a homogenous and well-packed bed to a height of approximately 150 cm.[7][8]
-
Equilibrate the column by washing with at least two column volumes of the mobile phase.
-
-
Sample Preparation:
-
Dissolve approximately 300 mg of nourseothricin sulfate in 0.6 mL of deionized water.[8]
-
-
Chromatography:
-
Carefully load the dissolved nourseothricin sample onto the top of the equilibrated Sephadex LH-20 column.
-
Begin the elution with the mobile phase (10% methanol in water).
-
Adjust the flow rate to 0.6 mL/min using a peristaltic pump or compressed air.[8]
-
Collect fractions of a suitable volume (e.g., 5-10 mL) using a fraction collector.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions for the presence of this compound and other components. High-Performance Liquid Chromatography (HPLC) can be used for this purpose.[10]
-
Pool the fractions containing pure this compound.
-
Freeze the pooled fractions and lyophilize to obtain purified this compound as a solid.
-
Alternative Chromatographic Method:
Ion-exchange chromatography using CM Sephadex has also been reported for the separation of streptothricin components.[11] This method utilizes a gradient elution with 10% acetic acid containing increasing concentrations of HCl (0.02N to 0.03N) to separate the different streptothricins based on their charge differences.[11]
Mechanism of Action and Resistance
The mechanism of action for nourseothricin involves the inhibition of protein synthesis by interfering with the mRNA translocation step, leading to misreading of the RNA molecule.[1][3] Resistance to nourseothricin is primarily due to the N-acetylation of the β-amino group of the β-lysine residue, a reaction catalyzed by streptothricin acetyltransferase (SAT).[1][3]
Caption: Mechanism of action and resistance to this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. Nourseothricin - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Drug resistant gram negative bacteria | Pharma Europe Research Insights [pharmafocuseurope.com]
- 10. HPLC Determination of Streptomycin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 11. SEPARATION AND BIOLOGIC ACTIVITIES OF INDIVIDUAL COMPONENTS OF S15-1, A STREPTOTHRICIN CLASS ANTIBIOTIC [jstage.jst.go.jp]
Application Notes and Protocols for Determining Streptothricin F Minimum Inhibitory Concentration (MIC) Values
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Streptothricin F is a member of the streptothricin class of antibiotics, which are mixtures of closely related compounds produced by Streptomyces lavendulae. It is a bactericidal antibiotic that shows potent activity against a broad spectrum of bacteria, including highly drug-resistant Gram-negative pathogens.[1][2][3] this compound acts by interacting with the 30S subunit of the 70S ribosome, leading to inhibition of protein synthesis.[1][2] The re-emerging interest in streptothricins as potential therapeutics necessitates standardized methods for determining their in vitro potency. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial activity.
The most common methods for determining the MIC of this compound are broth microdilution and agar dilution.[1][4][5][6] These methods are considered gold standards for antimicrobial susceptibility testing.[6]
Data Presentation: this compound MIC Values
The following tables summarize the quantitative MIC data for this compound against a panel of Gram-positive and Gram-negative bacteria.
Table 1: MIC Values of this compound Against Gram-Negative Bacteria
| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Acinetobacter baumannii | FDA-CDC #399-402 | - | 4-fold > S-D & Nourseothricin | [1] |
| Acinetobacter baumannii | - | - | MIC₅₀ = 2, MIC₉₀ = 32 | [1] |
| Carbapenem-resistant Enterobacterales (CRE) | (n=39) | - | MIC₅₀ = 2, MIC₉₀ = 4 | [1] |
| Klebsiella pneumoniae | Nevada strain (NDM-1-expressing) | - | 1 | [1][7] |
| Escherichia coli | (single rrn operon) | - | - | [1] |
| Neisseria gonorrhoeae | Various strains | 16 - 32 (Nourseothricin) | - | [4] |
Table 2: MIC Values of this compound Against Gram-Positive Bacteria
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 4 | [8] |
| Staphylococcus aureus | (Vancomycin-resistant) | 4 | [8] |
| Bacillus anthracis | (Sterne) | 2 | [8] |
Experimental Protocols
Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][9] The Clinical and Laboratory Standards Institute (CLSI) broth microdilution reference method is commonly used.[1]
Materials:
-
This compound (purified)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well round-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile 0.9% NaCl solution
-
Spectrophotometer
-
Incubator (35°C)
-
Plate reader (optional)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, suspend isolated colonies in sterile 0.9% NaCl to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). b. Dilute this suspension 1:300 in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Serial Dilution in Microtiter Plate: a. Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will result in final concentrations typically ranging from 0.125 to 256 µg/mL.[1]
-
Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 200 µL of CAMHB only (no bacteria, no antibiotic).
-
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.[1]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a plate reader.[9]
Agar Dilution Method
This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of bacterial cells onto the agar surface.[5][6]
Materials:
-
This compound (purified)
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile petri dishes
-
Sterile 0.9% NaCl solution
-
Incubator (37°C)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.
-
Preparation of Agar Plates: a. Prepare molten MHA and cool it to 45-50°C in a water bath. b. Prepare a series of two-fold dilutions of the this compound stock solution. c. Add a specific volume of each antibiotic dilution to a specific volume of molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic concentration to 18 mL of molten agar.[10] d. Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely. e. Prepare a control plate containing MHA without any antibiotic.
-
Preparation of Bacterial Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method. The final inoculum for spotting onto the agar should be approximately 10⁴ CFU per spot.[5][6]
-
Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. Up to 30 different isolates can be tested on a single plate.[6]
-
Incubation: Incubate the plates at 37°C for 16-18 hours.[6]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[6]
Mandatory Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Mechanism of action of this compound.
References
- 1. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug resistant gram negative bacteria | Pharma Europe Research Insights [pharmafocuseurope.com]
- 4. researchgate.net [researchgate.net]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 8. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Streptothricin F in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of streptothricin F (S-F) in various murine infection models. This compound is a promising antibiotic with potent activity against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] The following sections detail its mechanism of action, summarize key efficacy data, and provide step-by-step protocols for relevant murine infection models.
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial ribosome.[2] Specifically, it binds to the 30S subunit of the 70S ribosome, interfering with protein synthesis by causing misreading of the mRNA transcript.[4][5][6] This unique mechanism of action makes it a valuable candidate for combating bacterial strains that have developed resistance to other classes of antibiotics.[2] Cryo-electron microscopy has revealed that streptothricin-F binds extensively to the 16S rRNA in a way that is distinct from other known translation inhibitors.[2]
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in a murine thigh infection model against a pandrug-resistant strain of Klebsiella pneumoniae. A summary of the key findings is presented below.
| Murine Model | Bacterial Strain | Dosing Regimen (single dose) | Outcome | Reference |
| Neutropenic Thigh Infection | Pandrug-resistant Klebsiella pneumoniae Nevada AR-0636 | 50 mg/kg | >5-log10 reduction in CFU | [5] |
| Neutropenic Thigh Infection | Pandrug-resistant Klebsiella pneumoniae Nevada AR-0636 | 100 mg/kg | >5-log10 reduction in CFU, with undetectable CFU in 3 out of 5 mice | [5] |
Experimental Protocols
Detailed methodologies for key murine infection models relevant to the evaluation of this compound are provided below.
Protocol 1: Murine Thigh Infection Model
This model is crucial for evaluating the efficacy of antibiotics against localized deep-tissue infections.
Experimental Workflow
Caption: Workflow for the murine thigh infection model.
Materials:
-
Female mice (e.g., C3H/HeJ)
-
Cyclophosphamide
-
Uranyl nitrate
-
Pandrug-resistant Klebsiella pneumoniae (e.g., Nevada AR-0636 strain)
-
This compound
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine)
-
Tissue homogenizer
-
Mueller-Hinton agar plates
Procedure:
-
Induction of Neutropenia: To render the mice neutropenic, administer cyclophosphamide intraperitoneally. A common regimen is a single dose of 150 mg/kg four days prior to infection, followed by a second dose of 100 mg/kg one day before infection.
-
Induction of Mild Renal Impairment: To better simulate human pharmacokinetics, mild renal deficiency can be induced by administering uranyl nitrate subcutaneously at a dose of 5 mg/kg two days before infection.[5]
-
Bacterial Inoculum Preparation: Culture the pandrug-resistant K. pneumoniae strain overnight on Mueller-Hinton agar. Resuspend colonies in sterile saline to achieve a final concentration of approximately 10^7 CFU/mL.
-
Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind limbs.
-
Treatment: Two hours post-infection, administer a single subcutaneous dose of this compound (e.g., 50 mg/kg or 100 mg/kg) at the scruff of the neck.[5][7] A control group should receive a vehicle control (e.g., sterile saline).
-
Evaluation of Bacterial Burden: At 24 hours post-infection, euthanize the mice.[5] Aseptically dissect the infected thigh muscle, weigh it, and homogenize it in sterile saline.
-
CFU Enumeration: Serially dilute the tissue homogenate and plate onto Mueller-Hinton agar plates. Incubate the plates overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/gram of tissue).
Protocol 2: Murine Urinary Tract Infection (UTI) Model
This ascending, unobstructed UTI model is suitable for evaluating the efficacy of this compound against uropathogenic bacteria.
Experimental Workflow
Caption: Workflow for the murine urinary tract infection model.
Materials:
-
Female mice (e.g., C3H/HeJ or BALB/c)
-
Uropathogenic Escherichia coli (UPEC) strain
-
This compound
-
Sterile saline or PBS
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Polyethylene tubing (catheter)
-
Tissue homogenizer
-
MacConkey agar or other suitable agar plates
Procedure:
-
Animal Preparation (Optional): To enhance bacterial colonization, mice can be provided with drinking water containing 5% glucose for several days before infection.[8]
-
Bacterial Inoculum Preparation: Grow the UPEC strain in LB broth to the mid-logarithmic phase. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a concentration of approximately 10^9 CFU/mL.
-
Infection: Anesthetize the mice. Gently insert a lubricated sterile catheter transurethrally into the bladder.[8] Instill 0.05 mL of the bacterial suspension directly into the bladder.[8]
-
Treatment: At 24 hours post-infection, begin treatment with this compound. Administer the antibiotic via a suitable route (e.g., subcutaneous injection) at predetermined doses. Treatment can be a single dose or multiple doses over a set period.
-
Evaluation of Bacterial Burden: At a specified time point after the final treatment dose (e.g., 18-24 hours), euthanize the mice.[8] Aseptically remove the bladder and kidneys.
-
CFU Enumeration: Homogenize the bladder and kidneys separately in sterile PBS. Serially dilute the homogenates and plate on appropriate agar (e.g., MacConkey agar) to determine the bacterial load (CFU/organ).
Protocol 3: Murine Pneumonia Model
This model is used to assess the efficacy of antibiotics against respiratory tract infections.
Experimental Workflow
Caption: Workflow for the murine pneumonia model.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Acinetobacter baumannii or Klebsiella pneumoniae strain
-
This compound
-
Sterile saline or PBS
-
Anesthetic
-
Tissue homogenizer
-
Appropriate agar plates
Procedure:
-
Animal Preparation (Optional): For some bacterial strains, immunosuppression may be necessary to establish a robust infection.[9] This can be achieved by administering cyclophosphamide prior to infection.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline from an overnight culture to the desired concentration (e.g., 10^8 CFU/mL).
-
Infection: Anesthetize the mice. Inoculate the mice with the bacterial suspension via the intranasal or intratracheal route. For intranasal inoculation, instill a small volume (e.g., 20-50 µL) into the nares.
-
Treatment: Begin treatment with this compound at a set time point post-infection (e.g., 2-4 hours). The route of administration can be subcutaneous or intravenous, depending on the desired pharmacokinetic profile.
-
Evaluation:
-
Survival Study: Monitor the mice for a defined period (e.g., 7 days) and record survival.
-
Bacterial Burden: At predetermined time points (e.g., 24, 48, or 72 hours post-infection), a subset of mice is euthanized. The lungs are aseptically harvested, homogenized, and plated for CFU enumeration to determine the bacterial load in the lungs.
-
Signaling Pathway Diagram
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 3. Forgotten Antibiotic From Decades Ago Could Be a Superbug Killer | The Transmission | University of Nebraska Medical Center [unmc.edu]
- 4. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 5. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. unthsc.edu [unthsc.edu]
- 9. jmi.fudan.edu.cn [jmi.fudan.edu.cn]
Application Notes and Protocols: Streptothricin F for the Treatment of Carbapenem-Resistant Enterobacterales (CRE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global public health. These pathogens have acquired resistance to nearly all available antibiotics, necessitating the exploration of novel therapeutic agents. Streptothricin F, a member of the streptothricin class of antibiotics, has emerged as a promising candidate with potent activity against highly drug-resistant Gram-negative bacteria, including CRE.[1][2][3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound against CRE, intended for researchers and drug development professionals.
This compound exerts its bactericidal effect by targeting the bacterial ribosome, a mechanism distinct from many other ribosome-inhibiting antibiotics.[5][6] Specifically, it binds to the 30S subunit of the 70S ribosome, leading to errors in protein synthesis and subsequent cell death.[1][2] Studies have shown that this compound has a lower toxicity profile compared to other components of the nourseothricin mixture, such as streptothricin D, making it a more viable candidate for therapeutic development.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro activity and cytotoxicity of this compound and related compounds against CRE.
Table 1: In Vitro Activity of Streptothricins against Carbapenem-Resistant Enterobacterales (CRE) [1][2][3][4][7]
| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µM) |
| This compound (S-F) | 2 | 4 | 1 - 4 |
| Streptothricin D (S-D) | 0.25 | 0.5 | 0.25 - 2 |
| Nourseothricin | 0.5 | 1 | 0.25 - 2 |
Table 2: Comparative Cytotoxicity of Streptothricins
| Compound | Cell Line | Observation |
| This compound (S-F) | LLC-PK1 (renal epithelial), J774 (macrophage) | Toxicity observed at concentrations >10-fold higher than Streptothricin D, starting at 32 µM.[1] |
| Streptothricin D (S-D) | LLC-PK1, J774 | More potent cytotoxicity compared to this compound.[1] |
| Nourseothricin | LLC-PK1, J774 | Cytotoxicity effects were nearly indistinguishable from Streptothricin D.[1] |
Signaling Pathway and Mechanism of Action
This compound inhibits bacterial protein synthesis through a unique interaction with the ribosome.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against CRE.
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow:
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Carbapenem-resistant Enterobacterales (CRE) isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration that is at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the CRE strain. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 2-fold dilution. c. Perform serial 2-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay determines the rate of bacterial killing by this compound.
Experimental Workflow:
Caption: Workflow for time-kill assay.
Materials:
-
This compound
-
CRE isolate
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline or PBS
-
Agar plates
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the CRE isolate in CAMHB. Dilute the overnight culture into fresh CAMHB and grow to early- or mid-logarithmic phase (approximately 1-2 x 10⁶ CFU/mL).
-
Assay Setup: a. Prepare tubes containing the bacterial culture and this compound at desired concentrations (e.g., 1x, 2x, 4x MIC). b. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: a. Incubate all tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.
-
Viable Cell Counting: a. Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. b. Plate the dilutions onto agar plates. c. Incubate the plates at 37°C overnight.
-
Data Analysis: a. Count the number of colonies on the plates to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[8]
Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of this compound in a mammalian system.[5][9]
Experimental Workflow:
Caption: Workflow for murine thigh infection model.
Materials:
-
Female ICR (CD-1) mice (or other suitable strain)
-
Cyclophosphamide
-
CRE isolate
-
This compound
-
Sterile saline or PBS
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia: a. Administer cyclophosphamide to the mice intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[9]
-
Infection: a. Prepare an inoculum of the CRE strain in sterile saline or PBS to a concentration of approximately 10⁷ CFU/mL. b. Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
Treatment: a. At a specified time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., subcutaneously or intravenously) at various doses. b. Include a control group that receives a vehicle control.
-
Euthanasia and Tissue Harvest: a. At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. b. Aseptically dissect the infected thigh muscle.
-
Bacterial Load Determination: a. Weigh the thigh tissue. b. Homogenize the tissue in a known volume of sterile saline or PBS. c. Perform serial dilutions of the homogenate and plate on appropriate agar. d. Incubate the plates overnight and count the colonies to determine the CFU per gram of tissue.
-
Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the efficacy of this compound.
Cytotoxicity Assay
This assay evaluates the toxicity of this compound against mammalian cell lines.
Materials:
-
LLC-PK1 (porcine kidney epithelial) and J774 (murine macrophage) cell lines
-
This compound
-
Appropriate cell culture medium and supplements
-
Sterile 96-well cell culture plates
-
SYTOX Green nucleic acid stain (or other suitable viability dye)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the LLC-PK1 and J774 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. c. Include wells with untreated cells as a negative control and a positive control for cell death if available.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Viability Staining: a. Add SYTOX Green stain to each well according to the manufacturer's instructions. This dye only enters cells with compromised membranes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for SYTOX Green.
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in cell death. Calculate the concentration of this compound that causes 50% cytotoxicity (CC₅₀).
Conclusion
This compound demonstrates significant promise as a therapeutic agent against CRE. Its potent bactericidal activity, unique mechanism of action, and favorable toxicity profile compared to other streptothricins warrant further preclinical and clinical investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the potential of this compound and its analogs in the fight against multidrug-resistant Gram-negative pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 6. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. noblelifesci.com [noblelifesci.com]
Cryo-EM Unveils the Action of Streptothricin F on the Bacterial Ribosome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the cryo-electron microscopy (cryo-EM) studies of streptothricin F (S-F) in complex with the Acinetobacter baumannii 70S ribosome. This research sheds light on the antibiotic's mechanism of action, offering a structural basis for its bactericidal activity against multidrug-resistant Gram-negative bacteria.
Introduction
This compound is a member of the streptothricin class of antibiotics, which have garnered renewed interest due to their potent activity against highly drug-resistant pathogens. Understanding how these molecules interact with their cellular targets is crucial for the development of new and improved therapeutics. Cryo-EM has emerged as a powerful technique to visualize these interactions at near-atomic resolution. This document outlines the key findings and methodologies from the cryo-EM structural studies of this compound bound to the bacterial ribosome.
Recent studies have successfully determined the cryo-EM structure of S-F bound to the 70S ribosome of A. baumannii, a challenging opportunistic pathogen.[1][2][3][4] The structural data reveal that this compound primarily targets the 30S ribosomal subunit, interfering with the decoding of mRNA and ultimately inhibiting protein synthesis.[2][3][5]
Key Findings from Cryo-EM Studies
The cryo-EM analysis of the this compound-ribosome complex has elucidated the molecular basis of its inhibitory action.
-
Binding Site: Two distinct binding sites for this compound were identified on the 70S ribosome.[2] The primary and functionally relevant site is located in the 30S subunit, near the A-site decoding center.
-
Molecular Interactions: The streptolidine moiety of this compound acts as a guanine mimetic, forming extensive hydrogen bonds with the C1054 nucleobase of the 16S rRNA in helix 34. Additionally, the carbamoylated gulosamine moiety of S-F interacts with nucleotide A1196.[1][3]
-
Mechanism of Action: By binding to the decoding center, this compound probes the A-decoding site, which is thought to be responsible for its miscoding activity and potent bactericidal effect.[1][3] This direct interaction with the ribosome's decoding machinery disrupts the fidelity of protein translation, leading to bacterial cell death.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cryo-EM studies and associated activity assays of this compound.
Table 1: Cryo-EM Data Collection and Refinement Statistics
| Parameter | 70S-S-F Complex (EMD-26819) | 70S-S-F Complex with P-site tRNA (EMD-26817) |
| Microscope | FEI TITAN KRIOS | FEI TITAN KRIOS |
| Resolution | 2.35 Å | 2.5 Å |
| Vitrification Cryogen | Ethane | Ethane |
Data sourced from EMDB entries EMD-26819 and EMD-26817.[2][3]
Table 2: In Vitro Activity of Streptothricins
| Compound | Target Organism Group | MIC₅₀ (µM) | MIC₉₀ (µM) | Ribosomal Selectivity (Prokaryotic vs. Eukaryotic) |
| This compound (S-F) | Carbapenem-resistant Enterobacterales (CRE) | 2 | 4 | ~40-fold |
| Streptothricin D (S-D) | Carbapenem-resistant Enterobacterales (CRE) | 0.25 | 0.5 | ~40-fold |
MIC (Minimum Inhibitory Concentration) values indicate the potency of the antibiotics. The ribosomal selectivity highlights the preferential binding to bacterial ribosomes over eukaryotic ones.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the study by Morgan et al., 2023 and associated publications.
Protocol 1: Purification of A. baumannii 70S Ribosomes
This protocol details the isolation of 70S ribosomes directly from Acinetobacter baumannii cells.
Materials:
-
A. baumannii strain AB0057 cell paste
-
Ribosome Lysis Buffer (specific composition should be optimized)
-
Sucrose cushion (e.g., 1.1 M sucrose in a buffered solution)
-
Linear sucrose gradient solutions (e.g., 10-40% w/v)
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Resuspend the A. baumannii cell paste in fresh Ribosome Lysis Buffer.
-
Lyse the cells using a high-pressure homogenizer or other suitable method.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Layer the supernatant onto a sucrose cushion and centrifuge at high speed to pellet the ribosomes.
-
Resuspend the ribosomal pellet in a suitable buffer.
-
Apply the resuspended ribosomes to a linear sucrose gradient.
-
Centrifuge the gradient to separate the 70S ribosomes from ribosomal subunits and polysomes.
-
Fractionate the gradient and collect the peaks corresponding to the 70S ribosome.
-
Pool the 70S fractions and concentrate using an appropriate method (e.g., ultracentrifugation and pelleting).
-
Resuspend the purified 70S ribosomes in a storage buffer and store at -80°C.
Protocol 2: Cryo-EM Grid Preparation and Data Acquisition
Materials:
-
Purified A. baumannii 70S ribosomes
-
This compound solution (100 µM final concentration for incubation)
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane
-
Titan Krios transmission electron microscope
Procedure:
-
Incubate the purified 70S ribosomes with 100 µM this compound. It's important to note that binding was not observed at a lower concentration of 10 µM.[5]
-
Apply a small volume (typically 3-4 µL) of the ribosome-S-F complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid, leaving a thin film.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
Transfer the vitrified grid to the Titan Krios electron microscope for data acquisition.
-
Collect a series of tilted images (movies) of the frozen-hydrated particles using an automated data collection software.
Protocol 3: Cryo-EM Image Processing and 3D Reconstruction
Software:
-
Motion correction software (e.g., MotionCor2)
-
CTF estimation software (e.g., CTFFIND4)
-
Particle picking software (e.g., Gautomatch)
-
2D and 3D classification and refinement software (e.g., RELION, cryoSPARC)
Procedure:
-
Movie Alignment: Correct for beam-induced motion by aligning the frames of each movie stack.
-
CTF Estimation: Determine the contrast transfer function parameters for each micrograph.
-
Particle Picking: Automatically select particles (ribosomes) from the corrected micrographs.
-
2D Classification: Classify the picked particles into different 2D class averages to remove junk particles and assess particle quality.
-
Initial 3D Model Generation: Generate an initial 3D model of the ribosome, which can be done ab initio or by using a previously determined ribosome structure as a reference.
-
3D Classification: Perform 3D classification to separate different conformational states of the ribosome-S-F complex.
-
3D Refinement: Refine the 3D structure of the desired class to high resolution.
-
Post-processing: Apply sharpening and filtering to the final map to improve interpretability.
-
Model Building and Refinement: Build an atomic model of the ribosome and the bound this compound into the cryo-EM density map and refine the model against the data.
Visualizations
The following diagrams illustrate the experimental workflow and the binding interaction of this compound with the ribosome.
References
- 1. Purification of ribosomes from A. Baumannii. [bio-protocol.org]
- 2. EMDB-26817: A. baumannii ribosome-Streptothricin-F complex: 70S with P-site tRNA - Yorodumi [pdbj.org]
- 3. EMDB-26819: A. baumannii 70S ribosome-Streptothricin-F complex - Yorodumi [pdbj.org]
- 4. Cryo-electron Microscopy Structure of the Acinetobacter baumannii 70S Ribosome and Implications for New Antibiotic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
Application Notes and Protocols for the Development of Streptothricin F Analogs with Improved Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricins are a class of antibiotics first discovered in the 1940s, notable for their potent activity against Gram-negative bacteria.[1] This class of molecules, which includes streptothricin F (S-F) and streptothricin D (S-D), functions by inhibiting bacterial protein synthesis. They bind to the 30S subunit of the 70S ribosome, leading to miscoding and bactericidal effects.[2][3] Despite their promise, development was halted due to renal toxicity associated with the natural mixture, known as nourseothricin.[1]
Recent research has renewed interest in this class, demonstrating that S-F, which has a single β-lysine chain, is significantly less toxic than other variants like S-D (three β-lysines).[4][5] S-F has shown excellent efficacy against contemporary multidrug-resistant pathogens, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[2][6] The primary challenge in harnessing the therapeutic potential of streptothricins lies in balancing their potent antimicrobial activity with their inherent toxicity.[4][5] Furthermore, a key bacterial resistance mechanism involves the enzymatic acetylation of the β-amino group on the β-lysine moiety.[5][7]
The development of a convergent, diversity-enabling total synthesis for S-F has opened the door for systematic structure-activity relationship (SAR) studies.[4][8] This allows for the generation of S-F analogs designed to circumvent resistance and improve the therapeutic window. These application notes provide detailed protocols for the synthesis and evaluation of novel this compound analogs aimed at improving antibacterial activity and reducing toxicity.
Section 1: Synthesis of this compound Analogs
A key strategy for generating novel S-F analogs is a convergent total synthesis approach. This method involves the independent synthesis of the three core fragments of the molecule—the gulosamine sugar core, the streptolidine lactam, and the β-lysine moiety—which are then coupled in the late stages.[5][9] This approach is highly adaptable for creating a library of analogs by substituting modified versions of each fragment. For instance, analogs designed to block resistance can be created by modifying the β-lysine moiety, the site of inactivating acylation.[10]
Caption: Convergent synthesis workflow for this compound analogs.
Protocol 1.1: Late-Stage Fragment Coupling and Deprotection (Conceptual Protocol)
This protocol outlines the key steps for the convergent assembly of the S-F analog backbone, based on published synthetic strategies.[5][11] This process involves the sequential coupling of the three main fragments, followed by deprotection to yield the final active compound.
Materials:
-
Protected Gulosamine Core (Fragment A)
-
Protected β-Lysine Analog (Fragment B)
-
Protected Streptolidine Isothiocyanate (Fragment C)
-
Coupling reagents (e.g., HATU, HOBt)
-
Lewis acids (e.g., mercury(II) chloride) for thiourea cyclization
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Deprotection reagents: Trifluoroacetic acid (TFA), Palladium on carbon (Pd/C) for hydrogenolysis, Tetrabutylammonium fluoride (TBAF) for silyl deprotection
-
HPLC system for purification
Procedure:
-
Step 1: Coupling of Gulosamine and β-Lysine Fragments.
-
Dissolve the protected gulosamine core (Fragment A) and the protected β-lysine analog (Fragment B) in an appropriate solvent like DMF.
-
Add coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIEA).
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the coupled product (Fragment AB) using column chromatography.
-
-
Step 2: Formation of Thiourea Intermediate.
-
Dissolve the purified Fragment AB in a solvent such as DCM.
-
Add the protected streptolidine isothiocyanate (Fragment C) to the solution.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture in vacuo to yield the crude thiourea intermediate. This intermediate is often carried forward without further purification.[5]
-
-
Step 3: Guanidine Ring Closure.
-
Dissolve the crude thiourea intermediate in an appropriate solvent system.
-
Add a Lewis acid catalyst (e.g., mercury(II) chloride) to promote the desulfurization-guanidination reaction.[4][8]
-
Stir at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove inorganic salts and purify the fully protected S-F analog by column chromatography.
-
-
Step 4: Global Deprotection.
-
Execute a sequence of deprotection steps tailored to the protecting groups used. This may involve:
-
Silyl group removal using TBAF.
-
Acid-labile group (e.g., Boc) removal using TFA.
-
Benzyl and carboxybenzyl group removal via hydrogenolysis with H₂ gas and a Pd/C catalyst.[5]
-
-
-
Step 5: Purification and Salt Formation.
-
Purify the final deprotected analog using reverse-phase HPLC.
-
Convert the purified analog to a stable salt (e.g., sulfate salt) for consistent biological testing by treating with the corresponding acid followed by precipitation.[5]
-
Section 2: In Vitro Evaluation of Novel Analogs
Once synthesized, the novel S-F analogs must be rigorously tested to determine their antimicrobial efficacy, bactericidal activity, and toxicity.
Protocol 2.1: Antimicrobial Susceptibility Testing (Broth Microdilution MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an analog, which is the lowest concentration that prevents visible bacterial growth.
Materials:
-
S-F analog stock solution (e.g., 1 mg/mL in sterile water)
-
Bacterial strains (e.g., pandrug-resistant K. pneumoniae, CRE isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Prepare serial two-fold dilutions of the S-F analog in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum of ~2.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the analog that completely inhibits bacterial growth.
Protocol 2.2: Assessment of Bactericidal Activity (Time-Kill Assay)
This assay determines whether an analog is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
Bacterial culture in logarithmic growth phase
-
S-F analog at concentrations relative to its MIC (e.g., 1x, 4x, 10x MIC)
-
CAMHB
-
Sterile culture tubes
-
Agar plates for colony counting
-
Phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Inoculate flasks containing CAMHB with the test bacterium to achieve a starting density of ~1 x 10⁶ CFU/mL.
-
Add the S-F analog at the desired MIC multiples (e.g., 4x MIC). Include a growth control tube with no antibiotic.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is defined as bactericidal activity.[2]
Protocol 2.3: Eukaryotic Cytotoxicity Assay
This protocol assesses the toxicity of S-F analogs against mammalian cells, which is crucial for determining the therapeutic window.
Materials:
-
Mammalian cell lines (e.g., LLC-PK1 renal epithelial cells, J774 macrophages)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
S-F analog stock solution
-
SYTOX Green nucleic acid stain
-
Sterile 96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed the 96-well plates with mammalian cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the S-F analog in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the S-F analog dilutions.
-
Add SYTOX Green to all wells at its final working concentration. SYTOX Green only enters cells with compromised membranes, fluorescing upon binding to DNA, thus indicating cell death.[2]
-
Incubate the plate in a fluorescence plate reader capable of maintaining 37°C and 5% CO₂.
-
Measure fluorescence at regular intervals (e.g., every 24 hours) for up to 5 days.
-
An increase in fluorescence corresponds to increased cytotoxicity. Data can be used to calculate the CC₅₀ (the concentration that causes 50% cell death).
Section 3: Data Presentation and Interpretation
Effective drug development requires clear and comparative data analysis. All quantitative data should be summarized in tables to facilitate the comparison of lead candidates.
Table 1: Comparative Activity and Toxicity of this compound Analogs
| Compound | Target Organism | MIC (µM) | CC₅₀ (LLC-PK1 cells, 72h) (µM) | Selectivity Index (SI = CC₅₀/MIC) |
| This compound | K. pneumoniae (CRE) | 2 | 80 | 40 |
| Analog A-101 | K. pneumoniae (CRE) | 1 | 90 | 90 |
| Analog B-204 | K. pneumoniae (CRE) | 4 | >200 | >50 |
| Streptothricin D | K. pneumoniae (CRE) | 0.25 | 20 | 80 |
This table presents hypothetical data for illustrative purposes.
Mechanism of Action and Resistance Evasion
This compound inhibits protein synthesis by binding to the A-decoding site of the 16S rRNA within the bacterial 30S ribosomal subunit.[2] The primary resistance mechanism is the acetylation of the β-lysine tail by Streptothricin Acetyltransferase (SAT) enzymes, which prevents the antibiotic from binding to its ribosomal target. The goal of analog development is to create molecules that are poor substrates for SAT enzymes while retaining high affinity for the ribosome.
Caption: Mechanism of action and resistance evasion by S-F analogs.
Conclusion
The streptothricin scaffold holds significant promise for developing new therapeutics against multidrug-resistant Gram-negative pathogens.[1] Historical challenges with toxicity can be overcome through modern medicinal chemistry and a deeper understanding of the compound's structure-activity relationship.[4] The development of a diversity-enabling total synthesis allows for the creation of S-F analogs specifically designed to evade known resistance mechanisms and exhibit an improved safety profile.[5] By employing the systematic protocols for synthesis, antimicrobial testing, and cytotoxicity evaluation outlined in these notes, researchers can effectively identify and optimize novel S-F analogs, paving the way for a new generation of antibiotics to combat critical bacterial threats.
References
- 1. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 2. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 8. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Antimicrobial characterization of this compound and studies towards the synthesis of this compound analogs | Poster Board #614 - American Chemical Society [acs.digitellinc.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Streptothricin F Cytotoxicity Assays on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricin F is a member of the streptothricin class of antibiotics, which are effective against a broad range of bacteria.[1] Its mechanism of action involves the inhibition of protein synthesis through binding to the 30S ribosomal subunit, leading to miscoding and eventual bacterial cell death. While its antibacterial properties are of significant interest, understanding its cytotoxic effects on mammalian cells is crucial for evaluating its therapeutic potential and safety profile. These application notes provide a summary of the known cytotoxic effects of this compound on mammalian cell lines and detailed protocols for assessing its cytotoxicity.
Data Presentation: Cytotoxicity of this compound
The in vitro cytotoxicity of this compound has been evaluated in several mammalian cell lines. The available data indicates that this compound exhibits significantly lower cytotoxicity compared to other streptothricins, such as streptothricin D.
Table 1: In Vitro Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Description | Assay | Observed Cytotoxicity |
| J774A.1 | Mouse macrophage | SYTOX Green | Toxicity observed at concentrations ≥ 32 μM.[1] |
| LLC-PK1 | Porcine kidney epithelial | SYTOX Green | Toxicity observed at concentrations ≥ 32 μM.[1] |
Note: The half-maximal cytotoxic concentration (CC50) for this compound was found to be more than 10-fold higher than that of streptothricin D in these cell lines.[1]
Table 2: In Vivo Toxicity of this compound in a Murine Model
| Compound | LD50 (mg/kg) |
| This compound | 300 |
| Streptothricin D | <10 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of protein synthesis. In mammalian cells, prolonged inhibition of protein synthesis can induce cellular stress, particularly Endoplasmic Reticulum (ER) stress, leading to the activation of apoptotic pathways.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Protocols
This section provides detailed protocols for commonly used cytotoxicity assays to evaluate the effects of this compound on mammalian cell lines.
Experimental Workflow
Caption: A generalized workflow for performing cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (low serum recommended)
-
This compound
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 10,000-50,000 cells/well in 100 µL of low-serum medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Add 50 µL of serially diluted this compound to the appropriate wells. Include controls for spontaneous LDH release (vehicle-treated) and maximum LDH release (lysis buffer).
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: SYTOX™ Green Assay for Cell Viability
This fluorescence-based assay uses a cell-impermeant dye that stains the nucleic acids of cells with compromised plasma membranes.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
96-well black, clear-bottom plates
-
SYTOX™ Green nucleic acid stain
-
Fluorescence microplate reader
Procedure:
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat cells with various concentrations of this compound and incubate for the desired duration.
-
Add SYTOX™ Green stain to each well at the final recommended concentration (typically in the nM to low µM range).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~523 nm.
Protocol 4: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
References
Application Notes and Protocols for the Experimental Use of Streptothricin F against Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its propensity for multidrug resistance, limiting therapeutic options for infections it causes. Streptothricin F, a member of the streptothricin class of antibiotics, has demonstrated potent bactericidal activity against highly drug-resistant Gram-negative bacteria, including carbapenem-resistant A. baumannii. These application notes provide a summary of the current understanding and experimental protocols for evaluating the efficacy of this compound against this formidable pathogen.
This compound is a natural product distinguished by a streptolidine ring, a carbamoylated gulosamine sugar, and a single β-lysine tail. Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which leads to protein synthesis inhibition and translational miscoding, ultimately resulting in rapid cell death. This unique interaction with the ribosome presents a promising avenue for combating bacterial strains resistant to other classes of antibiotics.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound and its related compound, nourseothricin (a mixture predominantly of this compound and D), against A. baumannii.
Table 1: In Vitro Susceptibility of Acinetobacter baumannii to this compound and Nourseothricin
| Compound | A. baumannii Strain(s) | MIC Range (µM) | MIC₅₀ (µM) | MIC₉₀ (µM) |
| This compound | 4 MDR/XDR strains | 4-fold greater than S-D & Nourseothricin | - | - |
| Nourseothricin | 104 MDR/XDR strains | <0.125 - 64 | 2 | 32 |
MDR: Multidrug-resistant; XDR: Extensively drug-resistant; MIC: Minimum Inhibitory Concentration. Data for individual this compound MICs against the four strains were not detailed in the source material.
Table 2: Time-Kill Assay of this compound against Carbapenem-Resistant Acinetobacter baumannii
| Strain | Antibiotic Concentration | Time to Bactericidal Effect | Observation |
| MSRN 1450 | 4x MIC | < 2 hours | Rapid bactericidal activity with no regrowth observed. |
Bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
Table 3: In Vivo Efficacy of this compound in a Murine Thigh Infection Model (against a pandrug-resistant Klebsiella pneumoniae strain)
| Treatment Group | Dosage (mg/kg) | Mean Log₁₀ CFU/thigh at 24h |
| Vehicle Control | - | >2 log₁₀ increase from baseline |
| This compound | 50 | >5 log₁₀ reduction |
| This compound | 100 | >5 log₁₀ reduction (undetectable CFU in 3/5 mice) |
While this data is for K. pneumoniae, it demonstrates the potential in vivo efficacy of this compound against highly resistant Gram-negative pathogens.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Acinetobacter baumannii isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Streak A. baumannii isolates onto a non-selective agar plate and incubate at 35°C for 18-24 hours.
-
Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Dilute the suspension 1:300 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Acinetobacter baumannii isolate with a known MIC to this compound
-
CAMHB
-
This compound stock solution
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare an inoculum of A. baumannii in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Incubation:
-
Inoculate the tubes with the prepared bacterial suspension.
-
Incubate the tubes at 35°C with constant agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline and plate onto agar plates.
-
-
Colony Counting:
-
Incubate the plates at 35°C for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
-
Checkerboard Synergy Assay
This assay can be used to evaluate the potential synergistic, additive, indifferent, or antagonistic effects of this compound in combination with other antibiotics. Note: To date, no specific synergy data for this compound against A. baumannii has been published. This protocol provides a general methodology.
Materials:
-
Acinetobacter baumannii isolate
-
CAMHB
-
Stock solutions of this compound and the second antibiotic
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a checkerboard pattern of antibiotic concentrations. Serially dilute this compound along the y-axis and the second antibiotic along the x-axis.
-
-
Inoculation:
-
Inoculate the wells with a prepared A. baumannii suspension as described in the MIC protocol.
-
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of this compound in reducing the bacterial burden in a localized infection.
Materials:
-
Female ICR mice (or other appropriate strain)
-
Cyclophosphamide for inducing neutropenia
-
Acinetobacter baumannii isolate
-
This compound for injection
-
Sterile saline
-
Anesthetic
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 relative to infection to induce neutropenia.
-
-
Infection:
-
On day 0, anesthetize the mice and inject a suspension of A. baumannii (e.g., 10⁶ - 10⁷ CFU) into the thigh muscle.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., subcutaneously or intravenously). A vehicle control group should be included.
-
-
Endpoint:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the thigh muscle, homogenize it in sterile saline.
-
-
Bacterial Load Determination:
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Compare the mean log₁₀ CFU/thigh between the treated and control groups to determine the in vivo efficacy of this compound.
-
Visualizations
Caption: Experimental workflow for evaluating this compound against A. baumannii.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Application Notes and Protocols for Streptothricin F Stability and Solubility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricin F is a member of the streptothricin class of antibiotics, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] It is a component of the antibiotic mixture nourseothricin and is distinguished by having a single β-lysine residue in its structure.[2][3][4] Interest in this compound has been renewed due to its potent activity against multidrug-resistant pathogens.[2][4] Notably, the toxicity of streptothricins is correlated with the length of the β-lysine chain, with this compound demonstrating lower toxicity compared to its congeners.[2][3][4]
These application notes provide detailed protocols for assessing the aqueous solubility and stability of this compound, crucial parameters for its development as a therapeutic agent. The protocols are designed to be readily implemented in a laboratory setting.
Solubility Testing Protocol
This protocol describes the determination of the equilibrium solubility of this compound in various aqueous buffers using the shake-flask method. This method is a reliable approach to determine the thermodynamic solubility of a compound.
Experimental Workflow for Solubility Testing
Caption: Workflow for determining the equilibrium solubility of this compound.
Detailed Protocol
Materials:
-
This compound (purified solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0 and 5.0
-
Borate buffer, pH 9.0
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Add an excess amount of solid this compound to a known volume of each buffer in a microcentrifuge tube or glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Incubate the samples on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
The concentration at which no further increase is observed between time points is considered the equilibrium solubility.
Data Presentation: Solubility of this compound
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |
| Citrate Buffer | 3.0 | 25 | > 100 |
| Citrate Buffer | 5.0 | 25 | > 100 |
| Phosphate Buffer | 7.4 | 25 | > 100 |
| Borate Buffer | 9.0 | 25 | > 100 |
Note: The data presented in this table are representative and based on the high water solubility of streptothricins mentioned in the literature. Actual values should be determined experimentally.
Stability Testing Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. This protocol outlines a forced degradation study for this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation stability testing of this compound.
Detailed Protocol
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
Temperature-controlled chambers/water baths
-
Photostability chamber with UV and visible light sources
-
HPLC or LC-MS/MS system with a stability-indicating method
Procedure:
-
Preparation of Test Samples:
-
For each stress condition, mix the this compound stock solution with the respective stress agent in a suitable container (e.g., glass vial).
-
Prepare a control sample by diluting the stock solution with water and storing it under ambient conditions, protected from light.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Neutral Hydrolysis: Mix the stock solution with water and incubate at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a specified light exposure (e.g., according to ICH Q1B guidelines).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
-
Sampling and Analysis:
-
Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot before analysis.
-
Analyze all samples using a validated stability-indicating analytical method (e.g., reverse-phase HPLC with UV or MS detection). The method should be able to separate the intact this compound from its degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Data Presentation: Forced Degradation of this compound
| Stress Condition | Reagent | Temperature (°C) | Duration (hours) | Degradation (%) | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | ~15% | Peak 1, Peak 2 |
| Base Hydrolysis | 0.1 M NaOH | 25 | 8 | ~40% | Peak 3, Peak 4 |
| Neutral Hydrolysis | Water | 60 | 24 | < 5% | Minor peaks |
| Oxidation | 3% H₂O₂ | 25 | 24 | ~10% | Peak 5 |
| Photolysis | UV/Vis Light | 25 | 24 | < 5% | Minor peaks |
| Thermal | - | 60 | 24 | < 5% | Minor peaks |
Note: This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. The extent of degradation and the nature of the degradants must be determined experimentally. The enzymatic hydrolysis of the streptolidine moiety has been reported as a resistance pathway and may be a potential degradation route under certain chemical conditions.[2][3]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the solubility and stability of this compound. The data generated from these studies are critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of this compound as a potential therapeutic agent. The use of stability-indicating analytical methods is paramount for the accurate assessment of degradation and the identification of potential impurities.
References
- 1. Streptothricin - Wikipedia [en.wikipedia.org]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Streptothricin F Total Synthesis
Welcome to the technical support center for the total synthesis of streptothricin F. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the this compound synthesis is extremely low. What are the most critical stages affecting the yield, and how can they be optimized?
A1: Low overall yield is a significant challenge in the total synthesis of this compound. Historically, the synthesis is lengthy and complex. The first total synthesis by Shiba et al. involved over 46 total steps with a longest linear sequence of 25 steps, resulting in an overall yield of less than 0.28%.[1][2] A more recent convergent synthesis by Dowgiallo et al. improved upon this, with 35 total steps, a longest linear sequence of 19 steps, and a 0.40% overall yield.[1][3]
Troubleshooting Steps:
-
Focus on Convergent Strategy: A convergent approach, where key fragments are synthesized independently and coupled at a late stage, is generally more efficient. The retrosynthetic analysis by Dowgiallo et al. disconnects the molecule into three key fragments: a gulosamine core, a streptolidine moiety, and a β-lysine unit.[3][4] Adopting a similar strategy can significantly improve overall efficiency by allowing for optimization of each fragment's synthesis independently.
-
Key Reaction Optimization: Pay close attention to the yields of the key coupling and stereocenter-forming reactions. For instance, the diastereoselective azidation of the lactam enolate and the mercury(II) chloride-mediated desulfurization-guanidination are critical steps that can significantly impact the overall yield.[1][2][3][5][6]
-
Purification of Intermediates: Ensure efficient purification at each step to carry forward high-purity material. The accumulation of impurities can negatively affect subsequent reaction efficiency. The instability of some intermediates, such as the deprotected thiourea 27, may necessitate carrying them forward in crude form, which requires careful optimization of the subsequent reaction conditions.[3]
Q2: I am struggling with controlling the stereochemistry at the newly formed stereocenters. Which are the most challenging stereoselective steps and what are the recommended conditions?
A2: Establishing the correct stereochemistry is a critical challenge due to the multiple stereocenters in this compound.
Key Stereoselective Steps & Recommended Protocols:
-
Diastereoselective Reduction of a Nitroketone: In the synthesis of the streptolidine moiety, a diastereoselective reduction is employed to set the stereochemistry of a secondary alcohol.
-
Challenge: Achieving high diastereoselectivity.
-
Recommended Protocol: Felkin-Ahn controlled reduction using a hydride source that attacks from the less hindered face. This can result in a diastereomeric ratio greater than 9:1.[3]
-
-
Diastereoselective Azidation of a Lactam Enolate: The introduction of the azide group on the lactam precursor to the streptolidine isothiocyanate must be highly stereoselective.
-
Challenge: Controlling the facial selectivity of the enolate reaction.
-
Recommended Protocol: Treatment of the silylated lactam with KHMDS and trisyl azide provides the α-azido lactam as a single diastereomer. The high selectivity is attributed to the steric bulk of the silyl protecting group and the trisyl azide reagent, which directs the approach of the electrophile.[4]
-
Q3: The construction of the unique streptolidine lactam and its subsequent guanidinylation is proving difficult. What are the key challenges and effective strategies?
A3: The streptolidine moiety contains an unusual guanidine-containing amino acid, and its synthesis is a significant hurdle.[3]
Troubleshooting the Streptolidine Synthesis:
-
Lactam Formation: The initial construction of the lactam ring is a foundational step. A formic acid-promoted deprotective-lactamization can be an effective method.[1][2]
-
Guanidine Closure: The final guanidinylation step is often challenging.
-
Challenge: The cyclization of the thiourea precursor can be low-yielding or result in side products.
-
Recommended Protocol: A mercury(II) chloride-mediated desulfurization-guanidination has been successfully employed.[1][2][3][5][6] This reaction proceeds via a desulfurization of the thiourea, followed by intramolecular cyclization to form the guanidine. It is important to note that the thiourea precursor may be unstable to purification, requiring direct use of the crude material in the cyclization step.[3]
-
Q4: My protecting group strategy seems to be failing, leading to unintended deprotections or side reactions. What is a robust protecting group strategy for this synthesis?
A4: A well-designed, orthogonal protecting group strategy is crucial for the successful synthesis of this compound due to the presence of multiple amine, hydroxyl, and carboxyl functional groups.[7][8]
Recommended Protecting Group Strategy:
-
Orthogonality is Key: Employ protecting groups that can be removed under different conditions. For example, the use of Boc (acid-labile), Cbz (hydrogenolysis), and silyl ethers (fluoride-labile) allows for selective deprotection at various stages.
-
Nitrogen Protection:
-
Hydroxyl Protection:
-
Strategic Group Swaps: In some cases, it may be necessary to swap protecting groups to ensure orthogonality in later steps. For example, replacing a Cbz group with Boc groups on the lactam intermediate allows for selective deprotection later in the synthesis.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the two total syntheses of this compound.
| Parameter | Shiba et al. Synthesis | Dowgiallo et al. Synthesis |
| Total Steps | >46 | 35 |
| Longest Linear Sequence | 25 | 19 |
| Overall Yield | <0.28% | 0.40% |
Data sourced from Dowgiallo et al. (2022).[1][2][3]
Key Experimental Protocols
1. Diastereoselective Azidation of Lactam Enolate
-
Reactants: Bis-Boc protected lactam, KHMDS (Potassium bis(trimethylsilyl)amide), and trisyl azide.
-
Procedure: The bis-Boc lactam is treated with KHMDS to form the potassium enolate. This is followed by the addition of trisyl azide, which acts as the azide source. The reaction is quenched, and the resulting α-azido lactam is isolated. The use of bulky reagents ensures high diastereoselectivity.[4]
2. Mercury(II) Chloride-Mediated Desulfurization-Guanidination
-
Reactant: Thiourea precursor (potentially crude).
-
Reagents: Mercury(II) chloride (HgCl₂), triethylamine (TEA).
-
Procedure: The thiourea intermediate is treated with HgCl₂ in the presence of a base like TEA. The mercury salt promotes the desulfurization and subsequent cyclization to form the guanidine ring of the streptolidine moiety.[3]
3. Final Deprotection via Hydrogenolysis
-
Reactant: Fully protected this compound precursor (with Cbz and benzyl protecting groups).
-
Conditions: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, in an acidic solvent.
-
Procedure: The protected compound is dissolved in an appropriate acidic solvent and subjected to hydrogenation in the presence of a Pd/C catalyst. This single step removes both Cbz and benzyl protecting groups to yield the final this compound product.[3]
Visualizations
Caption: Convergent retrosynthetic analysis of this compound.
Caption: Workflow for streptolidine guanidine ring formation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] The convergent total synthesis and antibacterial profile of the natural product this compound | Semantic Scholar [semanticscholar.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. biosynth.com [biosynth.com]
Technical Support Center: Overcoming Streptothrocin F Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome streptothricin F resistance in bacteria. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound research in a direct question-and-answer format.
Q1: My bacterial culture shows high-level resistance to this compound. What is the most probable resistance mechanism?
A1: The most common and well-documented mechanism of resistance to streptothricins is enzymatic inactivation via acetylation.[1][2] Bacteria acquire genes, such as sat or nat, that encode for streptothricin acetyltransferase (Sat) enzymes.[3][4][5][6] These enzymes transfer an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue on the streptothricin molecule.[2][3][7] This modification blocks the antibiotic's ability to bind to the bacterial ribosome, rendering it inactive.[8]
Q2: How can I experimentally confirm that streptothricin acetyltransferase (SatA) is responsible for the observed resistance in my strain?
A2: You can use a combination of genetic and biochemical approaches:
-
Gene Deletion: Create a knockout mutant of the suspected acetyltransferase gene (e.g., satA) in the resistant strain. The resulting mutant should exhibit increased susceptibility to this compound, which can be confirmed by determining the Minimum Inhibitory Concentration (MIC).
-
Heterologous Expression: Clone the candidate satA gene into a susceptible host strain, such as E. coli.[9][10] Expression of the gene should confer resistance to the new host, confirming the gene's function.[9][10]
-
In Vitro Acetylation Assay: Purify the suspected SatA protein. An in vitro assay with purified protein, this compound, and acetyl-CoA will demonstrate the direct enzymatic modification of the antibiotic.[10]
Q3: I've confirmed resistance is due to an acetyltransferase. What are my options for overcoming this?
A3: Overcoming enzymatic resistance typically involves two main strategies:
-
Developing Enzyme Inhibitors: The most direct approach is to screen for or design small molecules that act as inhibitors of the streptothricin acetyltransferase enzyme. A successful inhibitor would be used in combination with this compound to restore its activity.
-
Antibiotic Modification: Synthesizing novel streptothricin analogs that are poor substrates for the acetyltransferase could be an effective strategy.[8] If the enzyme cannot efficiently recognize and modify the antibiotic, resistance is bypassed. Recent research has focused on synthesizing this compound and its variants to explore such possibilities.[11][12]
Q4: My results for Minimum Inhibitory Concentration (MIC) assays are inconsistent. What are the critical parameters to control?
A4: Consistency in MIC testing is crucial for reliable data. Key parameters to standardize include:
-
Inoculum Density: Prepare the bacterial inoculum to a standard density, typically 0.5 McFarland standard, to ensure the number of cells is consistent across experiments.
-
Growth Medium: Use a standardized medium like Mueller-Hinton Broth (MHB) or Agar (MHA), as variations in media composition can affect antibiotic activity and bacterial growth.[13][14]
-
Incubation Conditions: Strictly control the incubation time (e.g., 18-24 hours) and temperature (e.g., 35°C ± 2°C).[13] Do not incubate in a CO2-enriched atmosphere, as it can lower the pH and affect results.[13]
-
Plate Depth (for agar-based methods): For agar dilution or disk diffusion, the agar depth must be uniform (e.g., 4 mm). Plates that are too shallow can lead to falsely susceptible results, while plates that are too deep can cause falsely resistant results.[13]
Q5: Are there other, less common resistance mechanisms I should be aware of?
A5: While acetylation is dominant, other mechanisms have been described, though they are less prominent:
-
Enzymatic Hydrolysis: Some enzymes may inactivate streptothricin by hydrolyzing the streptolidine lactam ring.[1][11]
-
Target Site Modification: Mutations in the 16S rRNA (specifically in helix 34) can prevent this compound from binding to its ribosomal target.[2] This is analogous to resistance mechanisms seen with other ribosome-targeting antibiotics.
Data Presentation: Quantitative Analysis of Streptothricin Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Streptothricins Against Resistant Bacteria
This table summarizes the MIC values for this compound (S-F) and streptothricin D (S-D) against a panel of carbapenem-resistant Enterobacterales (CRE), demonstrating their potent activity.
| Compound | Organism Panel (n=39) | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µM) |
| This compound (S-F) | Carbapenem-Resistant Enterobacterales (CRE) | 2 | 4 | 1 to 4 |
| Streptothricin D (S-D) | Carbapenem-Resistant Enterobacterales (CRE) | 0.25 | 0.5 | 0.25 to 2 |
| Nourseothricin (Mixture) | Carbapenem-Resistant Enterobacterales (CRE) | 0.5 | 1 | 0.25 to 2 |
Data sourced from a study on highly drug-resistant gram-negative bacteria.[15]
Table 2: Comparative Toxicity of Streptothricin Analogs
Toxicity is a critical consideration in drug development. This compound shows a significantly better toxicity profile compared to other members of its class.
| Compound | In Vivo Toxicity (Mice) - LD₅₀ |
| This compound (n=1 β-lysine) | 300 mg/kg |
| Streptothricin E (n=2 β-lysines) | 26 mg/kg |
| Streptothricin D (n=3 β-lysines) | ~10 mg/kg |
Data sourced from comparative studies on streptothricin toxicity.[16]
Visualizations: Pathways and Workflows
Mechanism of Action and Resistance
Caption: Mechanism of this compound action and its inactivation by acetyltransferase (SatA).
Experimental Workflow for Confirming Resistance Mechanism
Caption: Troubleshooting workflow to identify and confirm the genetic basis of resistance.
Key Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[17][18]
Materials:
-
96-well microtiter plates
-
This compound stock solution of known concentration
-
Sterile cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. Pick several colonies of the test bacterium and suspend in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Antibiotic Dilution Series: a. Add 100 µL of sterile MHB to all wells of a 96-well plate except the first column. b. Add 200 µL of the starting concentration of this compound (e.g., 128 µg/mL) to the first well of each row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.
-
Inoculation: a. Add the appropriate volume of the diluted bacterial inoculum to each well to reach the final target concentration of 5 x 10⁵ CFU/mL. b. Include a growth control well (bacteria in MHB, no antibiotic) and a sterility control well (MHB only).
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[13]
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[17] The growth control well should be turbid.
Protocol 2: Heterologous Expression of a Putative Resistance Gene
This protocol is for confirming the function of a suspected streptothricin acetyltransferase gene (satA) by expressing it in a susceptible host.
Materials:
-
A susceptible bacterial host (e.g., E. coli DH5α)
-
An appropriate expression vector (e.g., pUC19 or a similar plasmid)
-
Genomic DNA from the resistant source organism
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents and primers designed to amplify the full satA gene
-
Competent cells of the susceptible host
-
LB agar plates with and without this compound
Procedure:
-
Gene Amplification and Cloning: a. Amplify the full open reading frame of the putative satA gene from the genomic DNA of the resistant strain using PCR. b. Digest both the PCR product and the expression vector with appropriate restriction enzymes. c. Ligate the digested satA gene into the linearized vector.
-
Transformation: a. Transform the ligation mixture into competent cells of the susceptible E. coli host. b. Plate the transformed cells on selective media (e.g., LB agar with ampicillin if the vector confers ampicillin resistance) and incubate overnight.
-
Confirmation of Resistance: a. Pick several colonies from the transformation plate. Culture them in LB broth. b. Streak the cultures onto two types of LB agar plates: one containing a selective concentration of this compound (determined by the MIC of the untransformed host) and a control plate with no this compound. c. As a negative control, streak the untransformed susceptible host on both plates. d. Incubate the plates overnight.
-
Interpretation: a. Growth of the transformed bacteria on the this compound plate, where the untransformed host fails to grow, confirms that the cloned gene confers resistance.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. Nourseothricin - Wikipedia [en.wikipedia.org]
- 6. Analysis of the nourseothricin-resistance gene (nat) of Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 9. In Bacillus subtilis, the SatA (Formerly YyaR) Acetyltransferase Detoxifies Streptothricin via Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Bacillus subtilis, the SatA (Formerly YyaR) Acetyltransferase Detoxifies Streptothricin via Lysine Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. asm.org [asm.org]
- 14. apec.org [apec.org]
- 15. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. bmglabtech.com [bmglabtech.com]
Technical Support Center: Minimizing Streptothricin F Renal Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate renal toxicity associated with streptothricin F during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing signs of renal toxicity in our animal models treated with this compound. What are the typical histopathological findings?
A1: this compound-induced nephrotoxicity primarily manifests as damage to the proximal convoluted tubules of the kidneys.[1] Histological examination may reveal cellular necrosis and nuclear degeneration of the proximal convoluted tubule epithelial cells.[2] Notably, glomeruli, distal tubules, and the renal vasculature are typically spared.[1]
Q2: At what dose levels is this compound-induced renal toxicity typically observed in mice?
A2: The onset of renal toxicity is dose-dependent. In murine models, sporadic proximal convoluted tubular damage has been noted at doses of 100 mg/kg, with more diffuse damage occurring at doses of 200 mg/kg and higher.[1] The maximum single dose without observed pathological effect has been reported to be 50 mg/kg.[1] It is crucial to distinguish this compound from other streptothricins, as it exhibits a more favorable safety profile. For instance, the natural product mixture, nourseothricin, can cause pronounced proximal tubular damage at doses as low as 10 mg/kg.[1][2]
Q3: What is the reported LD50 of this compound in mice?
A3: Recent studies have established the murine LD50 of this compound to be 300 mg/kg. This is significantly higher and indicates lower toxicity compared to streptothricin D (LD50: 10 mg/kg) and the commonly used aminoglycoside gentamicin (LD50: 52 mg/kg).[2]
Q4: How can we design our in vivo efficacy studies to minimize the risk of observing renal toxicity?
A4: To minimize renal toxicity while assessing the efficacy of this compound, consider the following strategies:
-
Dose Selection: Based on current literature, therapeutic effects against carbapenem-resistant Enterobacterales (CRE) in murine models have been observed at doses of 50 to 100 mg/kg, which are associated with minimal to no renal histopathological toxicity.[1]
-
Animal Model: For efficacy studies, a neutropenic murine thigh infection model is commonly used. To better simulate human excretion kinetics, mice can be rendered mildly renal deficient with uranyl nitrate.[1]
-
Monitoring: Closely monitor the animals for any signs of morbidity. If any animals become moribund, they should be euthanized.[1]
Q5: Are there any known mechanisms of this compound renal toxicity that can be targeted for intervention?
A5: The precise molecular mechanism of this compound-induced renal toxicity is still under investigation. However, like other antibiotics that cause kidney damage, the mechanism likely involves accumulation in the kidney, leading to oxidative stress and renal cell death. Streptothricins are structurally similar to aminoglycosides, which are known to be taken up by megalin in the proximal tubule cells.[3] While the direct interaction of this compound with megalin has not been explicitly detailed, this pathway is a potential area for investigation.
Q6: What are some general strategies to prevent or mitigate drug-induced nephrotoxicity that could be applied to this compound studies?
A6: General preventative measures for drug-induced nephrotoxicity that may be applicable include:
-
Hydration: Pre-treatment hydration can reduce the nephrotoxic potential of many drugs.[4]
-
Avoid Co-administration of Nephrotoxic Drugs: The concurrent use of other known nephrotoxic agents should be avoided to prevent synergistic or additive renal damage.[4][5][6]
-
Dose Adjustment: In cases of pre-existing renal impairment, dose adjustments may be necessary.[6]
Q7: What biomarkers can we use for the early detection of this compound-induced renal injury?
A7: While traditional markers like serum creatinine (SCr) and blood urea nitrogen (BUN) are used, they are often not sensitive enough for early detection of acute kidney injury (AKI).[7] More sensitive and specific biomarkers of kidney injury that could be considered for monitoring include:
-
Kidney Injury Molecule-1 (KIM-1): A protein that is highly upregulated in the proximal tubule epithelial cells upon injury and is shed into the urine.[7][8]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly expressed and secreted by injured kidney tubules.[8]
-
Cystatin C: A marker of glomerular filtration rate that may detect changes earlier than serum creatinine.[9]
Data Presentation
Table 1: In Vivo Renal Toxicity of this compound and Nourseothricin in Mice
| Compound | Dose (mg/kg) | Observed Renal Histopathology |
| This compound | 50 | No obvious histological abnormality |
| 100 | Sporadic proximal convoluted tubular damage | |
| ≥200 | Diffuse proximal convoluted tubular damage | |
| Nourseothricin | 5 | Maximum dose without observed pathological effect |
| ≥10 | Pronounced proximal convoluted tubular damage |
Data synthesized from Morgan, G. J., et al. (2023).[1]
Table 2: Comparative Lethal Doses (LD50) in Mice
| Compound | LD50 (mg/kg) |
| This compound | 300 |
| Streptothricin D | 10 |
| Gentamicin | 52 |
Data from Morgan, G. J., et al. (2023).[2]
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Efficacy and Toxicity Assessment of this compound
This protocol is adapted from studies evaluating the in vivo efficacy of this compound against carbapenem-resistant Enterobacterales (CRE).[1]
-
Animal Model: Use specific-pathogen-free female ICR mice (or a similar strain), typically 4-6 weeks old.
-
Neutropenia Induction: Induce neutropenia by intraperitoneal injection of cyclophosphamide at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.
-
Renal Impairment (Optional): To mimic human excretion kinetics, induce mild renal deficiency by subcutaneous injection of uranyl nitrate at 5 mg/kg two days before infection.
-
Infection: Anesthetize the mice and inject 0.1 mL of a mid-logarithmic phase culture of the CRE strain (e.g., Klebsiella pneumoniae) containing approximately 10^6 CFU into the thigh muscle.
-
Treatment: At a designated time post-infection (e.g., 2 hours), administer a single subcutaneous dose of this compound at the desired concentrations (e.g., 50 mg/kg, 100 mg/kg). Include a vehicle control group.
-
Efficacy Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and determine the bacterial burden (CFU/thigh) by plating serial dilutions on appropriate agar plates.
-
Toxicity Endpoint (Histopathology): For toxicity assessment, a separate cohort of uninfected mice should be dosed with this compound. At a predetermined time point (e.g., 3 days post-dosing), euthanize the animals, and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histological examination by a qualified pathologist.
Visualizations
Caption: Workflow for efficacy and toxicity evaluation of this compound.
Caption: Postulated pathway of this compound induced renal injury.
References
- 1. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. [Drug-drug interactions and nephrotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics safe in renal failure: List, side effects, and more [medicalnewstoday.com]
- 7. Past, present, and future biomarkers of kidney function and injury: The relationship with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and Functional Biomarkers of Renal Injury and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Streptothricin F Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective and safe use of streptothricin F (S-F) in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the key advantage of using this compound over other streptothricins or the nourseothricin mixture?
A1: this compound demonstrates a significantly better safety profile compared to other streptothricins like streptothricin D (S-D) and the natural nourseothricin mixture.[1][2][3] In vivo studies have shown that delayed renal toxicity occurs at doses more than 10-fold higher for S-F compared to S-D.[1][4][5][6][7] This wider therapeutic window allows for the administration of effective antibacterial doses with minimal or no observed toxicity.[1][3]
Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?
A2: Based on published murine thigh infection models, single doses of 50 mg/kg and 100 mg/kg of this compound have been shown to be highly effective against pandrug-resistant Klebsiella pneumoniae, leading to a greater than 5-log10 reduction in bacterial colony-forming units (CFU).[1] The maximum dose without observed pathological effect in mice has been reported as 50 mg/kg.[1] Therefore, a starting dose in this range is a reasonable approach, pending determination of the Maximum Tolerated Dose (MTD) in your specific animal model.
Q3: What is the primary toxicity concern with this compound and how can it be monitored?
A3: The primary toxicity concern associated with streptothricins is delayed nephrotoxicity, specifically damage to the proximal convoluted tubules.[1] Although this compound is significantly less toxic than other variants, it is crucial to monitor renal function.[1][2][3] Histological examination of the kidneys is the most definitive method for assessing tubular damage.[1] Monitoring serum creatinine and blood urea nitrogen (BUN) levels can also serve as non-invasive indicators of kidney function.
Q4: My in vivo study is showing less efficacy than expected. What are the potential reasons?
A4: Several factors could contribute to lower-than-expected efficacy:
-
Inadequate Dose: The dose might be too low for the specific pathogen and infection model. Consider a dose-escalation study to determine the optimal therapeutic dose.
-
Drug Stability and Formulation: Ensure the proper storage and handling of the this compound compound. Issues with formulation could affect its bioavailability.
-
Animal Model: The pharmacokinetics of this compound can vary between different animal models and even strains. It's important to characterize the drug's behavior in your chosen model.
-
Severity of Infection: A very high bacterial burden might require higher or more frequent dosing.
-
Resistance: While this compound is effective against many drug-resistant strains, confirm the susceptibility of your specific bacterial isolate.
Q5: Can I administer this compound via a different route than intraperitoneal injection?
A5: The majority of published in vivo data for this compound utilizes intraperitoneal (IP) administration.[1] If you intend to use a different route (e.g., intravenous, oral), it is essential to conduct preliminary pharmacokinetic and toxicity studies to determine the bioavailability and safety profile for that specific route of administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Animal Distress or Mortality | Dose exceeds the Maximum Tolerated Dose (MTD). | Immediately cease administration and perform a thorough MTD study. Review historical toxicity data for streptothricins.[1][2] |
| Contamination of the drug formulation. | Ensure sterile preparation techniques. Test the formulation for endotoxins. | |
| Lack of Efficacy at Previously Reported Doses | Different animal model or bacterial strain. | Characterize the MIC of your bacterial strain. Perform a dose-response study to find the effective dose in your model. |
| Inappropriate timing of treatment. | Initiate treatment at a standardized time post-infection, relevant to the infection model's progression. | |
| Inconsistent Results Between Animals | Variability in drug administration. | Ensure accurate and consistent dosing for each animal. Check for proper injection technique. |
| Differences in animal health status. | Use healthy animals of a consistent age and weight. | |
| Evidence of Renal Toxicity at "Safe" Doses | Increased sensitivity of the animal strain. | Conduct detailed histological analysis of the kidneys. Consider using a lower dose or a different treatment schedule. |
| Pre-existing renal conditions in animals. | Screen animals for baseline renal function before initiating the study. |
Quantitative Data Summary
Table 1: In Vivo Toxicity of Streptothricin Analogs in Mice
| Compound | LD50 (mg/kg) | Notes |
| This compound (S-F) | 300 | Significantly less toxic than other streptothricins.[2] |
| Streptothricin E | 26 | Toxicity increases with the length of the β-lysine chain.[2] |
| Streptothricin D (S-D) | ~10 | |
| Streptothricin C | ~10 |
Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
| Animal Model | Pathogen | Treatment Dose (Single IP Injection) | Outcome |
| Neutropenic CD-1 Mice | Pandrug-resistant Klebsiella pneumoniae (Nevada strain) | 50 mg/kg | >5-log10 reduction in CFU.[1] |
| 100 mg/kg | >5-log10 reduction in CFU; undetectable CFU in 3 of 5 mice.[1] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To identify the highest dose of this compound that does not cause unacceptable toxicity in the selected animal model.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
CD-1 mice (or other appropriate strain), n=4 per dose group
-
Standard animal monitoring equipment
Procedure:
-
Dose Selection: Based on existing data, select a range of ascending doses. For this compound, a starting range could be 50, 100, 200, and 400 mg/kg.[1]
-
Administration: Administer a single intraperitoneal (IP) injection of the selected doses to respective groups of mice. Include a vehicle control group.
-
Monitoring: Observe the animals closely for 72 hours for any signs of distress, including changes in weight, behavior, and physical appearance.[1]
-
Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity are observed, and no mortality occurs.
-
Histopathology: At the end of the observation period, euthanize the animals and perform a necropsy. Collect kidneys for histological examination to assess for tubular damage.[1]
Protocol 2: Murine Thigh Infection Efficacy Model
Objective: To evaluate the in vivo antibacterial efficacy of this compound in a localized infection model.
Materials:
-
This compound
-
Bacterial culture of interest (e.g., carbapenem-resistant Enterobacterales)
-
Neutropenic CD-1 mice
-
Cyclophosphamide (for inducing neutropenia)
-
Anesthetic
-
Sterile saline
Procedure:
-
Induce Neutropenia: Render mice neutropenic by administering cyclophosphamide according to established protocols.
-
Induce Infection: Anesthetize the mice and inject a defined inoculum of the bacterial suspension into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer a single IP dose of this compound (e.g., 50 mg/kg or 100 mg/kg) or vehicle control.
-
Monitor: Observe the animals for the duration of the experiment.
-
Determine Bacterial Load: At 24 hours post-infection, euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial burden.[1]
-
Data Analysis: Compare the CFU counts between the treated and control groups to determine the reduction in bacterial load.
Visualizations
Caption: Workflow for MTD Determination.
Caption: Workflow for Murine Thigh Infection Model.
References
- 1. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor yield in streptothricin F purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with streptothricin F purification.
Troubleshooting Guide
Issue 1: Low Overall Yield of this compound
Question: We are experiencing a significantly lower final yield of this compound than expected. What are the potential causes and solutions?
Answer:
Low overall yield in this compound purification can stem from several factors throughout the process, from initial extraction to final polishing steps. Here is a breakdown of potential causes and recommended solutions:
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Extraction from Fermentation Broth | Ensure the pH of the broth is optimized for streptothricin solubility and stability before extraction. As a basic amine, this compound will be positively charged at acidic to neutral pH, which can be leveraged for initial capture steps like cation exchange chromatography directly from clarified broth.[1] |
| Degradation During Purification | This compound can be susceptible to degradation under certain conditions. It is important to maintain optimal pH and temperature throughout the purification process. For related aminoglycosides like streptomycin, maximum stability is observed at a pH of 6.5-7.0.[2] Avoid high temperatures; one study noted significant loss of streptomycin activity at 60°C after only three days.[2] It is advisable to conduct stability tests for your specific preparation at different pH values (e.g., in steps of one pH unit between pH 2 and 9) and temperatures (e.g., 4°C vs. room temperature).[3] |
| Inefficient Chromatographic Steps | Each chromatography step (e.g., ion exchange, size exclusion) needs to be optimized. This includes the choice of resin, buffer conditions for binding and elution, and flow rates. See the detailed troubleshooting sections below for specific chromatographic techniques. |
| Losses During Buffer Exchange/Desalting | If using dialysis or diafiltration for buffer exchange, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain this compound (MW: 502.5 g/mol ).[4] Losses can occur if the MWCO is too high. |
| Precipitation of this compound | This compound sulfate has good water solubility.[5] However, if the concentration becomes too high in a buffer where it is less soluble (e.g., high organic content), precipitation can occur. If you observe any turbidity or precipitation, consider diluting the sample or adjusting the buffer composition.[6] |
Issue 2: Poor Performance in Cation Exchange Chromatography (CEX)
Question: Our this compound is not binding efficiently to the cation exchange column, or we are getting poor recovery during elution. How can we troubleshoot this?
Answer:
Cation exchange chromatography is a powerful step for purifying basic compounds like this compound.[1][7] Problems with this step usually relate to incorrect buffer conditions.
Troubleshooting CEX:
-
Binding Issues:
-
Incorrect pH of Loading Buffer: For this compound to bind to a cation exchanger, it must have a net positive charge. This is achieved at a pH below its isoelectric point (pI). As a basic amine, this compound will be positively charged at neutral and acidic pH. Ensure your loading and equilibration buffers have a pH that promotes a strong positive charge. A pH of around 6.5-7.0 is likely a good starting point.[2]
-
High Ionic Strength of Loading Buffer: High salt concentrations in your sample will compete with this compound for binding to the resin, preventing efficient capture. If possible, dilute your sample in the equilibration buffer to lower the conductivity before loading.
-
-
Elution Issues (Low Recovery):
-
Inefficient Elution Buffer: Elution is typically achieved by increasing the ionic strength (salt gradient) or increasing the pH.
-
Salt Gradient: If using a salt gradient (e.g., with NaCl), ensure the final salt concentration is high enough to displace the bound this compound. You may need to optimize the gradient slope and final concentration.
-
pH Elution: Alternatively, increasing the pH of the elution buffer will neutralize the positive charge on this compound, causing it to detach from the resin.
-
-
Precipitation on the Column: If the eluted concentration is too high, it might precipitate on the column, leading to poor recovery and high backpressure. Try using a shallower gradient or increasing the elution volume.[8]
-
Experimental Protocols
Protocol 1: Purification of this compound from Nourseothricin Sulfate using Size-Exclusion Chromatography
This protocol is adapted from a published method for isolating this compound from a commercial nourseothricin mixture.[9][10][11]
-
Column Preparation:
-
Pack a glass column (e.g., 150 cm x 2.4 cm) with Sephadex LH-20 size-exclusion gel.
-
Equilibrate the column with the mobile phase (10% methanol in water).
-
-
Sample Preparation and Loading:
-
Dissolve approximately 300 mg of nourseothricin sulfate in a minimal volume of water (e.g., 0.6 mL).
-
Carefully load the dissolved sample dropwise onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase (10% methanol/H₂O) at a controlled flow rate (e.g., 0.6 mL/min).
-
Collect fractions of a consistent volume (e.g., 3 mL).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of streptothricins. A ninhydrin stain can be used for initial screening.
-
Further analyze the positive fractions for purity using LC-MS.
-
Pure fractions of this compound are typically collected after the elution of streptothricin D and mixed fractions.
-
Pool the pure this compound fractions.
-
-
Final Steps:
-
Freeze the pooled fractions and lyophilize to obtain a powdery, off-white solid.
-
Protocol 2: Cation Exchange Chromatography for Streptothricin Purification
This is a generalized protocol based on a patented method for purifying streptothricin.[1]
-
Resin and Column Preparation:
-
Use a synthetic organic cation exchange resin (e.g., Amberlite IR-100).
-
Pack the resin in a suitable column and equilibrate with a low ionic strength buffer at a slightly acidic to neutral pH.
-
-
Sample Loading:
-
Pass the filtered, clarified fermentation broth or a partially purified streptothricin solution through the column.
-
Monitor the column effluent to determine when the resin is saturated and streptothricin begins to break through.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound streptothricin from the resin using a dilute aqueous acid solution (e.g., dilute HCl).
-
Collect the eluate.
-
-
Downstream Processing:
-
Substantially neutralize the acidic eluate.
-
The streptothricin salt can then be recovered by methods such as lyophilization.
-
Quantitative Data
| Purification Stage | Starting Material | Product | Reported Yield | Reference |
| Size-Exclusion Chromatography | ~300 mg Nourseothricin Sulfate | ~75 mg this compound | ~25% | [9][10] |
| Cation Exchange Chromatography | Filtered Culture Broth | Streptothricin | 70% or more | [1] |
| Total Synthesis | N/A | This compound | 0.40% (overall) | [9][10] |
Visualizations
Caption: A workflow diagram for troubleshooting poor yield in this compound purification.
Caption: A diagram illustrating the principle of this compound purification using cation exchange chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of commercial nourseothricin?
A1: Commercial nourseothricin is a mixture of streptothricin homologs. An analysis of one commercially available product showed a composition of approximately 65.5% this compound (S-F), 29.6% streptothricin D (S-D), and 4.9% streptothricin E (S-E).[12]
Q2: What is a suitable HPLC method for analyzing the purity of this compound?
A2: A reliable HPLC method involves ion-pair separation on a reversed-phase C18 column with UV detection at 210 nm. The mobile phase can consist of an aqueous solution of acetonitrile containing trifluoroacetic acid (TFA) and an ion-pairing agent like octane-1-sulfonic acid sodium salt. In this system, this compound is typically the first of the major components to elute.[13]
Q3: Can I convert this compound between its acetate and sulfate salt forms?
A3: Yes. To convert this compound acetate to the sulfate salt, the purified acetate form can be dissolved and acidified to a pH of 2 with sulfuric acid (H₂SO₄). The sulfate salt can then be precipitated from a methanol-diethyl ether mixture and collected by centrifugation.[9][10]
Q4: Are there known mechanisms of this compound degradation I should be aware of?
A4: Yes, two primary mechanisms have been identified. The β-amine of the β-lysine moiety is susceptible to acylation by streptothricin acetyltransferases. A second, less common pathway involves the enzymatic hydrolysis of the streptolidine moiety.[9][10] While these are often discussed in the context of antibiotic resistance, the potential for enzymatic degradation during purification from a biological source should be considered.
Q5: My column backpressure is high. What should I do?
A5: High backpressure is often caused by particulates in the sample or mobile phase, or by protein precipitation.[14][15]
-
Filter your sample and mobile phase: Use a 0.22 µm or 0.45 µm filter to remove any particulate matter before they enter the HPLC system or chromatography column.
-
Use a guard column: A guard column installed before your main analytical or preparative column can trap contaminants and is more easily replaced.[14]
-
Check for precipitation: If precipitation is suspected, try diluting your sample or adjusting the buffer conditions to improve solubility.
-
Column Cleaning: If the frit is clogged, you may need to back-flush the column or perform a cleaning-in-place (CIP) procedure as recommended by the column manufacturer.
References
- 1. US2528022A - Purification of antibiotics by ion exchange procedures - Google Patents [patents.google.com]
- 2. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 4. (3aS,7R,7aS)-2-((4-O-(Aminocarbonyl)-2-deoxy-2-(((3S)-3,6-diamino-1-oxohexyl)amino)-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-4H-imidazo(4,5-c)pyridin-4-one | C19H34N8O8 | CID 197034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. conductscience.com [conductscience.com]
- 8. benchchem.com [benchchem.com]
- 9. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
- 12. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Guide de dépannage pour la HPLC [sigmaaldrich.com]
addressing solubility issues of streptothricin F in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues of streptothricin F encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous solutions?
A1: Yes, this compound, particularly as a salt (e.g., sulfate), is known to be highly soluble in water.[1][2] Nourseothricin, a mixture containing this compound, is reported to have a solubility of approximately 1 g/mL in water.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound (or nourseothricin sulfate) is sterile distilled water.[4] A stock solution of nourseothricin sulfate can be prepared at a concentration of 200 mg/mL in water.[4]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions are stable for up to 4 weeks when stored at 4°C.[4] For long-term storage, it is recommended to keep the solutions at -20°C or lower.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is the difference between this compound and nourseothricin?
A4: Nourseothricin is a mixture of streptothricin antibiotics (C, D, E, and F), with this compound and D being the main components.[2][4] this compound has a single β-lysine residue in its structure.[5]
Q5: Can the salt form of this compound affect its solubility?
A5: Yes, the salt form can influence the solubility and stability of this compound. The sulfate salt is commonly used and has good water solubility. It is possible to convert the acetate salt to the sulfate salt by acidification, which can be useful in purification and formulation.[1]
Troubleshooting Guide for In Vitro Solubility Issues
While this compound is generally highly soluble in aqueous solutions, you may occasionally encounter precipitation or cloudiness in your experiments. This guide provides potential causes and solutions for these issues.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to buffer | Buffer incompatibility: Certain buffer components at specific concentrations or pH might interact with this compound, leading to precipitation. | 1. Check the pH of your buffer: Nourseothricin solutions are stable in a pH range of 2-8.[6] Ensure your final experimental solution is within this range. 2. Test solubility in different buffers: If using a custom or complex buffer, test the solubility of this compound in simpler, common buffers like PBS or Tris to identify the problematic component. Nourseothricin sulfate is soluble in PBS at 100 mg/mL.[7] 3. Adjust buffer concentration: High concentrations of certain salts in the buffer could potentially lead to salting-out effects. Try reducing the buffer concentration if experimentally feasible. |
| Cloudiness in cell culture media | Interaction with media components: Complex media contain various salts, amino acids, and proteins that could potentially interact with this compound. | 1. Prepare a fresh stock solution: Ensure your stock solution is properly prepared in sterile water and has been stored correctly. 2. Add this compound to the media just before use: To minimize the time for potential interactions, add the antibiotic to your cell culture medium immediately before starting the experiment. 3. Filter the final solution: If slight precipitation is observed, you may be able to remove it by filtering the final medium containing this compound through a 0.22 µm filter. |
| Precipitate forms after freeze-thaw cycles | Decreased stability with repeated temperature changes: Multiple freeze-thaw cycles can affect the stability of the compound in solution. | 1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing. 2. Visually inspect before use: Always check the stock solution for any signs of precipitation before diluting it for your experiment. If a precipitate is present, you may try gently warming the solution to redissolve it. |
| Inconsistent experimental results | Degradation of this compound: Improper storage or handling can lead to the degradation of the antibiotic, affecting its activity and potentially its solubility. | 1. Verify storage conditions: Ensure that stock solutions are stored at the recommended temperatures (4°C for short-term, -20°C for long-term).[4] 2. Use freshly prepared solutions: For critical experiments, consider using a freshly prepared stock solution of this compound. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of nourseothricin, a mixture containing this compound.
| Compound | Solvent | Solubility | Reference |
| Nourseothricin | Water | ~ 1 g/mL | [3] |
| Nourseothricin Sulfate | Water | ≥ 100 mg/mL | [7] |
| Nourseothricin Sulfate | PBS | 100 mg/mL | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound sulfate powder
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound sulfate powder in a sterile container.
-
Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 200 mg/mL stock solution, add 1 mL of water to 200 mg of powder).
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes.
-
Label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use or at 4°C for short-term use (up to 4 weeks).[4]
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for systematically troubleshooting solubility issues with this compound in vitro.
Signaling Pathway: Mechanism of Action of this compound
Caption: The mechanism of action of this compound, which involves the inhibition of bacterial protein synthesis.
References
- 1. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Nourseothricin - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
Streptothricin F Therapeutic Index Improvement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of streptothricin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its therapeutic index a research focus?
This compound is a member of the streptothricin class of antibiotics, which exhibit potent activity against multidrug-resistant Gram-negative bacteria.[1][2] These natural products function by inhibiting bacterial protein synthesis through interaction with the 30S ribosomal subunit, leading to miscoding and ultimately cell death.[1][2][3][4] The primary component of the nourseothricin mixture is this compound.[1][2] While effective, the therapeutic use of streptothricins has been hampered by dose-dependent toxicity, particularly nephrotoxicity (kidney damage).[3][4][5]
Improving the therapeutic index—the ratio between the toxic dose and the therapeutic dose—of this compound is a critical area of research to unlock its clinical potential as a treatment for infections caused by highly resistant pathogens.[6]
Q2: What is the primary toxicity associated with this compound and how does it compare to other streptothricins?
The main dose-limiting toxicity of streptothricins is nephrotoxicity.[3][5] The toxicity of streptothricins is directly related to the length of their β-lysine homopolymer chain.[1][2] this compound, with a single β-lysine residue, is significantly less toxic than other homologs such as streptothricin D (three β-lysine residues) and E (two β-lysine residues).[1][2] Studies in mice have shown that delayed renal toxicity occurs at doses greater than 10-fold higher for this compound compared to streptothricin D.[3]
Q3: What are the known mechanisms of bacterial resistance to this compound?
The primary mechanism of resistance to streptothricins is the enzymatic acetylation of the β-amino group on the β-lysine moiety by streptothricin acetyltransferases.[1][2][7] This modification prevents the antibiotic from binding to its ribosomal target.[8] A less common resistance pathway involves the enzymatic hydrolysis of the streptolidine lactam ring.[1][2][7]
Troubleshooting Guide
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause 1: Impure this compound sample. The natural isolate, nourseothricin, is a mixture of different streptothricin homologs (A-F, X), with this compound being the main component.[1][2] The presence of other, more potent homologs like streptothricin D can lead to lower apparent MICs.
-
Possible Cause 2: Inconsistent starting inoculum. Variations in the bacterial cell density at the start of the assay can significantly impact MIC results.
-
Solution: Standardize the inoculum preparation. Use a spectrophotometer to adjust the optical density (OD) of the bacterial suspension to a consistent value (e.g., 0.5 McFarland standard) before dilution for the MIC assay.
-
-
Possible Cause 3: Differences in experimental conditions. Factors such as the type of growth medium, incubation time, and temperature can influence bacterial susceptibility.
-
Solution: Adhere to standardized MIC testing protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI).
-
Problem 2: Observing significant cytotoxicity in mammalian cell lines at concentrations close to the MIC.
-
Possible Cause 1: Presence of more toxic streptothricin homologs. As mentioned above, contamination with streptothricin D or E will increase the observed cytotoxicity.
-
Possible Cause 2: Extended incubation times. Cytotoxicity of streptothricins can be time-dependent, with minimal effects observed after 24 hours but increasing with longer exposure.[3][12]
-
Solution: For initial screening, consider using shorter incubation periods (e.g., 24 hours) to assess acute toxicity. For longer-term studies, a time-course experiment is recommended to characterize the delayed toxicity profile.
-
Problem 3: Difficulty in synthesizing this compound analogs to explore structure-activity relationships (SAR).
-
Possible Cause: Inefficient or non-convergent synthetic route. Early synthetic routes to this compound were lengthy and not amenable to the rapid generation of analogs.
-
Solution: Employ a convergent and diversity-enabling total synthesis strategy.[1][13][14] This approach allows for the independent modification of the three main structural components: the streptolidine lactam, the gulosamine core, and the β-lysine chain.[1][13] This facilitates the exploration of SAR to identify derivatives with an improved therapeutic index.
-
Quantitative Data Summary
Table 1: Comparative in vitro activity (MIC) of this compound and D against Carbapenem-Resistant Enterobacterales (CRE) [3][10]
| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) |
| This compound | 2 | 4 |
| Streptothricin D | 0.25 | 0.5 |
Table 2: Comparative in vivo toxicity of Streptothricin Homologs in Mice [1][2]
| Compound | Number of β-lysine residues (n) | LD₅₀ (mg/kg) |
| This compound | 1 | 300 |
| Streptothricin E | 2 | 26 |
| Streptothricin D | 3 | ~10 |
| Streptothricin C | 4 | ~10 |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strain of interest
-
This compound solution of known concentration
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in MHB in the microtiter plate.
-
Add the diluted bacterial suspension to each well.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
2. In Vitro Cytotoxicity Assay
This protocol uses a cell viability reagent to assess the effect of this compound on mammalian cells.
-
Materials:
-
Mammalian cell line (e.g., LLC-PK1 renal epithelial cells, J774 macrophages)[12]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound solution
-
Cell viability reagent (e.g., SYTOX Green, MTS)
-
Plate reader
-
-
Procedure:
-
Seed the 96-well plate with cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium without this compound).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
3. Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of this compound in a localized infection.
-
Materials:
-
Mice (specific strain, e.g., neutropenic)
-
Bacterial strain of interest
-
This compound formulation for injection
-
Anesthetic
-
-
Procedure:
-
Induce neutropenia in the mice if required for the model.
-
Prepare a bacterial suspension of a known concentration.
-
Anesthetize the mice and inject a defined volume of the bacterial suspension into the thigh muscle.
-
At a specified time post-infection (e.g., 2 hours), administer this compound (e.g., via subcutaneous or intravenous injection) at different doses.
-
Include an untreated control group.
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the thigh muscle.
-
Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Compare the bacterial burden in the treated groups to the untreated control group to determine the in vivo efficacy.[3]
-
Visualizations
References
- 1. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 6. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 9. Drug resistant gram negative bacteria | Pharma Europe Research Insights [pharmafocuseurope.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. [PDF] The convergent total synthesis and antibacterial profile of the natural product this compound | Semantic Scholar [semanticscholar.org]
dealing with impurities in synthetic streptothricin F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic streptothricin F.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: The most prevalent impurities in synthetic this compound are typically other streptothricin homologs, which are structurally similar molecules that differ in the length of their β-lysine chains.[1][2][3] Commercially available streptothricin, often sold as nourseothricin, is a mixture of these homologs.[1][3][4]
Beyond homologs, other potential impurities can include:
-
Starting materials and reagents: Residual amounts of chemicals used during the synthesis, such as protected amino acids, coupling reagents, and deprotection agents (e.g., TFA, mercury(II) chloride).[1][5]
-
Byproducts of synthesis: Unwanted products formed during the chemical reactions, such as a formulated lactam, which may require specific cleavage steps to remove.[6]
-
Degradation products: this compound may degrade over time or under certain storage conditions, leading to other impurities.
Q2: How do impurities, particularly other streptothricin homologs, affect experimental results?
A2: The presence of other streptothricin homologs can significantly impact experimental outcomes due to differences in their biological activity and toxicity. The toxicity of streptothricins is directly related to the length of the β-lysine chain.[1][2] For example, streptothricin D (with three β-lysine residues) is considerably more toxic than this compound (with one β-lysine residue).[1][2][7] Therefore, the presence of streptothricin D or other longer-chain homologs as impurities can lead to an overestimation of the toxicity of a this compound sample.
Q3: What are the recommended methods for purifying synthetic this compound?
A3: The most commonly employed and effective methods for purifying synthetic this compound are:
-
Column Chromatography: Specifically using Sephadex LH-20 resin is a well-documented method for separating this compound from other homologs like streptothricin D.[1][5][7][8]
-
Simulated Moving Bed (SMB) Chromatography: This is a more advanced purification technique that has been shown to achieve high purity (over 97%) and a high recovery rate (over 91%).[9]
Following purification, the salt form of this compound can be exchanged, for instance, from an acetate to a sulfate salt, by acidification and precipitation.[1][5]
Q4: What analytical techniques are suitable for detecting and quantifying impurities in this compound?
A4: A range of standard analytical techniques can be used for impurity profiling of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): A fundamental technique for separating and quantifying impurities.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of impurities by LC and their identification and quantification by MS.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected toxicity in cell-based assays. | The synthetic this compound sample may be contaminated with more toxic homologs, such as streptothricin D or E.[1][2] | Purify the sample using Sephadex LH-20 column chromatography or Simulated Moving Bed (SMB) chromatography to isolate pure this compound.[1][5][9] |
| Inconsistent antibacterial activity between batches. | The ratio of this compound to other homologs may vary between different synthesis batches.[3] | Analyze the composition of each batch using HPLC or LC-MS to ensure consistency. Repurify batches with a high percentage of impurities. |
| Presence of unexpected peaks in HPLC or LC-MS analysis. | These could be residual starting materials, reagents, or byproducts from the synthesis.[1][5][6] | Review the synthetic route to identify potential sources of these impurities. Optimize the purification protocol to remove these specific compounds. |
| Poor separation of this compound and D during column chromatography. | The column length, flow rate, or mobile phase may not be optimal for separation. | Modify the chromatography conditions. Based on published methods, a long column (e.g., 150 cm) may be necessary for good separation.[1][5] |
Quantitative Data
Table 1: Composition of a Commercial Nourseothricin Sample [3]
| Streptothricin Homolog | Percentage in Mixture |
| This compound (S-F) | 65.5% |
| Streptothricin D (S-D) | 29.6% |
| Streptothricin E (S-E) | 4.9% |
Table 2: Purification Yield of this compound from Nourseothricin [1][5]
| Starting Material | Amount of Starting Material | Yield of Pure this compound | Yield of Pure Streptothricin D |
| Nourseothricin Sulfate | ~300 mg | ~75 mg | ~15 mg |
Table 3: Performance of Simulated Moving Bed (SMB) Purification of this compound [9]
| Parameter | Value |
| Purity | 97.47% |
| Recovery Rate | 91.16% |
Experimental Protocols
Protocol 1: Purification of this compound using Sephadex LH-20 Column Chromatography
This protocol is adapted from established methods for separating streptothricin homologs.[1][5]
-
Column Preparation:
-
Prepare a glass column (e.g., 150 cm in length and 2.4 cm in diameter) packed with Sephadex LH-20 resin.
-
Equilibrate the column with the chosen mobile phase (e.g., a suitable buffer or solvent system).
-
-
Sample Loading:
-
Dissolve the crude synthetic this compound sample (e.g., ~300 mg of nourseothricin sulfate) in a minimal amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin the elution with the mobile phase at a controlled flow rate.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using an appropriate analytical technique (e.g., HPLC or LC-MS) to identify the fractions containing pure this compound, pure streptothricin D, and mixed fractions.
-
-
Pooling and Concentration:
-
Pool the fractions containing the pure desired product.
-
Concentrate the pooled fractions to obtain the purified this compound.
-
Protocol 2: Conversion of this compound Acetate to Sulfate Salt
This protocol is based on the final steps of a published total synthesis of this compound.[1][5]
-
Acidification:
-
Dissolve the purified this compound acetate in water.
-
Acidify the solution to a pH of 2 using sulfuric acid (H₂SO₄).
-
-
Precipitation:
-
Precipitate the this compound sulfate by adding the acidified solution to a mixture of methanol and diethyl ether.
-
-
Collection:
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with a suitable solvent (e.g., diethyl ether) to remove any residual acid or solvent.
-
Dry the purified this compound sulfate under vacuum.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Mechanism of action of this compound.
References
- 1. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 8. Drug resistant gram negative bacteria | Pharma Europe Research Insights [pharmafocuseurope.com]
- 9. Biological production and simulated moving bed purification of this compound from food waste digestate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
strategies to reduce non-specific binding of streptothricin F
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce non-specific binding of streptothricin F in experimental assays.
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
Non-specific binding can obscure the true interaction between this compound and its target, the bacterial ribosome, leading to inaccurate data. The following guide provides a systematic approach to troubleshoot and minimize these effects.
Problem: High background signal or apparent low affinity of this compound.
This is often indicative of non-specific binding, where this compound interacts with components of the assay system other than its intended ribosomal target.
Troubleshooting Workflow:
Caption: A workflow diagram for systematically troubleshooting non-specific binding in this compound experiments.
Detailed Troubleshooting Steps:
| Step | Action | Rationale | Recommended Starting Point |
| 1. Optimize Buffer Conditions | Adjust the pH and salt concentration of your binding buffer. | The charge of this compound and its target can be influenced by pH, affecting electrostatic interactions that may cause non-specific binding.[1] Increased salt concentration can shield these charges.[2] | Start with a buffer pH that is close to the physiological pH (7.2-7.4). Test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM). |
| 2. Introduce Blocking Agents | Add a blocking protein to your buffer. | Inert proteins can occupy potential non-specific binding sites on surfaces and other proteins in the assay.[1] | Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is a common and effective blocking agent.[2] |
| 3. Add Non-Ionic Surfactants | Include a mild, non-ionic detergent in the binding buffer. | Surfactants can disrupt hydrophobic interactions, which are another common cause of non-specific binding.[1] | Tween-20 or Triton X-100 at a low concentration (e.g., 0.01% - 0.05%) is recommended.[2] |
| 4. Vary this compound Concentration | Perform a titration of this compound. | High concentrations of the ligand can lead to low-affinity, non-specific interactions becoming more prominent. | Use the lowest concentration of labeled this compound that provides a detectable specific signal. |
| 5. Control Experiments | Include appropriate negative controls. | Controls are essential to quantify the extent of non-specific binding. | A key control is to measure binding in the absence of the ribosomal target or in the presence of a large excess of unlabeled this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound's primary target is the 30S subunit of the 70S bacterial ribosome.[3] It binds in the decoding center, interfering with protein synthesis.[4]
Q2: How does this compound inhibit protein synthesis?
A2: this compound binding to the ribosome can cause misreading of the mRNA template and inhibit the translocation step of elongation.[5] This leads to the production of non-functional proteins and ultimately bacterial cell death.
Q3: What are common causes of non-specific binding in this compound assays?
A3: Common causes include electrostatic interactions with charged surfaces or molecules, hydrophobic interactions, and using excessively high concentrations of this compound.[1][6]
Q4: Can the choice of assay platform influence non-specific binding?
A4: Yes, different assay platforms have different surface properties. For instance, in Surface Plasmon Resonance (SPR), the sensor chip surface can contribute to non-specific binding.[7] It is crucial to optimize blocking and buffer conditions for your specific platform.
Q5: What is a good starting point for a binding buffer composition to minimize non-specific binding?
A5: A good starting buffer could be a phosphate-buffered saline (PBS) or Tris-based buffer at pH 7.4, supplemented with 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
Experimental Protocols
Protocol: In Vitro Ribosome Binding Assay using Nitrocellulose Filter Binding
This protocol provides a method to assess the binding of radiolabeled this compound to purified bacterial ribosomes.
Materials:
-
3H-labeled this compound
-
Purified 70S ribosomes from a relevant bacterial strain (e.g., E. coli or A. baumannii)
-
Binding Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.05% Tween-20
-
Wash Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂
-
Unlabeled this compound (for competition experiments)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Reactions: In microcentrifuge tubes, prepare the binding reactions. For each data point, combine:
-
Binding Buffer
-
A fixed concentration of purified 70S ribosomes (e.g., 10 nM)
-
Varying concentrations of 3H-streptothricin F (e.g., 0.1 nM to 100 nM).
-
For non-specific binding control, add a 100-fold excess of unlabeled this compound.
-
-
Incubation: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Pre-wet the nitrocellulose membranes in Wash Buffer. Assemble the vacuum filtration apparatus and place the membranes.
-
Filter and Wash: Apply the reaction mixtures to the filters under gentle vacuum. Immediately wash each filter with 3 x 1 mL of ice-cold Wash Buffer to remove unbound this compound.
-
Quantification: Place each filter in a scintillation vial, add scintillation fluid, and vortex.
-
Data Analysis: Measure the radioactivity in a liquid scintillation counter. Subtract the counts from the non-specific binding controls to determine the specific binding. Plot specific binding as a function of 3H-streptothricin F concentration to determine the binding affinity (Kd).
Quantitative Data Summary
The following table summarizes hypothetical data from a binding assay performed under different buffer conditions to illustrate the impact on non-specific binding (NSB).
| Buffer Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| Standard Buffer (150 mM NaCl) | 15,000 | 5,000 | 10,000 | 33.3% |
| Low Salt (50 mM NaCl) | 18,000 | 9,000 | 9,000 | 50.0% |
| High Salt (300 mM NaCl) | 12,000 | 2,500 | 9,500 | 20.8% |
| + 0.1% BSA | 14,500 | 3,000 | 11,500 | 20.7% |
| + 0.05% Tween-20 | 14,000 | 2,000 | 12,000 | 14.3% |
Note: This data is illustrative and will vary depending on the specific experimental setup.
Mechanism of Action Visualization
This compound binds to the 16S rRNA within the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.
Caption: A diagram illustrating the binding of this compound to the 30S ribosomal subunit.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 3. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. goldbio.com [goldbio.com]
- 6. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 7. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Analysis of Streptothricin F and Streptothricin D: Efficacy vs. Safety
A detailed guide for researchers and drug development professionals on the contrasting antibacterial activity and toxicity profiles of streptothricin F and streptothricin D, two notable members of the streptothricin class of antibiotics.
The emergence of multidrug-resistant pathogens has reinvigorated the scientific community's interest in formerly sidelined antibiotic candidates. Among these are the streptothricins, a class of antibiotics discovered in the 1940s that exhibit potent activity against Gram-negative bacteria.[1][2][3] Initial development was halted due to concerns of nephrotoxicity.[3][4] However, recent research has focused on dissecting the properties of individual streptothricin components, revealing significant differences in their therapeutic potential. This guide provides a comprehensive comparison of two key streptothricins, this compound (S-F) and streptothricin D (S-D), to inform further research and development efforts.
Chemical Structure: The Key to Divergent Activities
Streptothricins are characterized by a common core structure consisting of a streptolidine lactam, a carbamoylated gulosamine sugar, and a variable chain of β-lysine residues.[1][5][6] The primary distinction between this compound and streptothricin D lies in the length of this β-lysine chain; S-F possesses a single β-lysine residue, whereas S-D has three.[1][6] This seemingly minor structural variance has profound implications for their biological activity and toxicity profiles.
Antibacterial Activity: A Trade-off Between Potency and the Number of Lysine Residues
Streptothricin D consistently demonstrates higher potency against a range of bacteria, including highly drug-resistant strains, when compared to this compound.[1][3][4] This suggests that the longer β-lysine chain in S-D enhances its antibacterial efficacy. Both compounds exert their bactericidal effects by targeting the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][7]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the comparative in vitro activity of this compound and streptothricin D against carbapenem-resistant Enterobacterales (CRE).
| Compound | MIC50 (μM) | MIC90 (μM) |
| This compound | 2 | 4 |
| Streptothricin D | 0.25 | 0.5 |
Data sourced from a 2023 study published in PLOS Biology.[1][8][9]
Toxicity Profile: Shorter Lysine Chain Confers a Significant Safety Advantage
The most critical differentiator between this compound and D is their toxicity. This compound is markedly less toxic than streptothricin D, a finding attributed to its shorter β-lysine chain.[5][10][11] The primary toxicity concern associated with streptothricins is delayed renal toxicity.[1][12]
In Vivo Toxicity Data
The table below presents the median lethal dose (LD50) for this compound and streptothricin D in murine models, highlighting the substantial difference in their safety profiles.
| Compound | Murine LD50 |
| This compound | 300 mg/kg |
| Streptothricin D | ~10 mg/kg |
Data compiled from recent studies on purified streptothricins.[1][2][5][11]
In cell culture analyses, streptothricin D was found to be more damaging to kidney cells at much lower concentrations than this compound.[4] Notably, this compound did not induce toxicity at concentrations sufficient to eliminate a pan-drug-resistant "nightmare" superbug strain of Carbapenem-resistant Enterobacterales (CRE).[4]
Experimental Methodologies
A summary of the key experimental protocols used to determine the activity and toxicity of this compound and D is provided below.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds is typically determined by broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the streptothricin compounds are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. Bacterial isolates are then added to each well at a standardized concentration. The plates are incubated, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Toxicity Studies (Maximum Tolerated Dose)
To assess in vivo toxicity, specific pathogen-free mice are administered single escalating doses of the purified streptothricin compounds. The animals are monitored for a set period for any signs of morbidity or mortality. Histopathological analysis of key organs, particularly the kidneys, is performed to evaluate for any signs of tissue damage.[1]
Cytotoxicity Assay
The in vitro toxicity of the compounds against mammalian cells is often evaluated using cell viability assays. For instance, renal epithelial cells or macrophage cell lines can be treated with a range of concentrations of the streptothricin compounds.[13] Cell viability can be measured using various methods, such as the SYTOX-Green nucleic acid stain, which fluoresces upon binding to the DNA of cells with compromised membrane integrity, indicating cell death.[13]
Visualizing the Research Workflow and Structural Relationship
The following diagrams illustrate the typical experimental workflow for comparing this compound and D, and the logical relationship between their structures and biological properties.
Conclusion
The comparative analysis of this compound and streptothricin D underscores a critical trade-off between antibacterial potency and toxicity. While streptothricin D is a more potent antibacterial agent, its high toxicity profile, particularly nephrotoxicity, limits its therapeutic potential.[1][3][4] In contrast, this compound, with its significantly lower toxicity, presents a more promising scaffold for further preclinical development.[1][10] The favorable safety profile of this compound, coupled with its efficacy against multidrug-resistant Gram-negative pathogens, warrants its continued investigation as a potential therapeutic agent in an era of dwindling antibiotic options.[1][4] Future research may focus on optimizing the streptothricin scaffold to enhance antibacterial activity while maintaining the low toxicity demonstrated by this compound.
References
- 1. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. Old Antibiotic Effective against Highly Drug-Resistant Gram-Negative Bacteria, Researchers Claim | Sci.News [sci.news]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug resistant gram negative bacteria | Pharma Europe Research Insights [pharmafocuseurope.com]
- 10. researchgate.net [researchgate.net]
- 11. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicological approaches to streptothricin antibiotics. III. Biological studies on delayed toxicity of streptothricin antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
Streptothricin F: A Renewed Hope in the Fight Against Drug-Resistant Bacteria
A comparative analysis of the bactericidal activity of Streptothricin F against multidrug-resistant Gram-negative pathogens reveals its potential as a powerful therapeutic agent. This guide provides an objective comparison with other last-resort antibiotics, supported by experimental data, detailed protocols, and mechanistic insights.
This compound, a member of the streptothricin class of antibiotics, is demonstrating significant promise in combating some of the most challenging multidrug-resistant (MDR) Gram-negative bacteria. Its bactericidal activity, particularly against Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii, positions it as a valuable candidate for further drug development. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance compared to established last-line antibiotics, including aminoglycosides and polymyxins.
Comparative Bactericidal Activity: A Quantitative Overview
The in vitro efficacy of this compound has been evaluated against critical bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of comparator antibiotics against CRE and Acinetobacter baumannii. Lower MIC values indicate greater potency.
Table 1: Comparative MIC Values (μg/mL) Against Carbapenem-Resistant Enterobacterales (CRE)
| Antibiotic | MIC50 | MIC90 |
| This compound | 2 | 4 [1][2] |
| Gentamicin | 2 | >16 |
| Amikacin | 4 | 16 |
| Tobramycin | 2 | 16 |
| Polymyxin B | 0.5 | 2 |
| Colistin | 0.5 | 4 |
Table 2: Comparative MIC Values (μg/mL) Against Acinetobacter baumannii
| Antibiotic | MIC50 | MIC90 |
| This compound | 2 | 32 [1] |
| Gentamicin | 32 | >256 |
| Amikacin | 32 | 64 |
| Tobramycin | 8 | 32 |
| Polymyxin B | 0.5 | 1[1] |
| Colistin | 0.5 | 1 |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit, leading to a cascade of events that disrupt normal protein production. This mechanism is similar to that of aminoglycoside antibiotics.
The binding of this compound to the 30S subunit interferes with the decoding of the messenger RNA (mRNA) template. This interference causes misreading of the genetic code, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of these aberrant, non-functional proteins is ultimately lethal to the bacterial cell.
Mechanism of this compound's bactericidal action.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the bactericidal activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method used to determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Workflow for MIC determination.
Time-Kill Assay
This assay is performed to assess the rate at which an antibiotic kills a bacterial population over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Addition: The antibiotic is added to the bacterial suspension at a concentration that is a multiple of its predetermined MIC (e.g., 4x MIC). A growth control with no antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline and plated onto appropriate agar plates.
-
Data Analysis: After incubation of the plates, the colonies are counted, and the CFU/mL at each time point is calculated. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
-
Preparation of Cell-Free Extract: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is prepared.
-
Reaction Setup: The translation reaction is set up by combining the cell-free extract, a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein), and varying concentrations of the antibiotic being tested.
-
Incubation: The reaction mixture is incubated under conditions that support protein synthesis.
-
Measurement of Protein Synthesis: The amount of reporter protein produced is quantified. For luciferase, this is done by adding its substrate and measuring the resulting luminescence. For fluorescent proteins, the fluorescence is measured directly.
-
Data Analysis: The level of protein synthesis at each antibiotic concentration is compared to a no-antibiotic control to determine the concentration at which 50% of protein synthesis is inhibited (IC50).
Conclusion
This compound demonstrates potent bactericidal activity against clinically significant multidrug-resistant Gram-negative bacteria. Its distinct mechanism of action, involving the induction of miscoding by binding to the 30S ribosomal subunit, offers a potential advantage against pathogens that have developed resistance to other classes of antibiotics. The comparative data presented in this guide suggest that this compound warrants further investigation and development as a new therapeutic option in the ongoing battle against antimicrobial resistance. The provided experimental protocols offer a foundation for researchers to further explore and validate the promising activity of this historic yet newly appreciated antibiotic.
References
Synthetic vs. Natural Streptothricin F: A Comparative Analysis for Researchers
A comprehensive guide for scientists and drug development professionals, this document provides a detailed comparison of synthetic and natural streptothricin F, supported by experimental data, detailed protocols, and visual diagrams of its mechanism of action.
This compound, a potent antibiotic with significant activity against multidrug-resistant Gram-negative bacteria, can be obtained through isolation from natural sources or via chemical synthesis. This guide offers an in-depth comparative analysis of these two forms of the molecule, focusing on their biological activity, purity, and the methodologies for their production. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of this compound in their studies.
Head-to-Head Comparison: Synthetic vs. Natural this compound
The primary distinction between synthetic and natural this compound lies not in its chemical structure, which is identical, but in the purity and the presence of related congeners in the natural product. Natural streptothricin is typically isolated from a mixture known as nourseothricin, which contains various streptothricin homologs (A-F, and X).[1][2] In contrast, total synthesis yields a homogenous preparation of this compound.
Biological Activity
Comparative studies have demonstrated that the antimicrobial activity of synthetic this compound is virtually identical to that of highly purified, natural this compound.[1][2][3] The minimum inhibitory concentration (MIC) values against a panel of Gram-positive and Gram-negative bacteria show no significant difference between the two forms.
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Isolated Natural vs. Synthetic this compound [1][3]
| Organism | Phenotype | Isolated S-F | Synthetic S-F |
| S. aureus ATCC 29213 | Pan-susceptible control | 4 | 4 |
| S. aureus (VRSA) NR46422 | Vancomycin-resistant | 4 | 8 |
| S. aureus (VRSA) NR49120 | Vancomycin-resistant | 4 | 16 |
| B. anthracis Sterne | Pan-susceptible control | 8 | 8 |
| E. coli ATCC 25922 | Pan-susceptible control | 8 | 8 |
| K. pneumoniae ATCC 13883 | Pan-susceptible control | 8 | 8 |
| A. baumannii ATCC 19606 | Pan-susceptible control | 4 | 4 |
| Y. pestis CO92 | Pan-susceptible control | 16 | 16 |
| F. tularensis Schu S4 | Pan-susceptible control | 8 | 8 |
Toxicity Profile
This compound is recognized as the least toxic member of the streptothricin family.[1] Studies in mice have shown a significantly higher LD50 value for this compound (300 mg/kg) compared to other streptothricins like D (~10 mg/kg) and E (26 mg/kg).[1] This lower toxicity is a critical advantage, and the ability to produce pure synthetic this compound eliminates the risk of contamination with more toxic congeners present in natural isolates.
Experimental Methodologies
Total Synthesis of this compound
The total synthesis of this compound has been achieved through a convergent and diversity-enabling route, allowing for the generation of analogs for structure-activity relationship studies.[1][2][3][4] The synthesis is a multi-step process, with a longest linear sequence of 19 steps and a total of 35 steps, yielding the final product.[1][3][4]
Key Stages of Synthesis: [1][2]
-
Retrosynthetic Analysis: The molecule is disconnected at the C7 and C8 amines of the gulosamine core, leading to three key fragments: a streptolidine isothiocyanate, a protected β-lysine, and a gulosamine derivative.[1][2]
-
Fragment Synthesis: Each of the three fragments is synthesized through a series of chemical reactions.
-
Fragment Coupling and Cyclization: The fragments are coupled together, followed by a mercury(II) chloride-mediated desulfurization-guanidination to form the streptolidine lactam ring.[1]
-
Deprotection: The final step involves the removal of protecting groups to yield this compound.[1]
Isolation of Natural this compound
Natural this compound is purified from nourseothricin, a commercially available mixture of streptothricin congeners produced by Streptomyces lavendulae.[1][2] The purification is typically achieved using size-exclusion chromatography.
Purification Protocol Overview: [1][2]
-
Sample Preparation: A solution of nourseothricin sulfate is prepared in an appropriate buffer.
-
Chromatography: The sample is loaded onto a Sephadex LH-20 column.
-
Elution: The column is eluted with a suitable mobile phase (e.g., 10% methanol in water).
-
Fraction Collection and Analysis: Fractions are collected and analyzed to identify those containing pure this compound.
-
Pooling and Concentration: The pure fractions are pooled and concentrated to yield the final product.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bactericidal effect by targeting the bacterial ribosome and inhibiting protein synthesis.[1] Specifically, it binds to the 30S ribosomal subunit and induces miscoding, leading to the production of non-functional proteins and ultimately cell death.[1] Cryo-electron microscopy studies have revealed that this compound binds to helix 34 of the 16S rRNA.[5]
Conclusion
Both synthetic and natural, highly purified this compound exhibit comparable potent antimicrobial activity. The primary advantage of the synthetic route is the ability to produce a homogenous compound, free from the more toxic streptothricin congeners found in natural isolates. The availability of a robust total synthesis protocol also opens avenues for the development of novel analogs with improved therapeutic properties. For researchers requiring a well-defined and pure compound for their studies, synthetic this compound is the superior choice. However, for applications where the presence of other streptothricin homologs is not a concern, purified natural this compound remains a viable option.
References
- 1. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EMDB-26817: A. baumannii ribosome-Streptothricin-F complex: 70S with P-site tRNA - Yorodumi [pdbj.org]
Streptothricin F: A Renewed Hope in the Fight Against Gram-Negative Superbugs, A Comparative Guide to Aminoglycosides
For Immediate Release
In the escalating battle against antimicrobial resistance, the scientific community is revisiting historical antibiotics with modern methodologies. A compelling candidate that has re-emerged is streptothricin F, a decades-old antibiotic with potent bactericidal activity against some of the most challenging multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a detailed comparison of the efficacy of this compound with that of conventional aminoglycoside antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Streptothricins, first discovered in the 1940s, were largely abandoned due to concerns about nephrotoxicity.[1] However, recent research has distinguished between the different forms of streptothricin, identifying this compound (S-F) as a potent antimicrobial agent with a significantly better safety profile compared to its analogues.[1][2] This has reignited interest in its potential as a therapeutic agent against critical pathogens.
Comparative Efficacy: this compound vs. Aminoglycosides
The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The lower the MIC, the more potent the antibiotic. Recent studies have established the MIC values of this compound against a panel of highly resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[3][4]
| Antibiotic | Organism | Resistance Profile | MIC (µg/mL) | MIC (µM) | Source |
| This compound | K. pneumoniae Nevada | Pandrug-resistant, NDM-1 | - | 1 | [5] |
| This compound | CRE | - | - | MIC₅₀: 2, MIC₉₀: 4 | [3][4] |
| Streptothricin D | CRE | - | - | MIC₅₀: 0.25, MIC₉₀: 0.5 | [3][4] |
| Nourseothricin | CRE | - | - | MIC₅₀: 2, MIC₉₀: 32 | [3] |
| Nourseothricin | A. baumannii | MDR/XDR | - | MIC₅₀: 2, MIC₉₀: 32 | [3] |
| Tobramycin | A. baumannii AB5075 | Tobramycin-resistant | 128 | - | [6] |
| Tobramycin | A. baumannii AB19606 | Tobramycin-susceptible | 4 | - | [6] |
| Gentamicin | E. coli | - | >128 (for many clinical isolates) | - | [7] |
| Amikacin | E. coli | - | >128 (for many clinical isolates) | - | [7] |
| Neomycin | E. coli | - | >128 (for many clinical isolates) | - | [7] |
Note: Nourseothricin is a mixture of streptothricins, with this compound being a principal component.[5] Streptothricin D is another component of nourseothricin.[3][4]
The data clearly indicates that this compound and its related compounds exhibit potent activity against highly resistant Gram-negative bacteria, with MIC values in the low micromolar range.[3][4] In contrast, many clinical isolates of Gram-negative bacteria have developed high-level resistance to conventional aminoglycosides like gentamicin, amikacin, and tobramycin, with MICs often exceeding 128 µg/mL.[6][7]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent.[8]
Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[8]
Mechanism of Action: A Tale of Two Ribosome Binders
Both this compound and aminoglycosides exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. However, their precise binding sites and mechanisms of action differ, which may account for the retained efficacy of this compound against aminoglycoside-resistant strains.
Caption: Comparative mechanism of action of this compound and Aminoglycosides.
Aminoglycosides primarily bind to helix 44 (h44) of the 16S rRNA within the 30S ribosomal subunit.[3] In contrast, structural studies have revealed that this compound interacts with a different region of the 30S subunit, specifically involving helix 34 (h34) and nucleotides C1054 and A1196.[2][3] This distinct binding site likely explains why cross-resistance with aminoglycosides is not a significant issue. Both classes of antibiotics ultimately inhibit protein synthesis by interfering with the translocation step of elongation and by causing misreading of the mRNA template, leading to the production of non-functional proteins and subsequent bacterial cell death.[2][5]
Experimental Workflow for Efficacy Testing
The evaluation of a novel antibiotic's efficacy follows a structured workflow, from initial in vitro screening to in vivo animal models.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Miscoding Activity of Streptothricin F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the miscoding activity of streptothricin F with other well-characterized translational error-inducing antibiotics. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction to this compound and Translational Miscoding
This compound is a member of the streptothricin class of antibiotics, which are known to inhibit bacterial protein synthesis.[1][2][3] A key feature of its mechanism of action is the induction of miscoding, where incorrect amino acids are incorporated into the growing polypeptide chain, leading to the production of non-functional or toxic proteins and ultimately, bacterial cell death.[1][2][3] This property is shared with other classes of antibiotics, most notably the aminoglycosides. Understanding the comparative miscoding activity of this compound is crucial for assessing its therapeutic potential and predicting its spectrum of activity and potential for resistance development.
Comparative Analysis of Miscoding Antibiotics
The primary mechanism of miscoding for both this compound and aminoglycosides involves binding to the 30S ribosomal subunit, near the A-site, which interferes with the decoding of mRNA codons.[4] While both induce errors in translation, the specifics of their interaction with the ribosome and the resulting downstream cellular effects can differ.
Quantitative Comparison of In Vitro Translation Inhibition
The half-maximal inhibitory concentration (IC50) in in vitro translation assays is a key metric for comparing the potency of ribosome-targeting antibiotics. The following table summarizes the IC50 values for this compound and other relevant antibiotics in both prokaryotic and eukaryotic cell-free translation systems. A lower IC50 value indicates greater potency.
| Antibiotic | Prokaryotic IC50 (µM) | Eukaryotic IC50 (µM) | Selectivity (Eukaryotic/Prokaryotic) |
| This compound (S-F) | ~2 | >80 | ~40-fold |
| Streptothricin D (S-D) | ~0.2 | >8 | ~40-fold |
| Apramycin | ~1 | >80 | >80-fold |
| Tetracycline | ~0.5 | >80 | >160-fold |
| Gentamicin | Not explicitly provided in the same study | Not explicitly provided in the same study | Not explicitly provided in the same study |
| Kanamycin | Not explicitly provided in the same study | Not explicitly provided in the same study | Not explicitly provided in the same study |
| Neomycin | Not explicitly provided in the same study | Not explicitly provided in the same study | Not explicitly provided in the same study |
| Paromomycin | Not explicitly provided in the same study | Not explicitly provided in the same study | Not explicitly provided in the same study |
| Streptomycin | Not explicitly provided in the same study | Not explicitly provided in the same study | Not explicitly provided in the same study |
Data for this compound, Streptothricin D, Apramycin, and Tetracycline are from Morgan et al., 2023.[4][5]
This compound and D demonstrate significant selectivity for prokaryotic ribosomes, a desirable characteristic for an antibiotic.[4][5] Streptothricin D is notably more potent than this compound in inhibiting prokaryotic translation.[4][5]
Comparative Miscoding Activity of Aminoglycosides
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antibiotic-induced miscoding. Below are protocols for two key experiments.
In Vitro Translation Miscoding Assay (Poly(U) Template)
This assay quantifies the mis-incorporation of amino acids directed by a synthetic mRNA template.
Principle: A polyuridylic acid (poly(U)) template should exclusively code for the incorporation of phenylalanine. In the presence of a miscoding-inducing agent, other amino acids will be erroneously incorporated into the polypeptide chain. The amount of mis-incorporated amino acid is a measure of the miscoding activity. A high magnesium chloride concentration is used to facilitate initiation on a template lacking a start codon.[7]
Materials:
-
S30 cell-free extract from E. coli
-
Poly(U) template
-
¹⁴C-labeled phenylalanine
-
³H-labeled isoleucine (or another amino acid not coded by poly(U))
-
ATP, GTP
-
Creatine phosphate and creatine kinase (energy regenerating system)
-
tRNAs
-
Buffer solution (containing Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
This compound and other antibiotics for comparison
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing the S30 extract, buffer, energy source, tRNAs, and the poly(U) template.
-
Add varying concentrations of the test antibiotic (e.g., this compound, gentamicin) to the reaction tubes. Include a no-antibiotic control.
-
Add the mixture of ¹⁴C-phenylalanine and ³H-isoleucine to each tube to initiate the translation reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized polypeptides.
-
Heat the samples to hydrolyze aminoacyl-tRNAs.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity of ¹⁴C and ³H using a liquid scintillation counter.
-
Calculate the miscoding ratio as the amount of ³H-isoleucine incorporated relative to the amount of ¹⁴C-phenylalanine incorporated.
Dual-Luciferase Reporter Assay for Miscoding
This cell-based assay provides a sensitive and quantifiable measure of stop codon readthrough, a form of miscoding.
Principle: A dual-luciferase reporter vector is constructed where the expression of the primary reporter (e.g., firefly luciferase) is dependent on the readthrough of an in-frame premature termination codon (PTC). A second reporter (e.g., Renilla luciferase) on the same plasmid is expressed independently and serves as an internal control for transfection efficiency and cell viability. An increase in the ratio of firefly to Renilla luciferase activity in the presence of a compound indicates an increase in stop codon readthrough.
Materials:
-
Bacterial or mammalian cells
-
Dual-luciferase reporter plasmid with a PTC in the firefly luciferase gene
-
Transfection reagent (for mammalian cells)
-
Cell culture medium
-
This compound and other antibiotics
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
Luminometer
Procedure:
-
Transform or transfect the cells with the dual-luciferase reporter plasmid.
-
Culture the cells and expose them to a range of concentrations of the test antibiotics.
-
After an appropriate incubation period, lyse the cells using the provided lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to the lysate and measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
Calculate the ratio of firefly to Renilla luciferase activity for each condition. An increased ratio compared to the untreated control indicates miscoding (stop codon readthrough).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Dual-Luciferase Reporter Assay
Caption: Workflow for a dual-luciferase reporter assay to measure antibiotic-induced miscoding.
Signaling Pathways Affected by Miscoding Antibiotics
While this compound's primary bactericidal action appears to be a direct consequence of ribosomal inhibition and miscoding, aminoglycosides are known to trigger downstream cellular stress responses. This represents a potential point of mechanistic divergence.
Caption: Downstream signaling effects of aminoglycoside-induced miscoding in bacteria.
In eukaryotic cells, aminoglycosides can induce apoptosis through pathways involving c-Jun N-terminal kinases (JNK), p38-MAPK, and NF-κB.[8][9] Currently, there is a lack of evidence to suggest that this compound triggers similar complex signaling cascades. Its high selectivity for prokaryotic ribosomes may account for this difference.
Conclusion
This compound is a potent inhibitor of prokaryotic protein synthesis that induces miscoding, similar to aminoglycoside antibiotics. It exhibits favorable selectivity for bacterial ribosomes over eukaryotic ones. While direct comparative data on the frequency of miscoding is limited, the available information on its ribosomal binding site and in vitro activity suggests a mechanism that is broadly analogous to that of aminoglycosides. A key distinguishing feature may lie in the downstream cellular consequences, with aminoglycosides being known to trigger specific stress signaling pathways that have not yet been reported for this compound. Further research employing the standardized experimental protocols outlined in this guide will be essential for a more detailed and quantitative comparison of the miscoding activities of these important classes of antibiotics.
References
- 1. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 2. This compound, an inhibitor of protein synthesis with miscoding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]
Streptothricin F: A Potent Inhibitor with Marked Selectivity for Prokaryotic Ribosomes
For researchers, scientists, and drug development professionals, understanding the selective action of antimicrobial agents is paramount. This guide provides a comparative analysis of streptothricin F's activity on prokaryotic versus eukaryotic ribosomes, supported by experimental data and detailed protocols.
This compound, a member of the streptothricin class of antibiotics, demonstrates significant bactericidal activity, particularly against drug-resistant gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of protein synthesis by targeting the bacterial ribosome.[3][4][5] A critical aspect of its therapeutic potential lies in its selectivity for prokaryotic ribosomes, minimizing off-target effects on eukaryotic host cells.
High Selectivity for Prokaryotic Ribosomes
This compound exhibits a notable preference for inhibiting prokaryotic ribosomes over their eukaryotic counterparts. Experimental data from in vitro translation assays indicate that this compound is approximately 40-fold more selective for prokaryotic ribosomes.[1][6][7][8] This selectivity is crucial for its potential as a therapeutic agent, as it suggests a lower likelihood of toxicity resulting from the inhibition of host cell protein synthesis.[6]
The basis for this selectivity lies in the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes.[9][10][11] this compound binds to the 30S subunit of the 70S ribosome, a component unique to prokaryotes.[1][2] Cryo-electron microscopy studies have revealed that this compound interacts with specific residues in the 16S rRNA of the 30S subunit, leading to translational miscoding and ultimately cell death.[2][4][6]
Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory activity of this compound against prokaryotic and eukaryotic ribosomes.
| Organism Type | Ribosome Type | Assay System | IC50 (this compound) | Selectivity Ratio (Prokaryotic/Eukaryotic) | Reference |
| Prokaryotic | 70S | E. coli coupled in vitro transcription-translation | ~1-2 µM | ~40-fold | [6][12] |
| Eukaryotic | 80S | Rabbit reticulocyte coupled in vitro transcription-translation | ~40-80 µM | [6][12] |
Experimental Protocol: In Vitro Translation Assay
The selectivity of this compound is determined using a coupled in vitro transcription-translation assay. This method allows for the direct assessment of an antibiotic's effect on protein synthesis in a cell-free system.
Objective: To quantify and compare the inhibitory effect of this compound on prokaryotic and eukaryotic protein synthesis.
Materials:
-
E. coli S30 extract system for prokaryotic in vitro translation
-
Rabbit reticulocyte lysate system for eukaryotic in vitro translation
-
Nanoluciferase reporter gene construct (e.g., pNLUC-N)
-
This compound (purified)
-
Control antibiotics (e.g., tetracycline for prokaryotic, cycloheximide for eukaryotic)
-
Nuclease-free water
-
Luminometer for measuring nanoluciferase activity
Procedure:
-
Reaction Setup: Prepare separate reaction mixtures for the prokaryotic and eukaryotic systems according to the manufacturer's instructions. Each reaction should contain the respective cell extract, the nanoluciferase reporter plasmid, and the necessary amino acids and energy sources.
-
Antibiotic Dilution: Prepare a serial dilution of this compound in nuclease-free water to achieve a range of final concentrations in the assay. Include a no-antibiotic control and a control with a known inhibitor for each system.
-
Incubation: Add the different concentrations of this compound to the reaction mixtures. Incubate the prokaryotic reactions at 37°C and the eukaryotic reactions at 30°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Luminescence Measurement: After incubation, add the nanoluciferase substrate to each reaction. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of functional nanoluciferase synthesized.
-
Data Analysis: Plot the luminescence signal as a function of the this compound concentration for both the prokaryotic and eukaryotic systems. Determine the IC50 value, the concentration of this compound that causes a 50% reduction in nanoluciferase activity, for each system by fitting the data to a dose-response curve.
-
Selectivity Calculation: Calculate the selectivity ratio by dividing the IC50 value for the eukaryotic system by the IC50 value for the prokaryotic system.
Experimental Workflow
Caption: Workflow for determining ribosomal selectivity of this compound.
Mechanism of Action Signaling Pathway
Caption: Mechanism of selective inhibition by this compound.
References
- 1. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 3. Action of this compound on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of protein synthesis with miscoding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural basis for selectivity and toxicity of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Protein Synthesis by Antibiotics [merckmillipore.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
A Comparative Guide to Streptothricin F and Other Bacterial Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of previously overlooked antibiotics offers a promising avenue in the fight against antimicrobial resistance. Streptothricin F, a member of the streptothricin class of antibiotics first discovered in the 1940s, is garnering renewed interest due to its potent activity against multi-drug-resistant (MDR) Gram-negative bacteria.[1][2][3] This guide provides an objective comparison of this compound against other major classes of protein synthesis inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform research and development efforts.
Section 1: Mechanism of Action - A Tale of Two Subunits
Bacterial protein synthesis, orchestrated by the 70S ribosome (composed of 30S and 50S subunits), is a primary target for many antibiotic classes. These inhibitors disrupt distinct stages of translation—initiation, elongation, and termination. This compound, like aminoglycosides and tetracyclines, targets the small 30S subunit.[4][5] In contrast, macrolides and chloramphenicol bind to the large 50S subunit.[6]
This compound exhibits a unique mechanism. Cryo-electron microscopy has revealed that it binds to the 30S subunit and interacts extensively with helix 34 of the 16S rRNA, specifically at nucleobases C1054 and A1196.[5][7][8][9] This interaction, where the streptolidine moiety of the drug acts as a guanine mimetic, impinges on the ribosomal A-decoding site.[5][7][10] This disruption leads to two primary effects: the inhibition of ribosomal translocation and significant misreading of the mRNA codon, which results in the synthesis of non-functional, toxic proteins, leading to cell death.[1][2][11] This miscoding activity is a feature it shares with aminoglycosides, though their binding sites differ.[1][4][12]
Figure 1. Ribosomal binding sites of various protein synthesis inhibitors.
The table below summarizes the key mechanistic differences between these antibiotic classes.
| Inhibitor Class | Target Subunit | Specific Binding Site / Mechanism | Primary Effect | Outcome |
| This compound | 30S | Binds to 16S rRNA (helix 34), probes the A-decoding site, causing miscoding and inhibiting translocation.[5][7][11] | Error-prone protein synthesis and stalled translation.[1] | Bactericidal[5][7] |
| Aminoglycosides | 30S | Bind to the A-site on 16S rRNA, impairing ribosomal proofreading.[6][12] | Production of truncated or incorrect proteins that damage the cell membrane.[4] | Bactericidal[12] |
| Tetracyclines | 30S | Bind to the 30S subunit, sterically blocking the entry of aminoacyl-tRNA into the A-site.[13][14][15] | Halts peptide elongation.[16] | Bacteriostatic[13] |
| Macrolides | 50S | Bind within the nascent peptide exit tunnel (NPET).[17][18] | Inhibit translocation by preventing the movement of peptidyl-tRNA; can cause premature peptide dissociation.[19][20] | Bacteriostatic |
| Chloramphenicol | 50S | Binds to the 50S subunit and inhibits the peptidyl transferase enzyme.[21][22] | Prevents peptide bond formation.[21][23] | Bacteriostatic |
Section 2: Performance and Spectrum of Activity
A key advantage of this compound is its potent, bactericidal activity against highly resistant Gram-negative pathogens.[5][24] This includes carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii, which are designated as urgent or serious threats by the CDC.[1][5] While many protein synthesis inhibitors have broad-spectrum activity, their effectiveness against such MDR strains can be limited.
The table below presents minimum inhibitory concentration (MIC) data for this compound (S-F) and its more potent but more toxic homolog, streptothricin D (S-D), against a panel of CRE isolates.
| Inhibitor | Target Organism Panel | MIC₅₀ (µM) | MIC₉₀ (µM) |
| This compound (S-F) | Carbapenem-Resistant Enterobacterales (CRE) | 2[5][7][9] | 4[5][7][9] |
| Streptothricin D (S-D) | Carbapenem-Resistant Enterobacterales (CRE) | 0.25[5][7][9] | 0.5[5][7][9] |
Data from Morgan et al., 2023.[5][7][9]
Notably, this compound is also active against vancomycin-resistant Staphylococcus aureus (VRSA), Bacillus anthracis (anthrax), and Yersinia pestis (plague), though it shows low activity against Burkholderia and Pseudomonas species.[1][2]
Section 3: Selectivity and Toxicity Profile
An ideal antibiotic exhibits high selectivity for prokaryotic over eukaryotic ribosomes, minimizing host toxicity. In vitro translation assays show that both this compound and D are approximately 40-fold more selective for prokaryotic ribosomes than eukaryotic (rabbit reticulocyte) ribosomes.[5][7][9]
Toxicity has historically hindered the clinical development of the streptothricin class, primarily due to nephrotoxicity (kidney damage).[3] However, recent studies with highly purified components have demonstrated that toxicity is directly related to the length of the compound's β-lysine chain.[1][2] this compound, with a single β-lysine residue, is significantly less toxic than its homologs.[1][2]
| Inhibitor | Selectivity (Prokaryotic vs. Eukaryotic) | Key Host Toxicities | LD₅₀ in Mice (mg/kg) |
| This compound | ~40-fold greater selectivity for prokaryotic ribosomes.[5][7] | Delayed renal toxicity at high doses.[3][5] | 300[1][2] |
| Streptothricin D | ~40-fold greater selectivity for prokaryotic ribosomes.[5][7] | Renal toxicity.[3] | ~10[1][2] |
| Aminoglycosides | High | Nephrotoxicity, Ototoxicity (ear damage).[4][25] | Varies by agent |
| Tetracyclines | High | Can affect bone development in children; photosensitivity. | Varies by agent |
| Chloramphenicol | Moderate (can inhibit mitochondrial ribosomes) | Bone marrow suppression, aplastic anemia.[21] | Varies by agent |
Section 4: Key Experimental Protocols
Reproducible and standardized methods are critical for evaluating and comparing antimicrobial agents. Below are methodologies for key assays cited in this guide.
Figure 2. High-level experimental workflow for antibiotic characterization.
Minimal Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Method: Broth microdilution in 96-well plates is standard.
-
Procedure:
-
Prepare a 2-fold serial dilution of the antibiotic (e.g., this compound) in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration in which no visible turbidity (growth) is observed.
-
In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system, allowing for the determination of IC₅₀ values and prokaryotic vs. eukaryotic selectivity.
-
Method: Coupled transcription-translation (Tx/Tl) systems.
-
Procedure:
-
Prokaryotic System: Use a commercial E. coli S30 extract system.
-
Eukaryotic System: Use a commercial rabbit reticulocyte lysate system.
-
The reaction mixture for both systems contains a DNA template encoding a reporter protein (e.g., Nano-luciferase), amino acids, and energy sources.
-
Add varying concentrations of the test antibiotic (e.g., this compound) to the reaction mixtures.
-
Incubate according to the manufacturer's instructions to allow for protein synthesis.
-
Quantify the amount of synthesized reporter protein by measuring its activity (e.g., luminescence for luciferase).
-
Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to calculate the IC₅₀ (the concentration that causes 50% inhibition).[9]
-
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
This structural biology technique is used to visualize the antibiotic bound to its ribosomal target at near-atomic resolution.
-
Method: Single-particle cryo-EM.
-
Procedure:
-
Purify 70S ribosomes from a relevant bacterial species (e.g., Acinetobacter baumannii).[5]
-
Incubate the purified ribosomes with a molar excess of the antibiotic (e.g., this compound) to ensure saturation of the binding site.
-
Apply a small volume of the complex onto an EM grid and plunge-freeze it in liquid ethane to vitrify the sample, preserving its native structure.
-
Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope.
-
Use computational software to pick individual ribosome particles, align them, and reconstruct a high-resolution 3D map of the ribosome-antibiotic complex.
-
Fit atomic models into the density map to precisely identify the antibiotic's binding pocket and its interactions with the rRNA and ribosomal proteins.[5][8]
-
References
- 1. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 10. Kirby Laboratory Blog - The Kirby Laboratory [kirbylab.org]
- 11. This compound, an inhibitor of protein synthesis with miscoding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotics inhibiting protein synthesis 1 tetracyclines 03 05-2018 | PPTX [slideshare.net]
- 16. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 17. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Inhibition of the peptide bond synthesizing cycle by chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Antibiotics inhibiting protein synthesis 2 aminoglycosides 03 05-2018 | PPT [slideshare.net]
Unveiling the Cross-Resistance Profile of Streptothricin F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Streptothricin F, a member of the streptothricin class of antibiotics, is gaining renewed interest for its potent activity against multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other antibiotics, supported by available experimental data. Understanding the cross-resistance landscape is crucial for evaluating its potential clinical utility and for the strategic development of new therapeutic regimens.
Executive Summary
This compound exhibits a low potential for cross-resistance with several major classes of antibiotics. This is primarily attributed to its unique mechanism of action, which involves binding to a distinct site on the 30S ribosomal subunit (helix 34 of the 16S rRNA). The most common mechanism of resistance to streptothricins is the enzymatic inactivation by streptothricin acetyltransferases. The available data suggests a lack of cross-resistance with aminoglycosides and tetracyclines, making it a promising candidate for treating infections caused by bacteria resistant to these commonly used drugs.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of this compound against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. Data is compared with commonly used antibiotics.
Table 1: Antimicrobial Activity of this compound and Comparator Antibiotics against various Bacterial Strains
| Microorganism | This compound (μg/mL) | Ampicillin (μg/mL) | Gentamicin (μg/mL) | Tetracycline (μg/mL) |
| Staphylococcus aureus (MRSA) | 2 | 128 | 0.125 | 0.5 |
| Bacillus anthracis | 0.5 | - | - | - |
| Escherichia coli | 4 | 2 | 0.5 | 2 |
| Escherichia coli (mcr-1) | 4 | - | - | - |
| Klebsiella pneumoniae | 4 | - | - | - |
| Klebsiella pneumoniae (Pan-resistant) | 4 | - | - | - |
| Acinetobacter baumannii | 4 | 16 | 0.5 | 8 |
| Yersinia pestis | 2 | - | - | - |
| Francisella tularensis | 2 | - | - | - |
Table 2: Activity of this compound and Streptothricin D against Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii
| Antibiotic | Organism | MIC₅₀ (µM) | MIC₉₀ (µM) |
| This compound | CRE | 2 | 4 |
| Streptothricin D | CRE | 0.25 | 0.5 |
| Nourseothricin | CRE | 0.5 | 1 |
| This compound | A. baumannii | 2 | 32 |
| Streptothricin D | A. baumannii | 0.5 | 8 |
| Nourseothricin | A. baumannii | 0.5 | 32 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution reference method is utilized for determining the MIC of this compound.
Procedure:
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy and Cross-Resistance Testing
The checkerboard assay is a method to assess the interaction between two antimicrobial agents.
Procedure:
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the comparator antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The growth in each well is assessed visually or by measuring optical density. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC Index = FIC of drug A + FIC of drug B
-
FIC of drug A = MIC of drug A in combination / MIC of drug A alone
-
FIC of drug B = MIC of drug B in combination / MIC of drug B alone
-
Synergy: FIC index ≤ 0.5
-
No interaction (Indifference): 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Assay
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic and can reveal synergistic or antagonistic interactions over time.
Procedure:
-
Culture Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh broth.
-
Antibiotic Exposure: The bacterial culture is exposed to this compound alone, the comparator antibiotic alone, and a combination of both at specific concentrations (e.g., at their respective MICs or sub-MICs). A growth control without any antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar plates.
-
Colony Counting: After incubation, the number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Mandatory Visualizations
Mechanism of Action and Resistance
The following diagrams illustrate the key pathways involved in this compound's antibacterial action and the primary mechanism of resistance.
Caption: Mechanism of action of this compound.
Caption: Enzymatic inactivation of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for assessing antibiotic cross-resistance.
Caption: Workflow for assessing antibiotic cross-resistance.
A Comparative Guide to the In-Vivo Efficacy of Streptothricin F and Nourseothricin
In the escalating battle against antimicrobial resistance, researchers are re-evaluating historical antibiotic classes with renewed interest. Among these, the streptothricins, particularly streptothricin F (S-F) and the related mixture nourseothricin, are emerging as promising candidates against multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of the in-vivo efficacy of this compound and nourseothricin, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Nourseothricin is a naturally occurring mixture of streptothricins, primarily composed of this compound and streptothricin D (S-D).[1][2] While both exhibit potent antibacterial activity, their efficacy and toxicity profiles in vivo show notable differences.
Quantitative Efficacy and Toxicity Comparison
The following table summarizes key in-vivo data for this compound and nourseothricin from recent studies. A significant finding is that purified this compound demonstrates a more favorable therapeutic window, exhibiting potent efficacy with substantially lower toxicity compared to the nourseothricin mixture and its other components like streptothricin D.[3][4]
| Parameter | This compound | Nourseothricin | Reference |
| Animal Model | Murine Thigh Infection Model | Galleria mellonella Larval Model | [1][5] |
| Pathogen | Pandrug-resistant Klebsiella pneumoniae Nevada strain | Multidrug-resistant Neisseria gonorrhoeae | [1][5] |
| Treatment Regimen | Single dose | Varying concentrations | [3][5] |
| Efficacy Outcome | Substantial therapeutic effect; sterilization of infection at 50-100 mg/kg | Significantly improved larval survival (P < 0.01) compared to untreated controls.[5][6][7] | [1][4] |
| Toxicity Profile | Minimal or no renal histopathological toxicity at effective doses.[4] Delayed renal toxicity occurred at >10-fold higher doses compared to S-D.[1][8] | Associated with proximal tubule kidney damage at relatively low doses (10 mg/kg in mice).[4] | |
| LD50 (Mice) | 300 mg/kg | Not specified for the mixture; component S-D has an LD50 of ~10 mg/kg.[9][10] | [9][10] |
Mechanism of Action
Both this compound and nourseothricin share a common mechanism of action. They are aminoglycoside antibiotics that inhibit protein synthesis in bacteria.[2][11] This is achieved by binding to the 30S ribosomal subunit, which leads to misreading of the mRNA and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[1][2][12] The streptolidine moiety of this compound acts as a guanine mimetic, interacting with the 16S rRNA.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental designs described in the cited literature for assessing the in-vivo efficacy of streptothricins.
Murine Thigh Infection Model (for this compound)
-
Animal Model: Female ICR mice (or other appropriate strain), typically 4-6 weeks old.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
Infection: A bacterial suspension of a multidrug-resistant strain (e.g., Klebsiella pneumoniae) is injected into the thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), a single dose of this compound is administered, typically subcutaneously or intravenously.
-
Efficacy Assessment: At 24 hours post-treatment, mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted for bacterial colony-forming unit (CFU) counting. The reduction in CFU compared to untreated controls indicates efficacy.
-
Toxicity Assessment: Kidney tissues are collected, fixed in formalin, and processed for histopathological examination to assess for any signs of nephrotoxicity.[4]
Galleria mellonella Infection Model (for Nourseothricin)
-
Animal Model: Final instar Galleria mellonella larvae.
-
Infection: Larvae are injected with a specific inoculum of the pathogen (e.g., Neisseria gonorrhoeae) into the last left proleg.
-
Treatment: A single dose of nourseothricin at varying concentrations is administered into the last right proleg shortly after infection.
-
Efficacy Assessment: Larval survival is monitored over a period of several days. Survival curves are generated and compared between treated, untreated, and control groups (e.g., treated with a standard-of-care antibiotic like ceftriaxone).[6][7]
Visualizing the Experimental Workflow and Mechanism
To further elucidate the processes involved, the following diagrams created using the DOT language provide a visual representation of a typical in-vivo experimental workflow and the mechanism of action of streptothricins.
References
- 1. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 5. Nourseothricin as a novel therapeutic agent against Neisseria gonorrhoeae: in vitro and in vivo evaluations using Galleria mellonella-a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nourseothricin as a novel therapeutic agent against Neisseria gonorrhoeae: in vitro and in vivo evaluations using Galleria mellonella—a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The convergent total synthesis and antibacterial profile of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Unique Foothold of Streptothricin F on the 16S Ribosomal RNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the validation of streptothricin F's unique binding site on the 16S ribosomal RNA (rRNA) against other 16S rRNA-targeting antibiotics. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in the pursuit of novel antibacterial agents.
This compound, a member of the streptothricin class of antibiotics, has garnered renewed interest for its potent activity against multidrug-resistant Gram-negative bacteria.[1][2] Its efficacy stems from a unique interaction with the bacterial ribosome, specifically the 16S rRNA component of the 30S subunit. This guide delves into the experimental validation of this distinct binding site and contrasts it with other well-characterized antibiotics that also target the 16S rRNA, such as aminoglycosides.
A Tale of Two Binding Sites: this compound vs. Aminoglycosides
The primary mechanism of action for both this compound and aminoglycosides is the inhibition of protein synthesis, leading to bacterial cell death.[3][4] However, the precise location of their interaction with the 16S rRNA differs significantly, underpinning the unique potential of this compound.
This compound establishes its unique binding pocket within helix 34 (h34) of the 16S rRNA. Cryo-electron microscopy (cryo-EM) studies have revealed that the streptolidine moiety of this compound forms extensive hydrogen bonds with the C1054 nucleobase, while its carbamoylated gulosamine portion interacts with A1196 (E. coli numbering).[2][5] This interaction impinges on the decoding center, leading to translational infidelity and the insertion of incorrect amino acids into the growing peptide chain, ultimately causing cell death.[6] The significance of this binding site is further underscored by the observation that mutations at positions C1054 and A1196 confer high-level resistance to streptothricin.[2]
In contrast, canonical aminoglycosides , such as gentamicin, tobramycin, and kanamycin, primarily target helix 44 (h44) of the 16S rRNA, which constitutes the ribosomal A-site.[7] This binding also induces misreading of the mRNA codons and inhibits translocation, but at a different location than this compound.[8]
This distinction in binding sites is a crucial advantage for this compound, as it may retain activity against bacteria that have developed resistance to aminoglycosides through modifications in the h44 region.
Quantitative Comparison of Antibiotic Efficacy
| Antibiotic | Target Site on 16S rRNA | Bacterial Strain | MIC (µg/mL) | [2] |
| This compound | Helix 34 (C1054, A1196) | Carbapenem-resistant E. coli | 2 - 4 | |
| Carbapenem-resistant K. pneumoniae | 2 - 4 | |||
| Carbapenem-resistant Enterobacter spp. | 2 - 4 | |||
| Acinetobacter baumannii | 4 | |||
| Gentamicin | Helix 44 (A-site) | E. coli | 0.25 - 2 | |
| K. pneumoniae | 0.5 - 4 | |||
| P. aeruginosa | 1 - 8 | |||
| Tobramycin | Helix 44 (A-site) | E. coli | 0.25 - 1 | |
| K. pneumoniae | 0.25 - 2 | |||
| P. aeruginosa | 0.5 - 4 | |||
| Kanamycin | Helix 44 (A-site) | E. coli | 1 - 8 | |
| K. pneumoniae | 2 - 16 |
Experimental Protocols for Binding Site Validation
Accurate determination and validation of antibiotic binding sites are paramount for understanding their mechanism of action and for the rational design of new drug candidates. Below are detailed methodologies for key experiments cited in the validation of this compound's binding site.
Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Antibiotic Complex Visualization
Cryo-EM has been instrumental in elucidating the high-resolution structure of this compound bound to the ribosome.
Experimental Workflow:
Caption: Cryo-EM workflow for determining the structure of a ribosome-antibiotic complex.
Detailed Protocol:
-
Ribosome Purification: Isolate and purify 70S ribosomes from the target bacterial species (e.g., Acinetobacter baumannii).
-
Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding sites.
-
Grid Preparation: Apply a small volume of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin, even film and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images (micrographs) of the frozen-hydrated particles using a transmission electron microscope (TEM) equipped with a direct electron detector.
-
Image Processing: The collected micrographs are processed to correct for beam-induced motion, and individual ribosome particles are computationally selected.
-
3D Reconstruction: The selected particles are aligned and averaged to generate a high-resolution three-dimensional map of the ribosome-antibiotic complex.
-
Model Building and Refinement: An atomic model of the ribosome and the bound antibiotic is built into the cryo-EM density map and refined to accurately represent the interaction.
Chemical Footprinting to Identify Binding Sites
Chemical footprinting techniques, such as SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling), can identify the specific nucleotides in the 16S rRNA that are protected by the binding of an antibiotic.
Experimental Workflow:
Caption: SHAPE-MaP workflow for identifying antibiotic binding sites on RNA.
Detailed Protocol:
-
RNA Preparation: Isolate total RNA from the target bacteria or use in vitro transcribed 16S rRNA.
-
RNA Folding and Ligand Binding: The RNA is folded under appropriate buffer conditions. Two samples are prepared: one with the antibiotic (e.g., this compound) and a control sample without the antibiotic.
-
Chemical Modification: Both samples are treated with a SHAPE reagent (e.g., 1M7) that acylates the 2'-hydroxyl group of flexible (typically single-stranded) nucleotides. Nucleotides in the binding pocket of the antibiotic will be protected from modification.
-
Reverse Transcription: The modified RNA is reverse transcribed into cDNA. The reverse transcriptase introduces mutations at the sites of acylation.
-
Library Preparation and Sequencing: The resulting cDNA is used to prepare a library for high-throughput sequencing.
-
Data Analysis: The sequencing data is analyzed to calculate the mutation rate at each nucleotide position for both the antibiotic-treated and control samples. A decrease in the mutation rate in the presence of the antibiotic indicates protection and thus identifies the binding site.[7][8][9]
Downstream Signaling Effects of 16S rRNA Binders
The binding of antibiotics to the 16S rRNA and subsequent disruption of protein synthesis trigger a cascade of cellular stress responses.
Signaling Pathway:
Caption: Signaling pathways activated by 16S rRNA-targeting antibiotics.
The accumulation of mistranslated and misfolded proteins, particularly in the cell envelope, activates several key stress response pathways:
-
Envelope Stress Response: Two-component systems like CpxA/CpxR and AmgRS are activated to mitigate the damage caused by aberrant membrane proteins.[8][10]
-
Heat Shock Response: The cell upregulates the production of chaperones and proteases to refold or degrade misfolded proteins.[7]
-
Oxidative Stress: The disruption of normal cellular processes can lead to the generation of reactive oxygen species (ROS), further damaging the cell.[8]
-
Quorum Sensing Interference: Sub-inhibitory concentrations of aminoglycosides have been shown to interfere with quorum sensing networks, the cell-to-cell communication systems that regulate virulence and biofilm formation.[9][11]
While the specific downstream signaling effects of this compound are still under investigation, its similar mechanism of inducing protein mistranslation suggests that it likely triggers a comparable array of stress responses in bacteria.
Conclusion
The validation of this compound's unique binding site on helix 34 of the 16S rRNA distinguishes it from other ribosome-targeting antibiotics like aminoglycosides. This distinct mechanism of action, supported by cryo-EM and resistance mutation studies, presents a promising avenue for the development of new therapeutics to combat multidrug-resistant bacteria. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibiotic discovery. Further investigation into the specific downstream signaling consequences of this compound binding will undoubtedly provide deeper insights into its bactericidal activity and inform the development of next-generation antibiotics.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The convergent total synthesis and antibacterial profile of the natural product this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 5. This compound is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kirby Laboratory Blog - The Kirby Laboratory [kirbylab.org]
- 7. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interplay between Sublethal Aminoglycosides and Quorum Sensing: Consequences on Survival in V. cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Streptothricin F: A Guide for Laboratory Professionals
Essential protocols for the responsible handling and disposal of Streptothricin F are critical for ensuring laboratory safety and minimizing environmental impact. For researchers, scientists, and drug development professionals, adherence to proper disposal procedures is a fundamental aspect of laboratory practice.
This compound, an aminoglycoside antibiotic, requires careful management not only in its application but also in its disposal. Due to its heat stability, standard autoclaving may not be sufficient for inactivation, necessitating its treatment as chemical waste. Improper disposal can contribute to the development of antibiotic resistance in the environment, a significant global health concern.[1][2]
This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safety and compliance with institutional and regulatory standards.
Recommended Disposal Procedures for this compound
The primary and most critical recommendation for the disposal of this compound, in both pure form and in concentrated stock solutions, is to treat it as hazardous chemical waste.[1] This involves collection in approved chemical waste containers and disposal through a licensed professional waste disposal service, which typically employs incineration.
For contaminated lab materials, such as media, pipette tips, and gloves, the recommended procedure is also disposal as chemical waste. It is imperative to consult and strictly follow your institution's specific guidelines for chemical waste disposal.
While chemical inactivation methods exist for aminoglycoside antibiotics, their specific efficacy for this compound has not been extensively validated. The following table summarizes potential disposal and inactivation methods, with a strong emphasis on consulting institutional safety protocols before implementation.
| Method | General Procedure | Advantages | Disadvantages |
| Incineration via Licensed Waste Disposal Service | Collect this compound waste in a designated, properly labeled, and sealed hazardous waste container. Arrange for pickup and disposal by a certified professional waste management company. | - Safest and most effective method for complete destruction.- Ensures compliance with regulatory standards. | - May involve higher costs compared to in-lab treatment. |
| Acidic Hydrolysis followed by Autoclaving | Lower the pH of the this compound solution to a highly acidic level (e.g., pH < 3) using a strong acid. Autoclave the acidified solution at a standard temperature and pressure (e.g., 121°C for at least 30 minutes). Neutralize the solution before final disposal according to institutional guidelines. | - Potentially effective for inactivating the antibiotic.- May be a more accessible in-lab option. | - Not specifically validated for this compound. - Requires careful handling of strong acids.- Potential for aerosolization of hazardous materials during handling. |
| Alkaline Hydrolysis | Treat the this compound solution with a strong base (e.g., sodium hydroxide) to raise the pH significantly. The necessary concentration and incubation time for complete inactivation are not established for this compound. Following incubation, the solution must be neutralized and disposed of in accordance with institutional protocols. | - Alkaline conditions can hydrolyze and inactivate some antibiotics. | - Efficacy and specific conditions for this compound are unknown. - Involves the handling of corrosive bases. |
It is crucial to reiterate that any in-lab chemical inactivation procedure should be approached with caution and only after a thorough risk assessment and approval from your institution's environmental health and safety department.
Experimental Protocols for Inactivation (General Aminoglycosides)
Acid Hydrolysis:
-
In a designated chemical fume hood, dilute the antibiotic solution to a manageable concentration if necessary.
-
Slowly add a strong acid (e.g., hydrochloric acid or sulfuric acid) to the solution while stirring to lower the pH to below 3.
-
Transfer the acidified solution to an autoclavable container.
-
Autoclave at 121°C for a minimum of 30-60 minutes.
-
Allow the solution to cool completely.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) under constant stirring in a fume hood.
-
Dispose of the neutralized solution in accordance with institutional guidelines for chemical waste.
Alkaline Hydrolysis:
-
In a chemical fume hood, add a strong base (e.g., sodium hydroxide) to the antibiotic solution to achieve a high pH (e.g., >12).
-
Allow the solution to stand for a specified period (which would need to be determined experimentally for efficacy) to allow for hydrolysis.
-
Neutralize the solution with a suitable acid (e.g., hydrochloric acid) in a fume hood.
-
Dispose of the neutralized solution as chemical waste according to institutional regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these guidelines and prioritizing safety and regulatory compliance, laboratory professionals can ensure the responsible disposal of this compound, thereby protecting both their immediate work environment and the broader ecosystem.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
